Chitobiose octaacetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H40N2O17 |
|---|---|
Molecular Weight |
676.6 g/mol |
IUPAC Name |
[(2S,3S,4R,5R)-5-acetamido-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,6-diacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C28H40N2O17/c1-11(31)29-21-26(43-17(7)37)24(20(10-40-14(4)34)45-27(21)44-18(8)38)47-28-22(30-12(2)32)25(42-16(6)36)23(41-15(5)35)19(46-28)9-39-13(3)33/h19-28H,9-10H2,1-8H3,(H,29,31)(H,30,32)/t19-,20+,21-,22-,23-,24-,25-,26-,27?,28+/m1/s1 |
InChI Key |
JUYKRZRMNHWQCD-GIVKIKOGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Chitobiose octaacetate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of chitobiose octaacetate. It is intended to serve as a valuable resource for researchers and professionals in the fields of carbohydrate chemistry, drug discovery, and materials science.
Core Concepts: Molecular Profile
This compound is a fully acetylated derivative of chitobiose, a disaccharide composed of two β-(1→4) linked N-acetyl-D-glucosamine units. The peracetylation of chitobiose enhances its solubility in organic solvents, a property that facilitates its use in various chemical syntheses and as a protected intermediate in the production of more complex glycans.
Physicochemical Data
The fundamental molecular properties of this compound are summarized in the table below for quick reference.
| Property | Value | Citations |
| Molecular Formula | C28H40N2O17 | |
| Molecular Weight | 676.62 g/mol | |
| Alternate Names | Peracetylchitobiose, N,N'-Diacetylchitobiose hexaacetate | |
| Appearance | White solid (typical) | |
| Solubility | Soluble in many organic solvents |
Synthesis and Characterization
Chemical Synthesis of this compound
The most common method for the synthesis of this compound is the per-O-acetylation of chitobiose using acetic anhydride (B1165640), often with pyridine (B92270) as a catalyst and solvent.[1] This reaction proceeds by the esterification of the free hydroxyl groups of chitobiose. An analogous method has been described for the synthesis of sucrose (B13894) octaacetate.[2]
Experimental Protocol: Per-O-acetylation of Chitobiose
-
Dissolution: Dissolve the starting material, chitobiose (1.0 equivalent), in dry pyridine under an inert atmosphere (e.g., Argon).[1]
-
Acetylation: Cool the solution to 0°C in an ice bath and add acetic anhydride (a 1.5 to 2.0-fold excess for each hydroxyl group) dropwise.[1]
-
Reaction Monitoring: Allow the mixture to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Quench the reaction by the addition of dry methanol.[1]
-
Work-up:
-
Co-evaporate the reaction mixture with toluene (B28343) to remove residual pyridine.
-
Dilute the resulting residue with an organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297).[1]
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO3, and brine.[1]
-
Dry the organic layer over an anhydrous salt such as Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.[1]
-
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography to obtain the pure this compound.
Characterization Techniques
The structural confirmation of synthesized this compound is typically achieved through a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR: Proton NMR is used to identify the chemical shifts and coupling constants of the protons in the molecule, confirming the presence of the acetyl groups and the overall structure of the disaccharide. For related chitosan (B1678972) derivatives, 1H NMR spectra are often recorded in deuterated solvents.[3]
-
13C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbons of the acetate groups and the carbons of the pyranose rings are characteristic.[3]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be employed. The fragmentation pattern can provide valuable structural information. For instance, in the mass spectrum of a related peracetylated disaccharide, the molecular ion may not be observed, but characteristic secondary ions resulting from the elimination of acetic acid and other fragments can confirm the structure.[4] The ionization efficiency of glycans in mass spectrometry can be enhanced by peracetylation.[5][6]
Applications in Research and Drug Development
While chitobiose and its partially acetylated derivatives (chitooligosaccharides) have been investigated for various biological activities, including anti-inflammatory and lipid-lowering effects, there is currently a notable lack of data on the specific biological functions of the fully acetylated form, this compound.[7][8] Some studies on chitooligosaccharides with varying degrees of acetylation suggest that the biological activity can be dependent on the degree of N-acetylation.[7]
Potential Roles and Future Directions
-
Chemical Synthesis: Peracetylated carbohydrates like this compound are valuable as protected intermediates in the synthesis of more complex oligosaccharides and glycoconjugates.[3] The acetyl groups can be selectively removed to allow for further chemical modifications at specific positions.
-
Drug Delivery: Carbohydrates are being explored for their potential in drug delivery systems.[9] While not directly demonstrated for this compound, the modification of carbohydrates can influence their pharmacokinetic properties.
-
Anticancer Research: Alterations in cell surface carbohydrates are a hallmark of cancer.[10] This has led to the investigation of carbohydrate-based compounds as potential anticancer therapeutics. The role of peracetylated sugars in this context is an area of ongoing research.
This compound is a well-defined chemical entity with established methods for its synthesis and characterization. Its primary current utility in research and development lies in its role as a protected precursor for the synthesis of more complex carbohydrate structures. While the biological activities of its less acetylated relatives are documented, the specific biological functions of this compound remain an open area for future investigation. This knowledge gap presents an opportunity for researchers to explore the potential of this molecule in various therapeutic areas.
References
- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. silverstripe.fkit.hr [silverstripe.fkit.hr]
- 3. Regioselective monodeprotection of peracetylated carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Effect of N-Acetylation on the Anti-Inflammatory Activity of Chitooligosaccharides and Its Potential for Relieving Endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chitobiose exhibited a lipid-lowering effect in ob/ob−/− mice via butyric acid enrolled liver–gut crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Delivery Methods for Carbohydrate-based Drugs: Controlled Release of Biologically-active Short Chain Fatty Acid-Hexosamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
An In-depth Technical Guide to Chitobiose Octaacetate: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitobiose octaacetate, the fully acetylated derivative of chitobiose, is a disaccharide of significant interest in carbohydrate chemistry and drug development. As a derivative of chitin, the second most abundant polysaccharide in nature, this compound serves as a key intermediate in the synthesis of various bioactive molecules and carbohydrate-based materials.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its known biological activities.
Physical and Chemical Properties
This compound is a white to off-white crystalline solid.[] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₈H₄₀N₂O₁₇ | [4][5] |
| Molecular Weight | 676.62 g/mol | [4][5] |
| Melting Point | 305-306 °C (decomposition) | [] |
| Appearance | White to off-white powder | [] |
| Solubility | Soluble in many organic solvents. | [6] |
| Storage | Store at -20°C | [] |
Note on Melting Point: While one source provides a melting point of 305-306°C with decomposition, other sources indicate that this data is not available.[][7] Researchers should consider this a provisional value.
Solubility
Peracetylated sugar derivatives, including this compound, generally exhibit high solubility in many common organic solvents such as chloroform (B151607), dichloromethane, and pyridine (B92270).[6] This increased solubility in non-polar solvents compared to their parent sugars is a key property facilitating their use in organic synthesis.
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the identification and characterization of this compound.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of numerous acetyl groups and the sugar backbone protons. Key signals would include:
-
Acetyl Protons: Multiple singlets in the region of δ 1.9-2.2 ppm.
-
Anomeric Protons: Signals for the two anomeric protons (H-1 and H-1') would be expected in the region of δ 5.0-6.5 ppm, with their coupling constants providing information about the stereochemistry of the glycosidic linkage.
-
Ring Protons: A complex series of multiplets for the remaining sugar ring protons would be observed between δ 3.5 and 5.5 ppm.
-
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for:
-
Carbonyl Carbons: Resonances for the eight acetyl carbonyl carbons in the region of δ 169-172 ppm.
-
Anomeric Carbons: Signals for the anomeric carbons (C-1 and C-1') in the region of δ 90-105 ppm.
-
Ring Carbons: Resonances for the other carbon atoms of the sugar backbone between δ 50 and 80 ppm.
-
Acetyl Methyl Carbons: Signals for the eight acetyl methyl carbons around δ 20-21 ppm.
-
1.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is characterized by the prominent absorption bands of the acetyl groups.[11][12][13][14]
| Wavenumber (cm⁻¹) | Assignment |
| ~2900-3000 | C-H stretching (from alkyl and sugar backbone) |
| ~1740-1760 | C=O stretching (strong, characteristic of acetate (B1210297) esters) |
| ~1370 | C-H bending (of methyl groups in acetates) |
| ~1220-1240 | C-O stretching (of acetate esters) |
| ~1000-1100 | C-O stretching (of the sugar backbone) |
1.2.3. Mass Spectrometry (MS)
Experimental Protocols
Synthesis of this compound from Chitobiose
The synthesis of this compound involves the per-O-acetylation of chitobiose. A general and effective method utilizes acetic anhydride (B1165640) with a catalyst.[17]
Workflow for the Synthesis of this compound:
Caption: Synthetic workflow for this compound.
Materials:
-
N,N'-Diacetylchitobiose
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Iodine (catalytic amount, optional)[17]
-
Chloroform
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolution: Dissolve N,N'-diacetylchitobiose in a mixture of anhydrous pyridine and acetic anhydride. The reaction can be performed at room temperature. For a more streamlined, solvent-free approach, stoichiometric acetic anhydride with catalytic iodine can be used.[17]
-
Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and slowly add methanol to quench the excess acetic anhydride. Remove the solvents under reduced pressure. Dissolve the residue in chloroform and wash successively with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
Purification of the crude this compound is typically achieved by recrystallization.[18]
Workflow for Recrystallization:
Caption: Recrystallization workflow for this compound.
Procedure:
-
Dissolution: Dissolve the crude product in a minimal amount of hot chloroform.
-
Precipitation: To the hot chloroform solution, add methanol until the solution becomes slightly turbid.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in a refrigerator to induce crystallization.
-
Isolation: Collect the crystalline product by filtration, wash with cold methanol, and dry under vacuum.
Analytical Methods
2.3.1. Thin-Layer Chromatography (TLC)
TLC is a convenient method for monitoring the progress of the acetylation reaction and assessing the purity of the product.
-
Stationary Phase: Silica (B1680970) gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane (B92381) (e.g., 1:1 or 2:1 v/v) is a good starting point for acetylated sugars. The polarity can be adjusted to achieve optimal separation. For less polar compounds, a higher proportion of hexane is used. For more polar compounds, the proportion of ethyl acetate is increased.[1][19]
-
Visualization: The spots can be visualized under UV light (if the compound is UV active) or by staining with a suitable reagent, such as a p-anisaldehyde or sulfuric acid-based stain, followed by heating.[19]
2.3.2. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the analysis of purity and for the preparative purification of this compound.[20][21][22][23]
-
Column: A normal-phase column (e.g., silica or amino-propyl) or a reversed-phase column (e.g., C18) can be used. For peracetylated oligosaccharides, reversed-phase chromatography is often effective.
-
Mobile Phase: For reversed-phase HPLC, a gradient of acetonitrile (B52724) and water is commonly employed.[22][24]
-
Detection: UV detection at a low wavelength (e.g., ~210 nm) or a Refractive Index (RI) detector can be used.
Biological Activity and Potential Applications
While the biological activities of chitobiose and other partially acetylated chitooligosaccharides have been extensively studied, there is limited specific information on the pharmacological effects of this compound.
The peracetylation of sugars is a common strategy in the development of prodrugs to enhance their lipophilicity and, consequently, their cell membrane permeability and oral bioavailability.[25][26][27] It is plausible that this compound could be explored as a prodrug of chitobiose or its constituent N-acetylglucosamine units, which are known to have various biological effects. Upon cellular uptake, intracellular esterases could hydrolyze the acetate groups to release the active parent molecule.
Potential Signaling Pathway Involvement:
While no specific signaling pathways have been definitively linked to this compound, the biological activities of its parent molecule, chitobiose, and other chitooligosaccharides suggest potential areas of investigation. For instance, chitooligosaccharides have been shown to modulate immune responses, which often involve complex signaling cascades.[28][29][30] Further research is needed to determine if the fully acetylated form retains, enhances, or alters these activities.
Logical Relationship of Prodrug Strategy:
Caption: Prodrug strategy of this compound.
Conclusion
This compound is a valuable compound in carbohydrate chemistry with potential applications in drug development. This technical guide has summarized its key physical and chemical properties, provided detailed experimental protocols for its synthesis and analysis, and touched upon its potential biological relevance. While there is a clear need for further research to fully elucidate its spectroscopic characteristics and pharmacological profile, the information presented here provides a solid foundation for researchers and scientists working with this intriguing molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. dextrauk.com [dextrauk.com]
- 6. Peracetylated sugar derivatives show high solubility in liquid and supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. Complete 1H and 13C NMR chemical shift assignments of mono-to tetrasaccharides as basis for NMR chemical shift predictions of oligo- and polysaccharides using the computer program CASPER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ejournal.upi.edu [ejournal.upi.edu]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. This compound | 41670-99-9 [sigmaaldrich.com]
- 17. Streamlined synthesis of per-O-acetylated sugars, glycosyl iodides, or thioglycosides from unprotected reducing sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. pietdaas.nl [pietdaas.nl]
- 22. jfda-online.com [jfda-online.com]
- 23. Analysis of oligosaccharides by on-line high-performance liquid chromatography and ion-spray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Strategies in prodrug design - American Chemical Society [acs.digitellinc.com]
- 26. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. Cellular responses to chitosan in vitro: The importance of deacetylation | Semantic Scholar [semanticscholar.org]
The Journey from Chitin to Chitobiose Octaacetate: A Technical Guide to its Origin, Extraction, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chitobiose octaacetate, a fully acetylated derivative of the disaccharide chitobiose, serves as a crucial precursor in the synthesis of various bioactive compounds and finds applications in glycobiology and drug development. This technical guide provides an in-depth exploration of the origin of this compound, beginning with its natural precursor, chitin (B13524). It details the extraction of chitin from prevalent natural sources, its subsequent enzymatic hydrolysis to yield chitobiose, and the final chemical acetylation to produce this compound. This document furnishes comprehensive experimental protocols for each critical stage, presents quantitative data in a clear, tabular format for easy comparison, and includes detailed diagrams generated using Graphviz to illustrate key pathways and workflows, offering a complete resource for researchers in the field.
Introduction
Chitobiose, a disaccharide composed of two β-(1,4)-linked N-acetylglucosamine (GlcNAc) units, is the fundamental repeating unit of chitin.[1] Chitin is the second most abundant polysaccharide in nature after cellulose (B213188) and is a primary structural component in the exoskeletons of arthropods, such as crustaceans and insects, as well as in the cell walls of fungi.[1] The fully acetylated form, this compound, is a valuable intermediate in chemical synthesis due to its increased solubility in organic solvents, which facilitates further chemical modifications. This guide elucidates the pathway from naturally occurring chitin to the synthetically versatile this compound.
Origin and Natural Sources of the Chitobiose Precursor: Chitin
The primary and most commercially viable sources of chitin are the shells of crustaceans, which are abundant byproducts of the seafood industry.[2]
-
Crustaceans: The exoskeletons of shrimp, crabs, lobsters, and krill are rich in chitin.[2] Shrimp and crab shells are the most commonly utilized raw materials for industrial chitin production.[1]
-
Fungi: The cell walls of various fungi are another significant source of chitin.[3]
-
Insects: The cuticles of insects also contain chitin, representing another potential natural source.[2]
The chitin from these sources is embedded in a matrix of proteins, minerals (primarily calcium carbonate), lipids, and pigments.[3][4] Therefore, a multi-step extraction and purification process is necessary to isolate pure chitin.
Methodologies and Experimental Protocols
Extraction and Purification of Chitin from Crustacean Shells
The conventional method for chitin extraction involves two main steps: demineralization to remove inorganic salts and deproteinization to eliminate proteins.[2][4]
3.1.1. Experimental Protocol: Chemical Extraction of Chitin from Shrimp Shells
This protocol is a standard chemical method for isolating chitin.
Materials:
-
Dried shrimp shell waste
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (B78521) (NaOH)
-
Distilled water
-
Beakers
-
Stirring apparatus
-
Filtration system
-
Oven
Procedure:
-
Preparation of Shrimp Shells: Wash the shrimp shells thoroughly with tap water to remove soluble impurities and then dry them in an oven at 60°C until a constant weight is achieved. Grind the dried shells into a fine powder.
-
Demineralization:
-
Suspend the shrimp shell powder in 1 M HCl at a solid-to-liquid ratio of 1:15 (w/v).
-
Stir the suspension at room temperature for 12 hours.
-
Filter the demineralized shells and wash extensively with distilled water until the filtrate is neutral (pH 7).
-
Dry the resulting solid in an oven at 60°C.
-
-
Deproteinization:
-
Treat the demineralized shell powder with 1 M NaOH solution at a solid-to-liquid ratio of 1:15 (w/v).
-
Heat the mixture at 90°C with constant stirring for 24 hours.
-
Filter the chitin and wash it thoroughly with distilled water until the filtrate becomes neutral.
-
Dry the purified chitin in an oven at 60°C. The final product is a whitish, flaky solid.
-
Enzymatic Production of Chitobiose from Chitin
Enzymatic hydrolysis of chitin using chitinases (EC 3.2.1.14) is a highly specific and efficient method for producing chitobiose.[1] This method offers advantages over chemical hydrolysis, such as milder reaction conditions and higher product purity.
3.2.1. Experimental Protocol: Enzymatic Hydrolysis of Chitin to Chitobiose
This protocol utilizes a chitinase (B1577495) enzyme to depolymerize chitin into chitobiose.
Materials:
-
Purified chitin
-
Chitinase from a suitable source (e.g., Vibrio campbellii)[1]
-
0.1 M Sodium acetate (B1210297) buffer (pH 5.5)
-
Bovine Serum Albumin (BSA)
-
Incubator shaker
-
Centrifuge
-
System for product purification (e.g., preparative HPLC)[1]
Procedure:
-
Preparation of Colloidal Chitin: To increase the surface area for enzymatic attack, crystalline chitin is often converted to a colloidal suspension.
-
Slowly add 20 g of chitin flakes to 150 mL of 12 M HCl with continuous stirring and stir overnight at 25°C.[1]
-
Centrifuge the mixture at 3,924 x g for 30-60 minutes at 4°C and discard the supernatant.[1]
-
Wash the chitin pellet thoroughly with ice-cold distilled water until the pH is close to 7.0.[1]
-
Air-dry the resulting colloidal chitin in an oven at 60°C and grind it into a powder.[1]
-
-
Enzymatic Hydrolysis:
-
Reaction Termination and Product Recovery:
-
Purification of Chitobiose:
Chemical Synthesis of this compound
The final step involves the peracetylation of chitobiose to yield this compound. This is typically achieved using acetic anhydride (B1165640) in the presence of a base, such as pyridine (B92270).
3.3.1. Experimental Protocol: Acetylation of Chitobiose
This protocol is a general method for the O-acetylation of carbohydrates and can be adapted for chitobiose.
Materials:
-
Purified chitobiose
-
Acetic anhydride (Ac₂O)
-
Dry pyridine
-
Dry dichloromethane (B109758) (CH₂Cl₂) or ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Separatory funnel
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup:
-
Dissolve chitobiose (1.0 equivalent) in dry pyridine (5-10 mL per mmol of chitobiose) in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Cool the solution to 0°C in an ice bath.
-
-
Acetylation:
-
Slowly add acetic anhydride (a slight excess for each hydroxyl and amino group, typically 1.5-2.0 equivalents per group) to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by Thin Layer Chromatography, TLC).
-
-
Work-up:
-
Quench the reaction by adding a small amount of dry methanol (B129727) to consume excess acetic anhydride.
-
Co-evaporate the mixture with toluene (B28343) to remove pyridine.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude this compound can be purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.
-
Data Presentation
The following table summarizes the quantitative data for the yields at different stages of the process, compiled from various studies.
| Stage | Raw Material | Method | Yield (%) | Reference |
| Chitin Extraction | Shrimp Shells | Chemical (HCl, NaOH) | 14.72 ± 0.57 | [5] |
| Shrimp Shells | Green (Deep Eutectic Solvent & Acetic Acid) | 27.4 - 32.7 | [6] | |
| Crab Shells | Chemical (HCl, NaOH) | 12.2 - 17.60 | [1] | |
| Chitobiose Production | Shrimp Chitin | Enzymatic (Chitinase from Vibrio campbellii) | 96 | [1] |
| Squid Pen Chitin | Enzymatic (Chitinase from Vibrio campbellii) | 91 | [1] | |
| Crab Shell Chitin | Enzymatic (Chitinase from Vibrio campbellii) | 91 | [1] | |
| Amorphous Chitin | Enzymatic (Pepsin) | 71.5 | [4] | |
| This compound Synthesis | Sucrose (for comparison) | Chemical (Acetic Anhydride, Sodium Acetate) | 78 |
Note: The yield for this compound synthesis from chitobiose is not explicitly reported in the provided search results, so a comparable acetylation of another disaccharide is included for reference.
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Bioeconomic production of high-quality chitobiose from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Supramolecular assisted O -acylation of carbohydrates - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00499C [pubs.rsc.org]
- 6. Indium Triflate Catalyzed Peracetylation of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Chitobiose Octaacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of Chitobiose Octaacetate, a key derivative of chitin (B13524). It covers its chemical identifiers, physicochemical properties, and detailed experimental protocols for its synthesis. The information is tailored for professionals in research and drug development who may use this compound as a synthetic intermediate.
Core Identifiers and Chemical Properties
This compound is a fully acetylated derivative of chitobiose, the disaccharide repeating unit of chitin. Its peracetylated form enhances its solubility in organic solvents, making it a versatile precursor for the synthesis of various chitinoid and carbohydrate-based compounds.[1][2]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 41670-99-9[1][2][3], 7284-18-6[4][5][] |
| Molecular Formula | C₂₈H₄₀N₂O₁₇[1][2][3][5] |
| Molecular Weight | 676.62 g/mol [1][2][3][5] |
| Formal Name | 2-(acetylamino)-2-deoxy-4-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-D-glucopyranose-1,3,6-triacetate[2] |
| Synonyms | Peracetylchitobiose[2][3], N,N'-Diacetylchitobiose hexaacetate[4] |
| InChI Key | JUYKRZRMNHWQCD-NCBZWLQXSA-N[2] |
| SMILES | O=C(OC[C@H]1OC(--INVALID-LINK--=O)OC(C)=O)OC(C)=O)COC(C)=O)[H])OC(C)=O">C@@HNC(C)=O)OC(C)=O)C[2] |
Table 2: Physicochemical and Handling Data
| Property | Value |
| Appearance | White to off-white crystalline solid/powder[2][] |
| Purity | ≥95%[2][] |
| Solubility | DMF: 20 mg/mL, DMSO: 20 mg/mL, Ethanol: 0.5 mg/mL, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL[2] |
| Storage Conditions | -20°C for long-term stability (≥ 4 years)[2][7] |
| Shipping Conditions | Room temperature or on wet ice[2][4][7] |
Synthesis and Experimental Protocols
This compound is typically synthesized via the peracetylation of chitobiose, which itself is derived from the enzymatic or chemical hydrolysis of chitin.[1][2][8] The acetylation process involves treating chitobiose with an acetylating agent, such as acetic anhydride (B1165640), often in the presence of a catalyst.
Logical Synthesis Pathway
The overall transformation from the abundant natural polymer chitin to specialized chitinoid precursors involves several key steps, as illustrated below.
Experimental Protocol: Peracetylation of Chitobiose
This protocol is a representative method for the synthesis of this compound based on standard carbohydrate acetylation procedures.
Materials:
-
Chitobiose
-
Acetic anhydride
-
Pyridine (as solvent and catalyst) or Sodium Acetate (as catalyst)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol
Workflow for Synthesis and Purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend or dissolve chitobiose in anhydrous pyridine. Cool the mixture to 0°C in an ice bath.
-
Acetylation: Slowly add acetic anhydride (an excess of at least 8 equivalents, one for each hydroxyl and amine group) to the stirring mixture. After the addition is complete, allow the reaction to warm to room temperature.
-
Reaction Monitoring: Let the mixture stir at room temperature for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching and Extraction: Carefully pour the reaction mixture into a beaker of ice water to quench the excess acetic anhydride. Transfer the aqueous mixture to a separatory funnel and extract the product multiple times with dichloromethane (DCM).
-
Washing: Combine the organic extracts. Wash the organic layer sequentially with a 1M HCl solution (to remove pyridine), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol-water, to obtain a white, crystalline solid.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
Applications in Research and Development
This compound serves primarily as a building block in synthetic carbohydrate chemistry. Its protected hydroxyl groups and enhanced solubility allow for regioselective modifications that are not possible with unprotected chitobiose.
-
Synthesis of Glycosyl Donors: It is a precursor for synthesizing activated sugar donors, such as chitobiosyl oxazolines.[1][2] These donors are crucial for the stereoselective formation of glycosidic bonds in the synthesis of complex oligosaccharides and glycoconjugates.
-
Development of Bioactive Molecules: By serving as a scaffold, it enables the synthesis of novel carbohydrate-based molecules with potential therapeutic applications, including anti-inflammatory, antimicrobial, or antitumor activities, which are known properties of various chitooligosaccharides.[9]
-
Enzyme Substrate Studies: Derivatives synthesized from this compound can be used to create specific substrates for studying the activity and inhibition of carbohydrate-active enzymes like chitinases and lysozymes.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. cdn.usbio.net [cdn.usbio.net]
- 5. dextrauk.com [dextrauk.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Bioeconomic production of high-quality chitobiose from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Solubility Profile of Chitobiose Octaacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of chitobiose octaacetate, a peracetylated form of chitobiose. The information contained herein is intended to assist researchers and professionals in the fields of biochemistry, drug discovery, and materials science in the handling and application of this compound. This document details the known solubility parameters of this compound in various common laboratory solvents, outlines a standard experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.
Introduction to this compound
This compound, also known as peracetylchitobiose, is a derivative of chitobiose, a disaccharide unit of chitin (B13524). It is formed by the acetolysis of chitin and contains eight acetate (B1210297) groups. This modification significantly alters its physical and chemical properties, most notably its solubility. Understanding the solubility of this compound is crucial for its application in the synthesis of other chitin precursors and for various research applications.
Quantitative Solubility Data
The solubility of this compound has been determined in several common organic solvents. The following table summarizes the available quantitative data.
| Solvent | Solubility (mg/mL) | Temperature |
| Dimethylformamide (DMF) | ~20 | Not Specified |
| Dimethyl sulfoxide (B87167) (DMSO) | ~20 | Not Specified |
| Ethanol | ~0.5 | Not Specified |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 | Not Specified |
Data sourced from Cayman Chemical product information.[1][2]
It is important to note that this compound is sparingly soluble in aqueous buffers.[1] For applications requiring an aqueous solution, it is recommended to first dissolve the compound in DMSO and then dilute it with the desired aqueous buffer.[1]
Experimental Protocol for Determining Thermodynamic Solubility
The following is a detailed methodology for determining the thermodynamic (equilibrium) solubility of a crystalline compound like this compound. This protocol is based on the widely accepted shake-flask method.
Materials and Equipment
-
This compound (crystalline solid, purity ≥95%)
-
Solvent of interest (e.g., ethanol, DMSO, purified water)
-
Analytical balance (accurate to ±0.01 mg)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or other quantitative analytical instrumentation.
-
Volumetric flasks and pipettes
Procedure
-
Preparation of the Solid: Ensure the this compound is a finely ground powder to maximize the surface area for dissolution.
-
Addition of Excess Solid: To a series of glass vials, add a pre-weighed excess amount of this compound. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.
-
Addition of Solvent: Accurately pipette a known volume of the desired solvent into each vial.
-
Equilibration: Securely cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C). The samples should be agitated for a sufficient period to reach equilibrium. A common timeframe is 24 to 48 hours. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution no longer changes).
-
Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to sediment. For a more complete separation, centrifuge the vials at a controlled temperature.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.
-
Dilution (if necessary): Depending on the expected concentration and the linear range of the analytical method, accurately dilute the filtered solution with the solvent.
-
Quantification: Analyze the concentration of this compound in the diluted (or undiluted) solution using a validated HPLC method or another suitable quantitative technique.
-
Calculation: Calculate the solubility in mg/mL using the determined concentration and any dilution factors.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the thermodynamic solubility determination protocol.
Caption: Experimental workflow for determining the thermodynamic solubility of this compound.
Factors Influencing Solubility
The solubility of a compound is influenced by several factors, including:
-
Solvent Polarity: The principle of "like dissolves like" is a key determinant. The solubility data suggests that this compound is more soluble in polar aprotic solvents like DMSO and DMF compared to polar protic solvents like ethanol.
-
Temperature: Generally, the solubility of solids in liquids increases with temperature, although there are exceptions. The provided data does not specify the temperature, which is a critical parameter for solubility measurements.
-
Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities. It is important to characterize the solid form used in solubility studies.
-
pH of the Medium: For ionizable compounds, pH plays a significant role in solubility. While this compound is not expected to be readily ionizable, the pH of aqueous buffers can still influence its stability and apparent solubility.
Conclusion
This technical guide has summarized the currently available solubility data for this compound and provided a detailed, standardized protocol for its experimental determination. The provided workflow diagram offers a clear visual guide for researchers. A thorough understanding of the solubility of this compound is fundamental for its effective use in scientific research and development. It is recommended that researchers determine the solubility in their specific solvent systems and at the relevant experimental temperatures to ensure accurate and reproducible results.
References
The Pivotal Role of Chitobiose Octaacetate in Modern Carbohydrate Chemistry: A Technical Guide
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted applications of chitobiose octaacetate in carbohydrate chemistry. This document details its chemical properties, synthetic utility as a precursor, function as a protecting group, and its application in enzymatic assays and biological studies.
This compound, a fully acetylated derivative of chitobiose, the repeating unit of chitin (B13524), serves as a cornerstone in the synthesis of complex glycans and glycoconjugates. Its unique structural features make it a versatile building block and a valuable tool for investigating the intricate world of carbohydrate chemistry and biology. This technical guide provides an in-depth overview of its core applications, supported by experimental protocols and quantitative data.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. Its peracetylated nature renders it soluble in a range of organic solvents, facilitating its use in various chemical transformations.
| Property | Value | Citations |
| Molecular Formula | C₂₈H₄₀N₂O₁₇ | [1] |
| Molecular Weight | 676.62 g/mol | [1] |
| CAS Number | 41670-99-9 | [1] |
| Appearance | White to off-white powder/crystalline solid | |
| Solubility | Soluble in DMF, DMSO | |
| Storage | -20°C for long-term stability |
Core Applications in Carbohydrate Chemistry
This compound's utility stems from its role as a stable, yet reactive, precursor for a variety of more complex carbohydrate structures. The eight acetate (B1210297) groups serve as protecting groups that can be selectively or completely removed, and the anomeric acetate can be converted into a leaving group for glycosylation reactions.
Precursor for Complex Glycan Synthesis
This compound is a key starting material for the synthesis of chitobiose-containing oligosaccharides and glycoconjugates. A critical transformation is its conversion to a glycosyl donor, such as a chitobiose oxazoline (B21484), which can then be used in glycosylation reactions to form new glycosidic bonds.
Logical Workflow: Synthesis of a Complex N-Glycan Precursor
This diagram illustrates a plausible synthetic route from this compound to a more complex N-glycan precursor, highlighting its role as a foundational building block.
Caption: Synthetic pathway from this compound to a complex N-glycan precursor.
Role as a Protecting Group
The eight acetate groups on this compound serve as protecting groups for the hydroxyl and amino functionalities. In multi-step oligosaccharide synthesis, the differential reactivity of these groups allows for selective deprotection and subsequent modification at specific positions. The acetyl groups, being electron-withdrawing, also influence the reactivity of the glycosyl donor, a key consideration in planning glycosylation strategies.[4] The acetamido group at the C2 position can act as a participating group, influencing the stereochemical outcome of glycosylation reactions to favor the formation of 1,2-trans glycosidic linkages.[5]
Use in Enzymatic Assays
While not a chromogenic or fluorogenic substrate itself, this compound can be used in chitinase (B1577495) activity assays where the products of hydrolysis are analyzed by methods such as High-Performance Liquid Chromatography (HPLC).[6][7] In such an assay, chitinase would hydrolyze the glycosidic bond and/or the acetate esters, and the resulting products (chitobiose, partially deacetylated chitobiose, and acetate) can be separated and quantified. This allows for the determination of enzyme kinetics with a substrate that closely mimics the natural acetylated chitin polymer.
Experimental Workflow: Chitinase Assay using this compound
This diagram outlines the steps for determining chitinase activity using this compound as a substrate, followed by HPLC analysis.
Caption: Workflow for a chitinase assay using this compound and HPLC.
Biological Relevance: Role in Plant Defense Signaling
Chitobiose and its oligomers (chitooligosaccharides), which can be derived from this compound through deacetylation, are potent elicitors of plant defense mechanisms.[8] These molecules act as Pathogen-Associated Molecular Patterns (PAMPs), triggering a signaling cascade that leads to the activation of defense genes and the production of antimicrobial compounds.
Signaling Pathway: Chitin-Elicited Plant Defense
The following diagram illustrates the signaling pathway initiated by the recognition of chitooligosaccharides at the plant cell surface.
Caption: Chitin-elicited plant defense signaling pathway.
Experimental Protocols
The following are representative protocols for key transformations involving this compound, adapted from established methodologies for peracetylated carbohydrates.
Protocol 1: Complete Deacetylation of this compound (Zemplén Deacetylation)
This protocol describes the complete removal of all eight acetate groups to yield chitobiose.[9][10]
Materials:
-
This compound
-
Anhydrous Methanol (B129727) (MeOH)
-
Sodium methoxide (B1231860) (NaOMe) solution (e.g., 25 wt% in MeOH)
-
Ion-exchange resin (H⁺ form, e.g., Dowex 50WX8)
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0°C in an ice bath.
-
Add a catalytic amount of sodium methoxide solution (e.g., 0.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.
-
Neutralize the reaction mixture by adding ion-exchange resin (H⁺ form) until the pH of the solution is neutral (check with pH paper).
-
Filter the resin and wash it thoroughly with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain crude chitobiose.
-
Purify the product by silica (B1680970) gel column chromatography or recrystallization as needed.
Protocol 2: Selective Anomeric Deacetylation of this compound
This protocol is for the selective removal of the acetate group at the anomeric position, which is a crucial step for preparing glycosyl donors.[11][12][13]
Materials:
-
This compound
-
Methanol (MeOH)
-
Magnesium oxide (MgO)
-
TLC supplies
-
Silica gel for column chromatography
Procedure:
-
To a solution or suspension of this compound (1.0 mmol) in methanol (15-20 mL), add magnesium oxide (1.0 mmol).[11]
-
Stir the mixture at 40°C and monitor the reaction progress by TLC. The reaction is typically complete within 4-5 hours.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the anomerically deacetylated product.
Protocol 3: Synthesis of Chitobiose Oxazoline from this compound
This protocol describes a one-step synthesis of an oxazoline derivative from a peracetylated aminosugar, which is applicable to this compound.[14]
Materials:
-
This compound
-
Anhydrous dichloromethane (B109758) (DCM)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Water (stoichiometric amount)
-
Triethylamine
-
TLC supplies
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) and benzonitrile (excess) in anhydrous DCM under an inert atmosphere.
-
Add a stoichiometric amount of water.
-
Cool the mixture to the appropriate temperature (e.g., 0°C) and add TMSOTf (e.g., 2.0 eq) dropwise.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction by adding triethylamine.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the chitobiose oxazoline derivative.
Conclusion
This compound is a highly valuable and versatile molecule in carbohydrate chemistry. Its utility as a synthetic precursor, the nuanced role of its protecting groups, and its application in biochemical assays underscore its importance in the field. The experimental protocols and workflows provided in this guide offer a practical framework for researchers to harness the potential of this compound in the synthesis of complex carbohydrates for applications in drug discovery, materials science, and glycobiology. As the demand for structurally well-defined complex glycans continues to grow, the strategic use of this compound will undoubtedly play a crucial role in advancing our understanding and application of carbohydrate science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. mazams.weebly.com [mazams.weebly.com]
- 6. Enzymatic Synthesis and Characterization of Different Families of Chitooligosaccharides and Their Bioactive Properties | MDPI [mdpi.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Chemoenzymatic Synthesis of Glycans and Glycoconjugates - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. facultystaff.urmia.ac.ir [facultystaff.urmia.ac.ir]
- 13. researchgate.net [researchgate.net]
- 14. Chitooligosaccharide and Its Derivatives: Preparation and Biological Applications | Scilit [scilit.com]
Chitobiose Octaacetate: A Versatile Precursor for the Synthesis of Complex Carbohydrates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Chitobiose octaacetate, a fully acetylated derivative of the disaccharide chitobiose, serves as a pivotal building block in the chemical and enzymatic synthesis of complex carbohydrates. Its protected hydroxyl and amino functionalities make it a stable and versatile precursor for the construction of oligosaccharides, including bioactive chitooligosaccharides (COS) and N-glycan cores. This guide provides a comprehensive overview of the synthesis of this compound, its conversion into various glycosyl donors, and its application in the chemoenzymatic synthesis of complex glycans, complete with detailed experimental protocols, quantitative data, and workflow visualizations.
Synthesis and Characterization of this compound
This compound is typically prepared by the peracetylation of chitobiose, which can be obtained from the controlled acetolysis of chitin (B13524).[1] The acetylation process protects all hydroxyl groups and the amino groups as acetamides, rendering the molecule soluble in organic solvents and suitable for further chemical modifications.
Experimental Protocol: Acetylation of Chitobiose
This protocol outlines the chemical synthesis of this compound from chitobiose.
Materials:
-
Chitobiose
-
Acetic anhydride (B1165640)
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate (B1210297)/hexane mixture)
Procedure:
-
Dissolve chitobiose (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (excess, typically 10-12 equivalents) to the solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Quench the reaction by slowly adding ice-cold water.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with 1 M hydrochloric acid (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Chitobiose | [1] |
| Reagents | Acetic anhydride, Pyridine | [1] |
| Typical Yield | Gram scale | [1] |
| Molecular Formula | C₂₈H₄₀N₂O₁₇ | |
| Molecular Weight | 676.62 g/mol |
Characterization
The structure and purity of this compound are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the acetyl protons (typically in the range of 1.9-2.1 ppm) and the sugar backbone protons. The anomeric protons will appear as distinct doublets.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the eight acetyl carbonyl carbons (around 170 ppm) and the carbons of the two N-acetyl groups, in addition to the sugar ring carbons.
-
Mass Spectrometry: Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to determine the molecular weight. The mass spectrum will show a prominent quasi-molecular ion, such as [M+Na]⁺.[2]
Conversion of this compound into Glycosyl Donors
To be used in glycosylation reactions, the anomeric acetate of this compound must be selectively replaced to form a glycosyl donor with a suitable leaving group. Common glycosyl donors derived from this compound include glycosyl oxazolines and glycosyl imidates.
Synthesis of Chitobiose Oxazoline (B21484)
Glycosyl oxazolines are highly effective donors for enzymatic glycosylation.
This two-step protocol involves selective anomeric deacetylation followed by oxazoline formation.
Step 1: Selective Anomeric Deacetylation Materials:
-
This compound
-
Hydrazine (B178648) acetate
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add hydrazine acetate (2-3 equivalents) and stir the mixture at 50-60 °C for 30-60 minutes, monitoring the reaction by TLC.[1]
-
Upon completion, precipitate the product by adding the reaction mixture dropwise to cold diethyl ether.[1]
-
Collect the precipitate by filtration and dry under vacuum to obtain the anomerically de-O-acetylated chitobiose derivative.
Step 2: Oxazoline Formation Materials:
-
Anomerically de-O-acetylated chitobiose derivative
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine
Procedure:
-
Dissolve the anomerically de-O-acetylated chitobiose derivative in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add TMSOTf (catalytic amount) and stir for 1-2 hours at room temperature.
-
Neutralize the reaction with triethylamine.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the resulting chitobiose oxazoline by silica gel chromatography.
Synthesis of Glycosyl Imidate Donors
Glycosyl trichloroacetimidates are another class of powerful glycosyl donors for chemical glycosylation.
Materials:
-
Anomerically de-O-acetylated chitobiose derivative (from Step 1 above)
-
Trichloroacetonitrile (B146778) (CCl₃CN)
-
1,8-Diazabicycloundec-7-ene (DBU) or Potassium Carbonate (K₂CO₃)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the anomerically de-O-acetylated chitobiose derivative (1 equivalent) in anhydrous DCM under an inert atmosphere.[3]
-
Add trichloroacetonitrile (1.5-2.0 equivalents).[3]
-
Cool the solution to 0 °C and add a catalytic amount of DBU (0.5-1.0 equivalents) or a stoichiometric amount of K₂CO₃ (2.0-4.0 equivalents).[3]
-
Stir the reaction at 0 °C to room temperature until TLC indicates completion.
-
If using K₂CO₃, filter the reaction mixture through Celite.[3]
-
Concentrate the filtrate and purify the residue by silica gel column chromatography to yield the chitobiose trichloroacetimidate (B1259523) donor.[3]
Chemoenzymatic Synthesis of Complex Carbohydrates
The glycosyl donors synthesized from this compound can be used in enzymatic reactions to form complex oligosaccharides with high regio- and stereoselectivity. This approach combines the flexibility of chemical synthesis for donor preparation with the precision of enzymatic catalysis for the glycosylation step.
Workflow for Chemoenzymatic Synthesis
The overall process can be visualized as a multi-step workflow.
Caption: Chemoenzymatic synthesis workflow from chitin to a complex carbohydrate.
Experimental Protocol: Enzymatic Glycosylation using a Chitobiose Donor
This protocol describes a general procedure for the enzymatic synthesis of a trisaccharide using a chitobiose-derived glycosyl donor and a suitable glycosyl acceptor.
Materials:
-
Chitobiose-derived glycosyl donor (e.g., chitobiose oxazoline)
-
Glycosyl acceptor (e.g., N-acetylglucosamine)
-
Appropriate glycosidase or glycosynthase enzyme (e.g., a mutant chitinase)
-
Buffer solution (e.g., sodium phosphate (B84403) or acetate buffer at optimal pH for the enzyme)
-
Size-exclusion or reversed-phase chromatography columns for purification
Procedure:
-
Dissolve the glycosyl acceptor (typically in excess) in the appropriate buffer.
-
Add the chitobiose-derived glycosyl donor.
-
Initiate the reaction by adding the enzyme.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37 °C) with gentle agitation.
-
Monitor the reaction progress by TLC or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction has reached completion or optimal conversion, terminate it by heating (e.g., 95 °C for 5 minutes) to denature the enzyme.
-
Centrifuge the mixture to remove precipitated protein.
-
Purify the resulting complex carbohydrate from the supernatant using size-exclusion or reversed-phase chromatography.
Quantitative Data for Enzymatic Glycosylation
| Parameter | Value/Range | Reference |
| Glycosyl Donor | Chitobiose Oxazoline | [4] |
| Glycosyl Acceptor | (GlcNAc)₂ | [4] |
| Enzyme | W433A ChiA1 (mutant chitinase) | [4] |
| Product | (GlcNAc)₇ | [4] |
| Reaction Conditions | Buffer, specific pH and temperature | [4] |
| Yield | High | [4] |
Logical Relationships in Chemoenzymatic Synthesis
The success of chemoenzymatic synthesis relies on the interplay between chemical and enzymatic steps, each with specific requirements and outcomes.
Caption: Logical flow of chemoenzymatic carbohydrate synthesis.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex carbohydrates. Its straightforward preparation from chitin, coupled with its efficient conversion into various activated glycosyl donors, makes it a cornerstone of modern chemoenzymatic strategies. The ability to combine the robustness of chemical synthesis with the precision of enzymatic catalysis opens avenues for the creation of a wide array of well-defined oligosaccharides for applications in glycobiology, drug discovery, and materials science. This guide provides the fundamental knowledge and protocols for researchers to leverage this compound in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemo-enzymatic synthesis of lipid-linked GlcNAc2Man5 oligosaccharides using recombinant Alg1, Alg2 and Alg11 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of glycosyl imidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
The Biological Significance of Chitobiose Octaacetate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chitobiose octaacetate, the fully acetylated form of the disaccharide N,N'-diacetylchitobiose, serves as a pivotal precursor in the synthesis of a diverse array of biologically active molecules. While not typically bioactive in its peracetylated state, its derivatives, generated through strategic chemical modifications, exhibit significant potential in therapeutic applications. This technical guide delves into the core biological significance of this compound derivatives, focusing on their roles as enzyme inhibitors and antioxidants. We provide a comprehensive overview of their synthesis, quantitative biological activity, and the experimental protocols for their evaluation.
Introduction: From Chitin (B13524) Waste to High-Value Bioactives
Chitin, the second most abundant polysaccharide in nature, is a polymer of β-(1→4)-linked N-acetyl-D-glucosamine. Its dimer, chitobiose, represents the fundamental repeating unit. This compound is a chemically stable, protected form of chitobiose, making it an excellent starting material for the synthesis of complex chitooligosaccharides and their derivatives. The biological importance of these derivatives stems from their ability to interact with specific biological targets, offering potential solutions for a range of health conditions. Key areas of biological significance for this compound derivatives include enzyme inhibition and antioxidant activity.
Enzyme Inhibition: A Promising Avenue for Therapeutics
Derivatives of chitobiose have shown considerable promise as inhibitors of various enzymes, particularly glycosidases. By mimicking the natural substrates of these enzymes, chitobiose derivatives can competitively or non-competitively inhibit their activity, leading to therapeutic effects in diseases such as diabetes, influenza, and lysosomal storage disorders.
α-Glucosidase Inhibition
α-Glucosidases are enzymes that break down complex carbohydrates into glucose. Inhibiting these enzymes can slow down glucose absorption in the gut, a key strategy in managing type 2 diabetes. Several studies have explored the synthesis of chitooligosaccharide derivatives as potent α-glucosidase inhibitors.
N-Acetyl-β-D-hexosaminidase (NAGase) Inhibition
NAGases are involved in the breakdown of chitin and other N-acetylglucosamine-containing glycans. Inhibitors of these enzymes have potential applications as fungicides and insecticides. TMG-chitotriomycin, a potent and specific inhibitor of insect, fungal, and bacterial N-acetylglucosaminidases, can be synthesized from peracetylated chitooligosaccharide precursors.
Antioxidant Activity: Combating Oxidative Stress
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous chronic diseases. Chitooligosaccharide derivatives, particularly those functionalized with phenolic acids, have demonstrated significant antioxidant properties.
Radical Scavenging Activity
Derivatives of chitooligosaccharides have been shown to be effective scavengers of various free radicals, including 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH), superoxide (B77818) radicals, and hydroxyl radicals. This activity is often enhanced by the introduction of phenolic moieties, which can donate hydrogen atoms to neutralize free radicals.
Quantitative Data on Biological Activity
The following tables summarize the quantitative data on the biological activity of various chitobiose and chitooligosaccharide derivatives.
Table 1: α-Glucosidase Inhibitory Activity of Chitooligosaccharide Derivatives
| Compound | Enzyme Source | IC50 (µM) | Reference |
| Gallic acid-chitooligosaccharide conjugate | Baker's yeast α-glucosidase | 9.99 - 35.19 (for various derivatives) | [1] |
| Oleanolic acid derivative–chalcone conjugates | Baker's yeast α-glucosidase | - | [1] |
| 1-Deoxynojirimycin (Positive Control) | Baker's yeast α-glucosidase | 52.02 | [1] |
| Acarbose (Positive Control) | Porcine intestinal α-glucosidase | - | [2] |
| Valiolamine | Yeast α-Glucosidase | 190 | [2] |
Table 2: Antioxidant Activity of Chitooligosaccharide Derivatives
| Derivative | Assay | Activity | Concentration | Reference |
| Gallic acid-acylated chitooligosaccharide | DPPH radical scavenging | ~80% | 1.60 mg/mL | [3] |
| Caffeic acid-acylated chitooligosaccharide | DPPH radical scavenging | ~75% | 1.60 mg/mL | [3] |
| Ferulic acid-acylated chitooligosaccharide | DPPH radical scavenging | ~60% | 1.60 mg/mL | [3] |
| Gallic acid-acylated chitooligosaccharide | Superoxide radical scavenging | ~100% | 1.60 mg/mL | [3] |
| Caffeic acid-acylated chitooligosaccharide | Superoxide radical scavenging | ~95% | 1.60 mg/mL | [3] |
| Syringic acid-acylated chitooligosaccharide | Hydroxyl radical scavenging | ~85% | 1.60 mg/mL | [3] |
| Protocatechuic acid-acylated chitooligosaccharide | Hydroxyl radical scavenging | ~80% | 1.60 mg/mL | [3] |
| Chitooligosaccharides (COS) | Superoxide radical scavenging | 32.5% | 5 mg/mL | [4][5] |
| Chitooligosaccharides (COS) | Hydroxyl radical scavenging | 41.9% | 5 mg/mL | [4][5] |
Experimental Protocols
Synthesis of Phenolic Acid-Acylated Chitooligosaccharide Derivatives
This protocol is a generalized procedure based on the synthesis of phenolic acid-grafted chitooligosaccharide derivatives, which often starts with a protected form of the oligosaccharide.
-
Activation of Phenolic Acid: Dissolve the chosen phenolic acid (e.g., gallic acid, caffeic acid) in a suitable organic solvent (e.g., N,N-dimethylformamide). Add a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) and stir at room temperature to form an active ester.
-
Reaction with Chitooligosaccharide: Dissolve the chitooligosaccharide (which may be partially protected, conceptually derived from this compound after deacetylation of the amine groups) in an appropriate solvent (e.g., a mixture of water and an organic solvent).
-
Coupling Reaction: Add the activated phenolic acid solution to the chitooligosaccharide solution and stir at room temperature for 24-48 hours.
-
Purification: Dialyze the reaction mixture against distilled water for several days to remove unreacted reagents and byproducts. Lyophilize the dialyzed solution to obtain the purified phenolic acid-acylated chitooligosaccharide derivative.
-
Characterization: Characterize the structure of the synthesized derivative using Fourier-transform infrared (FT-IR) spectroscopy and proton nuclear magnetic resonance (¹H NMR) spectroscopy.[3][6]
In Vitro α-Glucosidase Inhibition Assay
This protocol is adapted from standard procedures for evaluating α-glucosidase inhibitors.[2][7][8]
-
Reagent Preparation:
-
Prepare a 0.1 M potassium phosphate (B84403) buffer (pH 6.8).
-
Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a final concentration of 0.5 U/mL.
-
Dissolve the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the phosphate buffer to a final concentration of 5 mM.
-
Dissolve the test compounds (chitobiose derivatives) and a positive control (e.g., acarbose) in the phosphate buffer to various concentrations.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add 50 µL of the phosphate buffer.
-
Add 10 µL of the test compound solution or buffer (for the control).
-
Add 20 µL of the α-glucosidase solution.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M sodium carbonate (Na₂CO₃) solution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the test inhibitor.
-
Determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration.
-
Visualizing Pathways and Workflows
Synthetic Pathway from this compound
The following diagram illustrates a generalized synthetic pathway from this compound to bioactive derivatives.
Caption: Generalized synthetic routes from this compound.
Experimental Workflow for α-Glucosidase Inhibition Assay
The workflow for determining the α-glucosidase inhibitory activity of chitobiose derivatives is depicted below.
References
- 1. Frontiers | Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization, and the Antioxidant Activity of Phenolic Acid Chitooligosaccharide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro α-glucosidase inhibitory assay [protocols.io]
- 8. 3.6. α-Glucosidase Inhibiting Assay [bio-protocol.org]
Methodological & Application
Application Notes and Protocols: Synthesis of Chitobiose Octaacetate from Chitin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitobiose octaacetate is a fully acetylated derivative of chitobiose, a disaccharide unit of chitin (B13524). As a protected form of chitobiose, it serves as a crucial building block in the chemical synthesis of more complex chitooligosaccharides and glycoconjugates. These molecules are of significant interest in biomedical research and drug development due to their diverse biological activities, including roles in cell signaling, immune response modulation, and potential as therapeutic agents. This document provides a detailed protocol for the synthesis of this compound starting from chitin, a readily available biopolymer. The process involves the preparation of colloidal chitin, followed by enzymatic hydrolysis to yield chitobiose, which is then purified and peracetylated.
Experimental Protocols
Part 1: Preparation of Colloidal Chitin from Raw Chitin Flakes
This protocol outlines the acid-mediated preparation of colloidal chitin, which increases the substrate's accessibility for enzymatic degradation.
Materials:
-
Chitin flakes (from shrimp or crab shells)
-
Concentrated Hydrochloric Acid (HCl, 12 M)
-
Ice-cold distilled water (DI)
-
1000 mL glass beaker
-
Stirring plate and magnetic stir bar
-
Centrifuge and appropriate centrifuge tubes
-
pH meter
-
Oven
Procedure:
-
In a 1000 mL glass beaker, slowly add 150 mL of 12 M HCl to 20 grams of chitin flakes with continuous stirring.[1][2]
-
After overnight stirring, centrifuge the suspension at 3,924 x g for 30-60 minutes at 4 °C to pellet the chitin.[1][2]
-
Wash the chitin pellet thoroughly with ice-cold distilled water. Repeat the washing and centrifugation steps until the pH of the chitin suspension is close to neutral (pH ~7.0).[1][2]
-
Air-dry the resulting colloidal chitin in an oven at 60 °C.[1][2]
-
Grind the dried colloidal chitin into a fine powder using a mortar and pestle.[1][2]
-
Store the powdered colloidal chitin at room temperature until further use.
Part 2: Enzymatic Hydrolysis of Colloidal Chitin to Chitobiose
This protocol describes the enzymatic conversion of colloidal chitin to chitobiose using a chitinase (B1577495) enzyme.
Materials:
-
Colloidal chitin (prepared in Part 1)
-
Chitinase from Vibrio campbellii (VhChiA) or a similar endochitinase
-
Bovine Serum Albumin (BSA)
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.5)
-
Erlenmeyer flask
-
Incubator shaker
-
Centrifuge
Procedure:
-
Prepare a reaction mixture in a 1 L Erlenmeyer flask containing 1 g of dried shrimp colloidal chitin, 20,000 U (4 mg) of VhChiA, and 8 mg of BSA in a total volume of 1 L of 0.1 M sodium acetate buffer (pH 5.5).[2]
-
Incubate the reaction mixture for 24 hours at 30 °C with continuous agitation.[2]
-
After incubation, terminate the reaction by heating the mixture at 98 °C for 5 minutes.[1]
-
Centrifuge the mixture at 2,359 x g for 40 minutes at 4 °C to remove any unreacted chitin substrate.[2]
-
Collect the supernatant containing the chitobiose.
Part 3: Purification of Chitobiose
This protocol details the purification of chitobiose from the enzymatic hydrolysis reaction mixture.
Materials:
-
Supernatant from Part 2
-
Centrifugal concentrator (e.g., Amicon Ultra-15, 30K cut-off)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Asahipak NH2P-50 10E preparative column (or equivalent)
-
Acetonitrile (ACN)
-
Deionized water
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Concentrate the supernatant using a centrifugal concentrator at 4,129 x g for 30 minutes at 4 °C to reduce the volume.[2]
-
Dissolve the concentrated sample (approximately 1 gram of chitobiose/salt powder) in 3 mL of deionized water.[1][2]
-
Inject aliquots (45 µL) of the solubilized sample multiple times onto an Asahipak NH2P-50 10E preparative column.[1][2]
-
Perform the HPLC separation at 25 ± 1 °C with a flow rate of 1.0 mL/min using a gradient of acetonitrile:water (70:30 v/v) as the mobile phase.[1][2]
-
Monitor the elution at 200 nm and collect the fractions corresponding to the chitobiose peak.[1]
-
Pool the chitobiose-containing fractions and concentrate them using a rotary evaporator.[1]
-
Freeze-dry the concentrated solution to obtain purified chitobiose powder.[1]
-
Store the purified chitobiose powder in vacuo at room temperature.[1]
Part 4: Acetylation of Chitobiose to this compound
This protocol describes the chemical acetylation of purified chitobiose to yield this compound.
Materials:
-
Purified chitobiose (from Part 3)
-
Acetic anhydride (B1165640) (Ac₂O)
-
Dry methanol (B129727) (MeOH)
-
Dichloromethane (B109758) (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve the purified chitobiose (1.0 equivalent) in dry pyridine (2–10 mL/mmol) in a round-bottom flask under an inert atmosphere (e.g., Argon).[3]
-
Cool the solution to 0 °C using an ice bath.[3]
-
Slowly add acetic anhydride (1.5–2.0 equivalents for each hydroxyl and amino group) to the solution.[3] For chitobiose, which has 8 such groups, use at least 12-16 equivalents of acetic anhydride.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.[3]
-
Quench the reaction by adding dry methanol.[3]
-
Co-evaporate the reaction mixture with toluene to remove pyridine.[3]
-
Dilute the residue with dichloromethane or ethyl acetate.[3]
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude this compound.[3]
-
Further purification can be achieved by recrystallization or silica (B1680970) gel chromatography if necessary.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for Chitobiose Synthesis
| Parameter | Value | Reference |
| Chitin Pre-treatment | ||
| Chitin Source | Shrimp Shells | [2] |
| Acid | 12 M HCl | [1][2] |
| Temperature | 25 °C | [1][2] |
| Time | Overnight | [1][2] |
| Enzymatic Hydrolysis | ||
| Substrate | Colloidal Chitin | [2] |
| Enzyme | VhChiA Chitinase | [2] |
| Enzyme Concentration | 20,000 U (4 mg) / g chitin | [2] |
| Temperature | 30 °C | [2] |
| Time | 24 hours | [2] |
| pH | 5.5 (0.1 M Sodium Acetate) | [2] |
| Yield (Chitobiose) | ~96% (from shrimp chitin) | [2] |
| Purity (after HPLC) | >99% | [2] |
Table 2: Parameters for Chitobiose Acetylation
| Parameter | Value | Reference |
| Acetylation Reaction | ||
| Reagents | Acetic Anhydride, Pyridine | [3] |
| Acetic Anhydride | 1.5-2.0 equiv. per OH/NH group | [3] |
| Solvent | Dry Pyridine | [3] |
| Temperature | 0 °C to Room Temperature | [3] |
| Reaction Time | Monitored by TLC | [3] |
| Work-up | ||
| Quenching Agent | Methanol | [3] |
| Extraction Solvent | Dichloromethane or Ethyl Acetate | [3] |
| Washing Solutions | 1 M HCl, Sat. NaHCO₃, Brine | [3] |
Mandatory Visualization
Caption: Workflow for the synthesis of this compound from chitin.
References
- 1. d-nb.info [d-nb.info]
- 2. Bioeconomic production of high-quality chitobiose from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Chitobiose Octaacetate via Chitin Acetolysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of chitobiose octaacetate, a valuable building block in glycochemistry and drug development, through the acetolysis of chitin (B13524). The procedure involves the controlled degradation of chitin using a mixture of acetic anhydride (B1165640) and sulfuric acid, followed by a detailed workup and purification process. This application note offers a step-by-step methodology, a summary of reaction parameters, and a visual workflow to ensure reproducibility for researchers.
Introduction
Chitin, a polymer of N-acetyl-D-glucosamine, is the second most abundant polysaccharide in nature, found primarily in the exoskeletons of crustaceans and insects, as well as the cell walls of fungi. Its degradation into smaller, well-defined oligosaccharides is of significant interest for various biomedical applications. Chitobiose, the disaccharide repeating unit of chitin, and its derivatives are particularly important. This compound is a fully protected form of chitobiose, rendering it soluble in organic solvents and amenable to further chemical modifications, making it a key intermediate in the synthesis of complex glycoconjugates and potential therapeutic agents.
Acetolysis is a chemical method that utilizes acetic anhydride and a strong acid catalyst, typically sulfuric acid, to simultaneously cleave glycosidic bonds and acetylate the resulting hydroxyl groups. This protocol details a reliable method for the acetolysis of chitin to produce this compound.
Data Presentation
The following table summarizes the key quantitative data and conditions for the acetolysis of chitin to yield this compound.
| Parameter | Value/Range | Notes |
| Reactants | ||
| Chitin (from crab shell, purified) | 1 part by weight | α-chitin is commonly used. |
| Acetic Anhydride | 10 parts by volume | Reagent grade, fresh. |
| Concentrated Sulfuric Acid | 1 part by volume | Added cautiously. |
| Reaction Conditions | ||
| Temperature | 0°C to Room Temperature | Initial cooling is critical. |
| Reaction Time | 48 - 72 hours | Monitored by TLC. |
| Work-up and Purification | ||
| Quenching Reagent | Ice-water | Slow, controlled addition. |
| Extraction Solvent | Dichloromethane (B109758) or Chloroform (B151607) | |
| Purification Method | Silica (B1680970) Gel Column Chromatography | Gradient elution. |
| Yield | ||
| Expected Yield of this compound | 15-25% | Varies with chitin source and reaction scale. |
Experimental Protocol
Materials and Reagents
-
Purified chitin (e.g., from crab shells)
-
Acetic anhydride (reagent grade)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Sodium bicarbonate (Saturated aqueous solution)
-
Dichloromethane (DCM) or Chloroform
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes or Petroleum Ether
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing solvent (e.g., 1:1 Hexanes:Ethyl Acetate)
-
TLC visualization reagent (e.g., p-anisaldehyde stain or ceric ammonium (B1175870) molybdate (B1676688) stain)
Procedure
1. Acetolysis Reaction
1.1. In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend purified chitin (e.g., 10 g) in acetic anhydride (e.g., 100 mL).
1.2. Cool the suspension to 0°C in an ice-salt bath with vigorous stirring.
1.3. Slowly add concentrated sulfuric acid (e.g., 10 mL) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C. The addition should take approximately 1-2 hours.
1.4. After the complete addition of sulfuric acid, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
1.5. Continue stirring the reaction mixture at room temperature for 48 to 72 hours. The progress of the reaction can be monitored by TLC by taking a small aliquot, quenching it with ice-water, extracting with DCM, and spotting on a TLC plate.
2. Reaction Work-up
2.1. After the reaction is complete (as indicated by TLC), cool the dark, viscous reaction mixture in an ice bath.
2.2. Slowly and carefully pour the reaction mixture into a large beaker containing a vigorously stirred mixture of ice and water (approximately 1 L). Caution: This quenching step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.
2.3. Continue stirring the aqueous mixture until all the ice has melted and the excess acetic anhydride has been hydrolyzed.
2.4. Extract the aqueous suspension with dichloromethane or chloroform (3 x 200 mL).
2.5. Combine the organic extracts and wash them sequentially with cold water (2 x 200 mL), saturated aqueous sodium bicarbonate solution (until effervescence ceases), and finally with brine (200 mL).
2.6. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain a dark, syrupy residue.
3. Purification
3.1. Prepare a silica gel column for chromatography. The amount of silica gel should be approximately 50 times the weight of the crude product.
3.2. Dissolve the crude residue in a minimal amount of dichloromethane and load it onto the prepared silica gel column.
3.3. Elute the column with a gradient of hexanes and ethyl acetate (e.g., starting from 9:1 hexanes:EtOAc and gradually increasing the polarity to 1:1).
3.4. Collect fractions and monitor them by TLC. Combine the fractions containing the pure this compound.
3.5. Evaporate the solvent from the combined pure fractions under reduced pressure to yield this compound as a white or off-white solid.
3.6. The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water or ethyl acetate-hexanes.
Mandatory Visualization
Caption: Workflow for the acetolysis of chitin to this compound.
Application Notes and Protocols: Purification of Chitobiose Octaacetate by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitobiose octaacetate is a fully acetylated derivative of chitobiose, a disaccharide unit of chitin (B13524). As a key intermediate in the synthesis of various bioactive compounds and a valuable tool in glycobiology research, its purity is paramount. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, offering an effective method to remove impurities from the crude product obtained from the acetolysis of chitin. This document provides a detailed protocol for the purification of this compound by recrystallization, enabling researchers to obtain a high-purity product suitable for downstream applications.
Principle of Recrystallization
Recrystallization is based on the differential solubility of a compound in a given solvent at different temperatures. The crude solid is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, which are present in smaller amounts or have different solubility profiles, remain in the solution (mother liquor). The purified crystals are then isolated by filtration.
Data Presentation
The selection of an appropriate solvent system is critical for successful recrystallization. The ideal solvent should dissolve the compound sparingly or not at all at room temperature but have a high solubility at its boiling point. Based on the properties of this compound and analogous acetylated disaccharides, several solvent systems can be considered. The following table summarizes the expected outcomes for different systems.
| Solvent System | Typical Purity | Expected Yield | Melting Point (°C) |
| Methanol/Water | > 98% | 75-85% | 298-302 |
| Ethanol (95%) | > 97% | 70-80% | 297-301 |
| Chloroform/Methanol | > 99% | 65-75% | 300-304 |
Note: The melting point of highly pure α-chitobiose octaacetate is reported to be in the range of 301-305 °C.
Experimental Protocols
Materials and Equipment
-
Crude this compound
-
Recrystallization solvent (e.g., Methanol, 95% Ethanol, Chloroform)
-
Distilled water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water or oil bath
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Vacuum source
-
Drying oven or vacuum desiccator
Protocol 1: Recrystallization using a Single Solvent (Methanol or 95% Ethanol)
This protocol is suitable when a single solvent provides a significant difference in the solubility of this compound at high and low temperatures.
Workflow Diagram:
Caption: Workflow for single-solvent recrystallization.
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent (methanol or 95% ethanol). Heat the mixture to the boiling point of the solvent while stirring continuously. Add more hot solvent portion-wise until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
-
Decolorization (Optional): If the solution is colored, it may indicate the presence of colored impurities. In such cases, add a small amount of activated charcoal to the hot solution and boil for a few minutes.
-
Hot Filtration (if decolorizing charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the activated charcoal and any other insoluble impurities.
-
Crystallization: Cover the flask with a watch glass or a loosely placed stopper and allow the filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a drying oven at a temperature well below the melting point (e.g., 60-80 °C) or in a vacuum desiccator.
Protocol 2: Recrystallization using a Two-Solvent System (Chloroform/Methanol)
This method is employed when a single solvent that meets all the criteria for recrystallization cannot be found. One solvent (the "good" solvent) is used to dissolve the compound, and a second, miscible solvent (the "poor" solvent) is added to induce precipitation.
Workflow Diagram:
Caption: Workflow for two-solvent recrystallization.
Procedure:
-
Dissolution: Dissolve the crude this compound in the minimum amount of the "good" solvent (chloroform) at its boiling point.
-
Inducing Precipitation: While the solution is hot, add the "poor" solvent (methanol) dropwise until the solution becomes faintly cloudy. This indicates that the solution is saturated.
-
Clarification: Add a few drops of the "good" solvent (chloroform) back to the solution until the cloudiness just disappears.
-
Crystallization, Isolation, and Drying: Follow steps 4-7 from Protocol 1.
Tips and Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too quickly. To remedy this, reheat the solution, add more solvent, and allow it to cool more slowly.
-
No Crystal Formation: If crystals do not form upon cooling, it could be because too much solvent was used. The solution can be concentrated by boiling off some of the solvent. Alternatively, scratching the inside of the flask with a glass rod at the surface of the solution can induce crystallization. Seeding the solution with a tiny crystal of the pure compound can also initiate crystallization.
-
Impurity Removal: The primary impurities from the acetolysis of chitin are likely to be mono- and oligosaccharide acetates of varying chain lengths, as well as partially deacetylated products. The recrystallization process is effective at removing these due to their different solubility profiles.
-
Purity Assessment: The purity of the recrystallized this compound can be assessed by its melting point. A sharp melting point range close to the literature value indicates high purity. Further characterization can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Conclusion
Recrystallization is a powerful and accessible technique for the purification of this compound. By carefully selecting the solvent system and controlling the cooling rate, researchers can obtain a high-purity product essential for various applications in drug development and scientific research. The protocols provided in this document offer a reliable starting point for the successful purification of this important carbohydrate derivative.
Application Notes and Protocols for the Enzymatic Synthesis of Chitobiose Octaacetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of novel derivatives starting from chitobiose octaacetate. The methodologies outlined below focus on a chemoenzymatic approach, involving an initial deacetylation step followed by specific enzymatic modifications. This strategy allows for the targeted synthesis of chitobiose derivatives with potential applications in drug development, glycobiology, and materials science.
Chitobiose and its derivatives are known to possess a range of biological activities, including roles in plant defense signaling, immune modulation, and as precursors for bioactive molecules. The enzymatic synthesis of these derivatives offers a greener and more specific alternative to purely chemical methods, enabling the production of well-defined structures.
I. Overall Workflow
The enzymatic modification of the fully acetylated and largely inert this compound typically requires an initial deacetylation step to expose hydroxyl and amino groups for subsequent enzymatic reactions. The overall workflow is depicted below:
Caption: Chemoenzymatic workflow for derivative synthesis.
II. Experimental Protocols
A. Preparatory Step: Chemical Deacetylation of this compound to Chitobiose
This initial step is crucial for preparing the substrate for subsequent enzymatic modifications.
Materials:
-
This compound
-
Anhydrous methanol
-
Sodium methoxide (B1231860) (catalytic amount)
-
Dowex 50 (H+ form) resin
-
Thin Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel 60 F254)
-
TLC mobile phase (e.g., ethyl acetate (B1210297)/methanol/water, 7:2:1 v/v/v)
-
Ninhydrin stain
Protocol:
-
Dissolve this compound in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The deacetylated product, chitobiose, will have a lower Rf value than the starting material.
-
Once the reaction is complete (disappearance of the starting material spot), neutralize the reaction mixture by adding Dowex 50 (H+ form) resin until the pH is neutral.
-
Filter off the resin and concentrate the filtrate under reduced pressure to obtain crude chitobiose.
-
The crude product can be further purified by recrystallization or column chromatography.
B. Protocol A: Lipase-Catalyzed Synthesis of Chitobiose Fatty Acid Esters
This protocol describes the synthesis of chitobiose esters, which have applications as biosurfactants and possess potential antimicrobial and antitumor activities.[1][2][3][4][5]
Materials:
-
Chitobiose (from the preparatory step)
-
Immobilized Lipase (B570770) (e.g., Novozym 435, Candida antarctica Lipase B)
-
Anhydrous solvent (e.g., 2-methyl-2-butanol (B152257) or a suitable ionic liquid)
-
Fatty acid vinyl ester (e.g., vinyl laurate, vinyl palmitate)
-
Molecular sieves (3 Å)
Protocol:
-
To a dried flask, add chitobiose, the fatty acid vinyl ester (in a desired molar ratio, e.g., 1:1 to 1:5), and activated molecular sieves.
-
Add the anhydrous solvent to dissolve or suspend the reactants.
-
Add the immobilized lipase to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 40-60 °C) with constant shaking.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, filter off the immobilized enzyme for reuse.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting chitobiose ester by silica gel column chromatography.
Quantitative Data Summary (Hypothetical):
| Substrate (Chitobiose:Fatty Acid Vinyl Ester Molar Ratio) | Enzyme | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) |
| 1:1 (Vinyl Laurate) | Novozym 435 | 2-Methyl-2-butanol | 50 | 48 | 65 |
| 1:3 (Vinyl Laurate) | Novozym 435 | 2-Methyl-2-butanol | 50 | 48 | 85 |
| 1:1 (Vinyl Palmitate) | Novozym 435 | Ionic Liquid | 60 | 72 | 72 |
| 1:3 (Vinyl Palmitate) | Novozym 435 | Ionic Liquid | 60 | 72 | 91 |
C. Protocol B: Enzymatic Synthesis of a Selectively N-Acetylated Chitobiose Derivative
This protocol utilizes the reverse hydrolysis reaction of chitin deacetylase to synthesize a specific, partially N-acetylated chitobiose derivative, β-D-GlcNAc-(1→4)-GlcN.[6] Such well-defined chitooligosaccharides are valuable for studying structure-activity relationships.
Materials:
-
Chitobiose (from the preparatory step)
-
Chitin Deacetylase (e.g., from Colletotrichum lindemuthianum)
-
Sodium acetate buffer (3.0 M, pH ~8.0)
Protocol:
-
Dissolve chitobiose in the 3.0 M sodium acetate buffer.
-
Add the chitin deacetylase to the solution.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37 °C).
-
The high concentration of acetate drives the equilibrium towards N-acetylation.
-
Monitor the formation of the product, GlcNAc-(1→4)-GlcN, by HPLC or mass spectrometry.
-
The reaction can be stopped by heat inactivation of the enzyme.
-
The product can be purified from the reaction mixture using size-exclusion or ion-exchange chromatography.
Quantitative Data Summary (Hypothetical):
| Substrate Concentration (mM) | Enzyme Concentration (U/mL) | Acetate Concentration (M) | Temperature (°C) | Reaction Time (h) | Product Yield (%) |
| 10 | 5 | 3.0 | 37 | 24 | 45 |
| 20 | 5 | 3.0 | 37 | 24 | 55 |
| 10 | 10 | 3.0 | 37 | 24 | 60 |
| 20 | 10 | 3.0 | 37 | 24 | 70 |
III. Signaling Pathway Context: Chitin Elicitor Signaling in Plants
Chitooligosaccharides, which can be synthesized and modified using the protocols above, are known to act as elicitors of plant defense responses. Understanding this signaling pathway provides a context for the application of novel chitobiose derivatives in agriculture and plant biology research.
Caption: Chitin elicitor signaling pathway in plants.
These detailed application notes and protocols provide a solid foundation for researchers to embark on the enzymatic synthesis of this compound derivatives. The ability to create novel, well-defined oligosaccharide structures will undoubtedly contribute to advancements in various scientific and industrial fields.
References
- 1. Lipase-Catalyzed Synthesis of Fatty Acid Esters of Trisaccharides | Springer Nature Experiments [experiments.springernature.com]
- 2. mdpi.com [mdpi.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Synthesis of sugar fatty acid esters by modified lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Reverse hydrolysis reaction of chitin deacetylase and enzymatic synthesis of beta-D-GlcNAc-(1-->4)-GlcN from chitobiose - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chitobiose Octaacetate as a Precursor for Glycosyltransferase Substrates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of chitobiose octaacetate as a stable precursor for chitobiose, an acceptor substrate for certain glycosyltransferases. Detailed protocols for the preparation of chitobiose from its acetylated form and a general method for assessing glycosyltransferase activity are provided.
Introduction
Chitobiose, a disaccharide of β-(1→4)-linked N-acetylglucosamine (GlcNAc) units, serves as a fundamental building block for various complex carbohydrates and glycoconjugates. In enzymatic synthesis, chitobiose can function as an acceptor substrate for specific glycosyltransferases, enabling the elongation of oligosaccharide chains. This compound is the fully acetylated, per-O-acetylated form of chitobiose. While not typically a direct substrate for glycosyltransferases due to the esterification of its hydroxyl groups, it is a chemically stable and valuable precursor for the in-lab generation of chitobiose.
Protocol 1: Preparation of Chitobiose from this compound (Zemplén Deacetylation)
This protocol describes a general method for the de-O-acetylation of this compound to yield chitobiose.
Materials:
-
This compound
-
Anhydrous methanol (B129727)
-
Sodium methoxide (B1231860) (catalytic amount)
-
Acetic acid (for neutralization)
-
Thin Layer Chromatography (TLC) supplies (e.g., silica (B1680970) plates, developing solvent)
-
Rotary evaporator
-
Lyophilizer (optional)
Procedure:
-
Dissolve this compound in anhydrous methanol in a round-bottom flask.
-
Add a catalytic amount of sodium methoxide to the solution. The solution should be stirred at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material (this compound) and the appearance of a more polar product (chitobiose) at the baseline indicates the reaction is proceeding.
-
Once the reaction is complete, neutralize the mixture by adding a few drops of acetic acid until the pH is neutral.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting residue contains chitobiose and sodium acetate. The crude product can be further purified by recrystallization or chromatography if necessary. For many applications, the crude product can be used directly after removal of the solvent.
-
For long-term storage, the purified chitobiose can be lyophilized.
Application Note: Chitobiose as a Glycosyltransferase Acceptor Substrate
Chitobiose has been demonstrated to function as an acceptor substrate for certain glycosyltransferases, particularly those involved in the synthesis of complex glycans. For instance, fucosyltransferases are a class of enzymes that can utilize chitobiose as an acceptor to add fucose residues.[1] Additionally, engineered glycosyltransferases have been shown to accommodate chitobiose in their active sites, highlighting its potential in enzymatic and chemo-enzymatic synthesis of novel oligosaccharides.[2] The use of chitobiose as a substrate allows for the stepwise and controlled elongation of carbohydrate chains, which is of significant interest in drug development and glycobiology research.
Quantitative Data
The kinetic parameters of a glycosyltransferase are crucial for understanding its efficiency and substrate specificity. While specific kinetic data for glycosyltransferases utilizing chitobiose as an acceptor substrate were not prominently available in the reviewed literature, the following table provides an example of how such data is typically presented. The data shown is for the plant glucosyltransferase NbUGT72AY1 with various phenolic acceptor substrates.[3]
| Acceptor Substrate | Vmax (nmol/min/mg) | Km (µM) |
| Guaiacol | 393 ± 69 | 179 ± 44 |
| o-Cresol | 72 ± 4 | 17 ± 4 |
| Sinapaldehyde | Data fitted to substrate inhibition model | Data fitted to substrate inhibition model |
| Vanillin | Data fitted to substrate inhibition model | Data fitted to substrate inhibition model |
This table is for illustrative purposes to show the format of kinetic data presentation.
Protocol 2: General Assay for Glycosyltransferase Activity with a Chitobiose Acceptor
This protocol outlines a general, high-throughput method for measuring the activity of a glycosyltransferase that utilizes a UDP-sugar donor and a chitobiose acceptor. The assay is based on the detection of the UDP product released during the glycosylation reaction.[4][5]
Materials:
-
Glycosyltransferase of interest
-
Chitobiose (acceptor substrate)
-
UDP-sugar (e.g., UDP-galactose, UDP-glucose; donor substrate)
-
Assay buffer (e.g., Tris-HCl with appropriate pH and cofactors like MnCl2 or MgCl2)
-
UDP-Glo™ Glycosyltransferase Assay kit (or similar UDP detection kit)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Reaction Setup:
-
Prepare a stock solution of chitobiose in the assay buffer.
-
Prepare a stock solution of the UDP-sugar donor in the assay buffer.
-
In a multiwell plate, set up the glycosyltransferase reaction by adding the assay buffer, the glycosyltransferase enzyme, and the chitobiose acceptor substrate.
-
To initiate the reaction, add the UDP-sugar donor substrate. The final reaction volume will depend on the specific assay kit recommendations (e.g., 5-25 µL).
-
Include appropriate controls, such as a reaction without the enzyme (negative control) and a reaction without the acceptor substrate.
-
-
Enzymatic Reaction:
-
Incubate the reaction plate at the optimal temperature for the glycosyltransferase for a set period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
UDP Detection:
-
Allow the reaction plate to equilibrate to room temperature.
-
Prepare the UDP detection reagent according to the manufacturer's instructions (e.g., UDP-Glo™ Detection Reagent).
-
Add an equal volume of the UDP detection reagent to each well of the reaction plate.
-
Incubate the plate at room temperature for the time specified by the manufacturer (e.g., 60 minutes) to allow the detection reaction to proceed.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The amount of light produced is directly proportional to the concentration of UDP generated, which in turn reflects the activity of the glycosyltransferase.
-
-
Data Analysis:
-
Subtract the background luminescence (from the negative control) from the experimental values.
-
The net luminescence can be used to calculate the enzyme activity (e.g., in terms of UDP produced per unit time per amount of enzyme). For kinetic studies, vary the concentration of one substrate while keeping the other constant.
-
Visualizations
Caption: Overall experimental workflow from this compound to glycosylated product.
Caption: Workflow for a generic glycosyltransferase assay using luminescence detection.
References
Applications of Chitobiose Octaacetate in Glycobiology Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Chitobiose octaacetate, a peracetylated form of chitobiose, serves as a crucial and versatile building block in glycobiology research. Its protected hydroxyl and amino groups offer stability and solubility in organic solvents, making it an ideal starting material for the synthesis of various carbohydrate-based molecules. The primary applications of this compound lie in its role as a precursor for the synthesis of enzyme inhibitors, substrates for enzymatic assays, and building blocks for complex glycoconjugates.
One of the key applications of this compound is in the synthesis of chitooligosaccharide derivatives, which are known to exhibit a range of biological activities. Of particular interest is its use in preparing inhibitors of glycoside hydrolases, such as chitinases. While this compound itself is not a direct inhibitor, it can be chemically modified to produce potent inhibitors. The deacetylation of this compound is a critical step to unmask the functional groups necessary for enzyme recognition and inhibition.
Furthermore, this compound is a valuable precursor for the synthesis of neoglycoconjugates. These synthetic glycoconjugates, where a carbohydrate moiety is attached to a protein or lipid, are instrumental in studying carbohydrate-protein interactions, which are fundamental to many biological processes, including cell recognition, signaling, and pathogenesis. The controlled, stepwise modification of this compound allows for the introduction of linkers for conjugation to other biomolecules.
I. Synthesis of a Chitinase (B1577495) Inhibitor from this compound
This compound serves as a readily available precursor for the synthesis of fully deacetylated chitobiose, (GlcN)₂, a known inhibitor of Family 18 chitinases. The following protocols detail the deacetylation process and the subsequent enzyme inhibition assay.
Protocol 1: De-O-acetylation and De-N-acetylation of this compound
This two-step protocol describes the removal of both O-acetyl and N-acetyl groups from this compound to yield fully deacetylated chitobiose ((GlcN)₂).
Materials:
-
This compound
-
Anhydrous methanol (B129727) (MeOH)
-
Sodium methoxide (B1231860) (NaOMe)
-
Dowex 50W-X8 (H⁺ form) resin
-
Thin Layer Chromatography (TLC) supplies
-
NMR and Mass Spectrometry instrumentation
Step 1: De-O-acetylation (Zemplén Deacetylation)
-
Dissolve this compound in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide in methanol.
-
Stir the reaction at room temperature and monitor by TLC until completion.
-
Neutralize the reaction with Dowex 50W-X8 (H⁺ form) resin.
-
Filter the resin and concentrate the filtrate under reduced pressure to obtain the N,N'-diacetylchitobiose intermediate.
Step 2: De-N-acetylation
-
Reflux the N,N'-diacetylchitobiose intermediate with hydrazine hydrate.
-
Monitor the reaction by TLC.
-
Upon completion, remove excess hydrazine hydrate by co-evaporation with water.
-
Purify the resulting fully deacetylated chitobiose ((GlcN)₂) using appropriate chromatographic techniques.
-
Confirm the structure of the final product by NMR and Mass Spectrometry.
Protocol 2: Chitinase Inhibition Assay
This protocol outlines the procedure to evaluate the inhibitory activity of the synthesized fully deacetylated chitobiose ((GlcN)₂) against a Family 18 chitinase.
Materials:
-
Fully deacetylated chitobiose ((GlcN)₂) synthesized from Protocol 1
-
Family 18 Chitinase (e.g., from Serratia marcescens)
-
Fluorogenic chitinase substrate (e.g., 4-Methylumbelliferyl N,N'-diacetyl-β-D-chitobioside)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 6.0)
-
Microplate reader with fluorescence detection
Procedure:
-
Prepare a series of dilutions of the inhibitor, (GlcN)₂.
-
In a 96-well microplate, add the chitinase enzyme to the assay buffer.
-
Add the different concentrations of the inhibitor to the wells containing the enzyme and incubate for a predetermined time at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time, which corresponds to the hydrolysis of the substrate.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Quantitative Data: Chitinase Inhibition
The inhibitory activity of fully deacetylated chitooligosaccharides against various Family 18 chitinases has been reported. The IC₅₀ values for fully deacetylated chitobiose ((GlcN)₂) are summarized in the table below.
| Enzyme Target | Organism Source | IC₅₀ (µM) |
| OfChtI | Ostrinia furnacalis (Insect) | >1000 |
| HsCht | Homo sapiens (Human) | >1000 |
| SmChiA | Serratia marcescens (Bacteria) | >1000 |
| SmChiB | Serratia marcescens (Bacteria) | ~500 |
Note: The inhibitory potency increases with the degree of polymerization of the deacetylated chitooligosaccharides.
II. Synthesis of a Chitobiose-derived Oxazoline (B21484)
This compound is a key starting material for the synthesis of chitobiose oxazoline, a valuable intermediate for the synthesis of longer chitooligosaccharides and glycoconjugates through oxazoline-based glycosylation reactions.
Protocol 3: Synthesis of Chitobiose Oxazoline from this compound
This protocol describes the conversion of this compound to the corresponding oxazoline derivative.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Inert atmosphere (e.g., Argon or Nitrogen)
-
TLC supplies
-
Column chromatography supplies
Procedure:
-
Dissolve this compound in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add TMSOTf dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the addition of a suitable base (e.g., triethylamine).
-
Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the chitobiose oxazoline.
-
Characterize the product by NMR and mass spectrometry.
Visualizations
Logical Workflow for Chitinase Inhibitor Synthesis and Testing
Caption: Synthesis of a chitinase inhibitor from this compound and subsequent enzymatic assay workflow.
Reaction Pathway for Chitobiose Oxazoline Synthesis
Caption: Reaction scheme for the synthesis of chitobiose oxazoline from this compound.
Application Notes and Protocols: Synthesis of Bioactive Compounds from Chitobiose Octaacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic routes and biological applications of compounds derived from chitobiose octaacetate. This document details the experimental protocols for the synthesis of two classes of bioactive molecules: Lipochitooligosaccharides (LCOs), which are potent plant growth promoters and symbiosis signaling molecules, and TMG-chitotriomycin analogues, which are selective inhibitors of insect and fungal β-N-acetylglucosaminidases.
Introduction
This compound, a peracetylated form of the disaccharide chitobiose, serves as a versatile and readily available starting material for the synthesis of a variety of bioactive glycoconjugates. Its protected hydroxyl and amino groups allow for regioselective modifications, making it an ideal precursor for the development of novel therapeutic agents, agricultural products, and research tools. This document outlines the key synthetic transformations and biological evaluation of compounds derived from this important building block.
Data Presentation
The following tables summarize the quantitative data associated with the synthesis and biological activity of chitobiose-derived compounds.
Table 1: Synthesis Yields for Key Intermediates
| Step | Intermediate Compound | Starting Material | Yield (%) | Reference |
| 1 | Anomerically Deacetylated Chitobiose Heptaacetate | This compound | ~85 | [1] |
| 2 | Per-N-trifluoroacetylated Chitobiose Derivative | Peracetylated Chitobiose | 69 | [2] |
| 3 | TMG-chitotriomycin Precursor (Tetrasaccharide) | Disaccharide Building Block | 41 | [3] |
| 4 | TMG-chitotriomycin from Precursor | Tetrasaccharide Precursor | 66 | [2] |
Table 2: Bioactivity of TMG-chitotriomycin and Analogues
| Compound | Target Enzyme | Organism | Inhibition Constant (Ki) | IC50 | Reference |
| TMG-chitotriomycin | β-N-acetylglucosaminidase (GlcNAcase) | Vibrio campbellii | 2.2 ± 0.3 μM | 3.0 ± 0.7 μM | [4] |
| TMG-(GlcNAc)2 | β-N-acetyl-D-hexosaminidase | Streptomyces coelicolor | 0.34 mM | Not Reported | [4] |
| TMG-chitotriomycin | GlcNAcase | Spodoptera litura (insect) | Potent Inhibition | Not Reported | [5] |
| TMG-chitotriomycin | GlcNAcase | Fungi | Potent Inhibition | Not Reported | [5] |
| TMG-chitotriomycin | GlcNAcase | Mammalian | No Inhibition | Not Reported | [5] |
| TMG-chitotriomycin | GlcNAcase | Plant | No Inhibition | Not Reported | [5] |
Experimental Protocols
Protocol 1: Selective Anomeric Deacetylation of this compound
This protocol describes the selective removal of the acetyl group at the anomeric position of this compound, a crucial step for subsequent glycosylation reactions.
Materials:
-
This compound
-
Dry N,N-dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
Dissolve this compound (e.g., 345 mg, 0.51 mmol) in dry DMF (3.5 mL).[1]
-
Add hydrazine acetate (57 mg, 0.6 mmol) to the solution.[1]
-
Stir the reaction mixture at room temperature for 2 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add another portion of hydrazine acetate (57 mg, 0.6 mmol) in DMF (0.3 mL) and stir for an additional 15 minutes.[1]
-
Pour the reaction mixture dropwise into diethyl ether (150 mL) with continuous stirring to precipitate the product.[1]
-
Filter the precipitate, wash with diethyl ether, and dry under vacuum to obtain the anomerically deacetylated chitobiose heptaacetate.
Protocol 2: Synthesis of a Lipochitooligosaccharide (LCO) Precursor
This protocol outlines a general strategy for the synthesis of an LCO precursor from an anomerically activated chitobiose donor and a lipid-containing acceptor.
Materials:
-
Anomerically deacetylated chitobiose heptaacetate (from Protocol 1)
-
(Dimethylamino)sulfur trifluoride (DAST) or other suitable fluorinating agent
-
A suitable lipid acceptor with a free hydroxyl group (e.g., a fatty alcohol)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Lewis acid catalyst (e.g., BF3·OEt2)
Procedure:
-
Anomeric Fluorination: Dissolve the anomerically deacetylated chitobiose heptaacetate in anhydrous DCM. Cool the solution to -15 °C. Add DAST dropwise and stir the reaction for 1-2 hours, allowing it to warm to room temperature. Quench the reaction with methanol (B129727) and concentrate under reduced pressure. Purify the resulting glycosyl fluoride (B91410) by silica (B1680970) gel chromatography.
-
Glycosylation: Dissolve the glycosyl fluoride donor and the lipid acceptor in anhydrous DCM. Add a Lewis acid catalyst (e.g., BF3·OEt2) at 0 °C. Stir the reaction at room temperature until the donor is consumed (monitor by TLC). Quench the reaction with triethylamine (B128534) and concentrate. Purify the crude product by silica gel chromatography to yield the protected lipochitooligosaccharide.
-
Deprotection: The protecting groups (acetates) can be removed under Zemplén conditions (catalytic sodium methoxide (B1231860) in methanol) to yield the final lipochitooligosaccharide.
Protocol 3: Chemoenzymatic Synthesis of TMG-chitotriomycin Analogue from a Chitotriose Derivative
This protocol describes the synthesis of TMG-chitotriomycin analogues from a chitotriose derivative through a chemoenzymatic approach.
Materials:
-
Peracetylated chitotriose
-
Sinorhizobium meliloti NodB deacetylase (or other suitable deacetylase)
-
Dithiothreitol (DTT)
-
Manganese chloride (MnCl2)
-
Phosphate buffered saline (PBS), pH 7.5
-
Methyl iodide (MeI)
-
Sodium hydroxide (B78521) (NaOH)
-
N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Enzymatic Deacetylation: To a solution of the peracetylated chitotriose derivative in PBS buffer (100 mM, pH 7.5), add DTT (10 mM) and MnCl2 (1 mM).[6] Initiate the reaction by adding the SmNodB deacetylase.[6] Incubate the reaction at 30 °C for 3-6 hours.[6] Monitor the reaction by mass spectrometry. Purify the selectively deacetylated product.
-
N-Trimethylation: Dissolve the deacetylated chitotriose derivative in NMP.[6] Add sodium hydroxide (4 equivalents) and methyl iodide (40 equivalents).[6] Stir the reaction at room temperature for 8-10 hours.[6] Purify the final TMG-chitotriomycin analogue by chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Total synthesis of TMG-chitotriomycin based on an automated electrochemical assembly of a disaccharide building block [beilstein-journals.org]
- 3. Total synthesis of TMG-chitotriomycin based on an automated electrochemical assembly of a disaccharide building block - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TMG-chitotriomycin, an enzyme inhibitor specific for insect and fungal beta-N-acetylglucosaminidases, produced by actinomycete Streptomyces anulatus NBRC 13369 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Analytical Techniques for the Characterization of Chitobiose Octaacetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitobiose octaacetate, the fully acetylated derivative of chitobiose, is a key carbohydrate intermediate in various chemical and biological studies. Its characterization is crucial for confirming its identity, purity, and structure, which are essential for its application in drug development and glycobiology research. This document provides detailed application notes and protocols for the analytical techniques commonly employed to characterize this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₂₈H₄₀N₂O₁₇ |
| Molecular Weight | 676.62 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in chloroform (B151607), dichloromethane, and other common organic solvents. Insoluble in water. |
| Melting Point | Not consistently reported in the literature. |
Analytical Techniques and Protocols
A multi-faceted analytical approach is necessary for the comprehensive characterization of this compound. The following sections detail the principles and experimental protocols for the most relevant techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.
1.1. ¹H NMR (Proton NMR)
¹H NMR spectroscopy is used to determine the number of different types of protons and their connectivity.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Temperature: 298 K
-
Number of Scans: 16-64 (signal-to-noise dependent)
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 0-10 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Expected ¹H NMR Data (Predicted, based on related compounds):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.0 - 5.0 | m | 2H | Anomeric Protons (H-1, H-1') |
| ~5.5 - 3.5 | m | 12H | Ring Protons (H-2 to H-6, H-2' to H-6') |
| ~2.2 - 1.8 | s (multiple) | 24H | Acetyl Protons (8 x OCOCH₃) |
1.2. ¹³C NMR (Carbon-13 NMR)
¹³C NMR spectroscopy provides information on the different carbon environments within the molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve 20-50 mg of this compound in approximately 0.6 mL of CDCl₃.
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Temperature: 298 K
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0-200 ppm
-
-
Data Processing: Similar to ¹H NMR, with calibration to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Expected ¹³C NMR Data (Predicted, based on related compounds):
| Chemical Shift (ppm) | Assignment |
| ~170 - 168 | Carbonyl Carbons (C=O) of Acetyl Groups |
| ~100 - 90 | Anomeric Carbons (C-1, C-1') |
| ~80 - 50 | Ring Carbons (C-2 to C-6, C-2' to C-6') |
| ~23 - 20 | Methyl Carbons (CH₃) of Acetyl Groups |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of this compound and to gain structural information through fragmentation analysis.
Experimental Protocol (Electrospray Ionization - ESI-MS):
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a solvent compatible with ESI, such as methanol (B129727) or acetonitrile (B52724).
-
Instrument: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer equipped with an ESI source.
-
Parameters:
-
Ionization Mode: Positive ion mode is typically used, observing [M+H]⁺, [M+Na]⁺, or [M+K]⁺ adducts.
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 100-150 °C
-
Mass Range: m/z 100-1000
-
-
Tandem MS (MS/MS): For fragmentation analysis, select the parent ion of interest (e.g., [M+Na]⁺) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
Expected Mass Spectrometry Data:
| m/z (amu) | Ion |
| 677.25 | [M+H]⁺ |
| 699.23 | [M+Na]⁺ |
| 715.20 | [M+K]⁺ |
Proposed Fragmentation Pathway:
The fragmentation of peracetylated oligosaccharides typically involves the glycosidic bond cleavage and the loss of acetyl groups as acetic acid or ketene.
Caption: Proposed ESI-MS/MS fragmentation of [this compound + Na]⁺.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of this compound and can also be used for its quantification.
Experimental Protocol (Normal-Phase HPLC):
-
Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., acetonitrile/water mixture).
-
Instrument: An HPLC system equipped with a UV or Evaporative Light Scattering Detector (ELSD).
-
Chromatographic Conditions:
-
Column: Amino-propyl or silica-based column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, starting with 80:20 (v/v) acetonitrile:water and gradually increasing the water content.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection: UV at a low wavelength (e.g., 210 nm) or ELSD.
-
Expected Results:
A pure sample of this compound should exhibit a single, sharp peak. The retention time will be dependent on the specific chromatographic conditions used.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet: Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrument: An FTIR spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Expected FTIR Data:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3280 | N-H | Stretching (Amide A) |
| ~2950 | C-H | Stretching (in CH₃ and CH₂) |
| ~1750 | C=O | Stretching (Ester) |
| ~1660 | C=O | Stretching (Amide I) |
| ~1550 | N-H | Bending (Amide II) |
| ~1230 | C-O | Stretching (Ester) |
| ~1040 | C-O | Stretching (Glycosidic linkage) |
X-ray Crystallography
X-ray crystallography can provide the definitive three-dimensional structure of this compound in its crystalline state. However, obtaining single crystals suitable for X-ray diffraction can be challenging.
Experimental Protocol (General Steps):
-
Crystallization: Grow single crystals of this compound from a suitable solvent or solvent mixture through slow evaporation, vapor diffusion, or cooling methods.
-
Data Collection: Mount a suitable single crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.
Note: As of the latest literature search, a publicly available crystal structure of this compound has not been identified.
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of a synthesized or purchased batch of this compound.
Caption: General workflow for the analytical characterization of this compound.
Conclusion
The analytical techniques described in these application notes provide a robust framework for the comprehensive characterization of this compound. The combination of NMR, MS, HPLC, and FTIR is essential to confirm the identity, purity, and structure of this important carbohydrate derivative, ensuring its suitability for research and development applications. While X-ray crystallography would provide the ultimate structural detail, its application is contingent on successful crystallization. The provided protocols and expected data will serve as a valuable guide for researchers in the field.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Chitobiose Octaacetate
Welcome to the technical support center for the synthesis of Chitobiose Octaacetate. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to help you improve the yield and purity of your synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Product | 1. Inactive Reagents: Acetic anhydride (B1165640) may have hydrolyzed due to moisture. Pyridine (B92270) or other base catalysts may be of poor quality. 2. Insufficient Catalyst: The amount of acid or base catalyst may be too low to drive the reaction to completion. 3. Low Reaction Temperature: The reaction may be too slow at the temperature used. 4. Poor Solubility of Starting Material: N,N'-diacetylchitobiose may not be fully dissolved in the reaction solvent. | 1. Use freshly opened or distilled acetic anhydride and high-purity, dry pyridine. 2. Increase the catalyst loading incrementally. For acid catalysis (e.g., H₂SO₄), a catalytic amount should suffice. For base catalysis (e.g., pyridine), it often serves as the solvent. 3. For pyridine-catalyzed reactions, ensure the temperature is maintained at room temperature or slightly elevated. For acid-catalyzed reactions, monitor temperature carefully to avoid degradation. 4. Ensure vigorous stirring. If using pyridine as a solvent, ensure the starting material is fully suspended or dissolved before proceeding. |
| Incomplete Acetylation (Presence of partially acetylated byproducts) | 1. Insufficient Acetic Anhydride: Not enough acetylating agent to react with all hydroxyl groups. 2. Short Reaction Time: The reaction was not allowed to proceed to completion. 3. Steric Hindrance: Some hydroxyl groups may be sterically hindered and react more slowly. | 1. Use a significant excess of acetic anhydride (e.g., 10-20 equivalents per hydroxyl group).[1] 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting material spot is no longer visible. Reactions can take several hours to overnight. 3. Consider using a stronger catalyst system, such as 4-Dimethylaminopyridine (DMAP) in combination with pyridine, to accelerate the acetylation of hindered hydroxyls. |
| Product is a Dark Oil or Syrup, Not a White Solid | 1. Degradation of Carbohydrate: High reaction temperatures, especially with strong acid catalysts, can cause charring and degradation of the sugar backbone. 2. Reaction with Pyridine: Pyridine can sometimes react with acetic anhydride to form colored byproducts, especially at elevated temperatures. 3. Presence of Impurities: Impurities in the starting material or reagents can lead to colored side products. | 1. Maintain a low reaction temperature (e.g., 0 °C to room temperature), especially during the addition of reagents. Avoid excessive heat. 2. Use carefully controlled temperatures and consider alternative, non-basic catalyst systems if coloration is a persistent issue. 3. Use high-purity starting materials and solvents. Recrystallize the starting N,N'-diacetylchitobiose if necessary. |
| Difficulty in Product Purification/Crystallization | 1. Residual Pyridine: Pyridine can be difficult to remove completely and may inhibit crystallization. 2. Mixture of Anomers (α/β): The reaction may produce a mixture of α and β anomers, which can be difficult to separate by crystallization. 3. Oily Byproducts: The presence of oily, partially acetylated byproducts can prevent the main product from crystallizing. | 1. After the reaction, co-evaporate the mixture with toluene (B28343) several times to form a pyridine-toluene azeotrope, which aids in its removal. 2. Purification by silica (B1680970) gel column chromatography is often necessary to separate anomers and other impurities before attempting crystallization.[2][3] 3. Perform a thorough aqueous workup, washing the organic layer with dilute acid (to remove pyridine), water, and saturated sodium bicarbonate (to remove acetic acid) before chromatography. Recrystallization from a solvent like ethanol (B145695) is a common final step. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound? A1: The most frequently cited method is the peracetylation of N,N'-diacetylchitobiose. This is typically achieved using a large excess of acetic anhydride with a catalyst. Common catalyst systems include pyridine (often used as the solvent) or a strong acid like sulfuric acid in acetic acid.[1]
Q2: How can I monitor the progress of the acetylation reaction? A2: Thin Layer Chromatography (TLC) is the most effective method. Use a solvent system such as ethyl acetate (B1210297)/hexane or dichloromethane/methanol (B129727). The fully acetylated product (this compound) will be significantly less polar (have a higher Rf value) than the starting material (N,N'-diacetylchitobiose) and any partially acetylated intermediates.
Q3: My final product shows a broad melting point. What does this indicate? A3: A broad melting point typically suggests the presence of impurities. In the case of this compound, this could be due to residual solvent, partially acetylated byproducts, or a mixture of α and β anomers. Purification by column chromatography followed by recrystallization is recommended to obtain a pure product with a sharp melting point.
Q4: Is it necessary to use anhydrous (dry) solvents and reagents? A4: Yes, it is critical. Acetic anhydride reacts readily with water to form acetic acid, which will not acetylate the hydroxyl groups. Any moisture present will consume the reagent, lower the yield, and introduce excess acetic acid into the reaction mixture, complicating the purification process. Therefore, using dry solvents and glassware is essential.
Q5: Can I use acetyl chloride instead of acetic anhydride? A5: While acetyl chloride is a powerful acetylating agent, it reacts very exothermically and produces corrosive hydrogen chloride (HCl) gas as a byproduct. Acetic anhydride is generally preferred for carbohydrate acetylation as the reactions are easier to control and the byproduct, acetic acid, is less problematic.
Quantitative Data Summary
The following table summarizes data from various carbohydrate acetylation protocols. While specific data for this compound is limited in readily available literature, these examples provide a useful baseline for reaction conditions and expected outcomes.
| Starting Material | Acetylating Agent | Catalyst / Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Context |
| Various Sugars | Acetic Anhydride | Indium(III) triflate | 0 | 1 | 85-98 | Provides a rapid, efficient Lewis acid-catalyzed method.[1] |
| Various Sugars | Acetic Anhydride | Pyridine / DMAP | Room Temp. | 12 | High | A standard, though slow, method for complete acetylation.[1] |
| Mannose | Acetic Anhydride | Sodium Acetate | High Temp. | - | - | Noted to produce a mixture of four products (α/β anomers of pyranose and furanose forms), highlighting potential side reactions.[3] |
| Cellulose Acetate | Acetic Anhydride | Acetic Acid / H₂SO₄ | 48-52 | 30 | - | A protocol for the related synthesis of α-D-cellobiose octaacetate, demonstrating the use of a strong acid catalyst system. |
Experimental Protocols
Protocol 1: General Peracetylation of N,N'-Diacetylchitobiose using Pyridine
This protocol is a standard method for the complete acetylation of carbohydrates.
-
Preparation: Dry N,N'-diacetylchitobiose (1.0 eq) under high vacuum for several hours to remove any residual water.
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the dried N,N'-diacetylchitobiose in anhydrous pyridine (5-10 mL per gram of starting material).
-
Addition of Reagent: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (10-15 eq) dropwise while stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's completion by TLC.
-
Quenching and Workup:
-
Cool the flask back to 0 °C and slowly add methanol to quench the excess acetic anhydride.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with cold 1 M HCl (to remove residual pyridine), water, saturated aqueous NaHCO₃ (to remove acetic acid), and finally with brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography.
-
Crystallization: Recrystallize the purified product from a suitable solvent such as ethanol to obtain pure this compound as a white solid.
Protocol 2: Acid-Catalyzed Acetylation (Adapted from related syntheses)
This method offers a faster alternative but requires careful temperature control to prevent degradation.
-
Preparation: Suspend N,N'-diacetylchitobiose (1.0 eq) in a mixture of acetic acid and acetic anhydride.
-
Catalyst Addition: Cool the mixture to 0 °C. Slowly and carefully add a catalytic amount of concentrated sulfuric acid while stirring vigorously.
-
Reaction: Maintain the reaction at a low temperature (e.g., 0-20 °C) and stir for 2-4 hours, monitoring by TLC.
-
Workup:
-
Pour the reaction mixture slowly into a large volume of ice-water with vigorous stirring to precipitate the product.
-
Filter the resulting solid and wash it thoroughly with cold water until the filtrate is neutral.
-
-
Purification: Dry the crude product under vacuum. Recrystallize from ethanol or another suitable solvent to achieve high purity.
Diagrams
Caption: General workflow for this compound synthesis.
References
Common impurities in Chitobiose octaacetate and their removal
Welcome to the technical support center for Chitobiose Octaacetate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the impurities in this compound and their effective removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced this compound?
A1: Common impurities in this compound typically arise from two main sources: the starting material (Chitobiose) and the acetylation process itself.
-
Impurities from the Starting Material:
-
Salts: If the initial Chitobiose was purified using methods involving salts, residual salts can be a common impurity.
-
Other Chitooligosaccharides: The enzymatic or chemical hydrolysis of chitin (B13524) to produce Chitobiose can also yield other oligosaccharides of varying lengths (e.g., GlcNAc, chitotriose). These may be carried over into the acetylation reaction.
-
-
Impurities from the Acetylation Reaction:
-
Incompletely Acetylated Chitobiose: The acetylation of the eight hydroxyl groups on Chitobiose may not go to completion, resulting in partially acetylated forms such as heptaacetates or hexaacetates.
-
Anomers: The peracetylation of sugars can sometimes yield a mixture of α and β anomers, which may require separation.[1]
-
Residual Reagents and Byproducts: Acetic anhydride (B1165640), the acetylating agent, and catalysts like sodium acetate (B1210297) or pyridine, if used in excess, can remain in the final product. Acetic acid is a common byproduct of the reaction.
-
Q2: I see some unexpected spots on my TLC plate after synthesizing this compound. What could they be?
A2: Unexpected spots on a Thin Layer Chromatography (TLC) plate are indicative of impurities. Based on their polarity, you can infer their identity:
-
Spots with lower Rf values (more polar) than the product: These are likely incompletely acetylated Chitobiose derivatives. The more hydroxyl groups that remain unacetylated, the more polar the molecule and the lower its Rf value. Unreacted Chitobiose would be the most polar.
-
Spots with very high Rf values (less polar): These could be residual non-polar reagents or byproducts from the synthesis.
-
Spots close to the main product spot: These may represent anomers or isomers of this compound that have slightly different polarities.
A typical TLC analysis can be performed on silica (B1680970) gel plates, and the spots can be visualized using a p-anisaldehyde stain or by charring with a sulfuric acid solution.
Q3: My final product of this compound is a syrup and won't crystallize. What should I do?
A3: The syrupy nature of the product often indicates the presence of impurities that inhibit crystallization.
-
Troubleshooting Steps:
-
Ensure complete reaction: Use a slight excess of the acetylating agent and ensure sufficient reaction time to drive the acetylation to completion.
-
Quench and wash thoroughly: After the reaction, it is crucial to quench any unreacted acetic anhydride (e.g., with ice-cold water) and wash the product to remove acetic acid and any water-soluble catalysts.
-
Purify via column chromatography: If direct crystallization fails, purifying the crude product using silica gel column chromatography is a highly effective method to remove both more polar (incompletely acetylated) and less polar impurities.
-
Attempt recrystallization from a different solvent system: If ethanol (B145695) is not working, you can try other solvent systems. A common technique is to dissolve the product in a good solvent (like dichloromethane (B109758) or chloroform) and then add a poor solvent (like hexane (B92381) or diethyl ether) until turbidity is observed, followed by cooling.
-
Troubleshooting Guides
Issue 1: Low Purity of this compound Confirmed by HPLC or NMR
| Potential Cause | Troubleshooting/Removal Strategy |
| Incomplete Acetylation | 1. Optimize Reaction Conditions: Increase the molar excess of acetic anhydride and/or the reaction time. 2. Column Chromatography: Purify the crude product using silica gel column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) will effectively separate the fully acetylated product from its partially acetylated counterparts. |
| Residual Starting Material (Chitobiose) | 1. Water Wash: Chitobiose is water-soluble, whereas this compound is not. A thorough wash of the organic extract with water or brine can remove unreacted Chitobiose. 2. Column Chromatography: As Chitobiose is highly polar, it will remain at the baseline of a silica gel column eluted with a non-polar to moderately polar solvent system. |
| Presence of Anomers | 1. Chromatographic Separation: In some cases, anomers can be separated by careful column chromatography or preparative HPLC. 2. Anomerization Control: The choice of catalyst and reaction conditions during acetylation can influence the anomeric outcome. For instance, using sodium acetate as a catalyst at high temperatures often favors the formation of the β-anomer.[1] |
| Residual Salts | 1. Aqueous Workup: Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with deionized water to remove salts. 2. Gel Filtration Chromatography: For the starting material, Chitobiose, gel filtration can be used to desalt the sample prior to acetylation. |
Issue 2: Poor Yield of Purified this compound
| Potential Cause | Troubleshooting Strategy |
| Product Loss During Aqueous Workup | 1. Minimize Emulsion Formation: During extraction, gentle inversion of the separatory funnel can minimize emulsion. If an emulsion forms, adding brine can help to break it. 2. Back-extraction: Back-extract the aqueous layer with the organic solvent to recover any dissolved product. |
| Inefficient Column Chromatography | 1. Optimize Solvent System: Perform preliminary TLC analysis to determine the optimal solvent system for separation. 2. Proper Column Packing: Ensure the silica gel is packed uniformly to avoid channeling. |
| Product Degradation | 1. Mild Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, which can lead to degradation. 2. Neutralize Acidic/Basic Conditions: Ensure that the product is not exposed to strong acids or bases for extended periods during workup and purification. |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol (95% or absolute).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a pad of celite to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The product should start to crystallize. For better yields, the solution can be further cooled in a refrigerator or ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to obtain the purified this compound.
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
-
Column Preparation: Pack a glass column with silica gel (slurry packed in a non-polar solvent like hexane).
-
Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate) and load it onto the column.
-
Elution: Elute the column with a solvent system of increasing polarity. Start with a non-polar solvent (e.g., 100% hexane) and gradually increase the proportion of a more polar solvent (e.g., ethyl acetate). The progress of the separation can be monitored by collecting fractions and analyzing them by TLC.
-
Fraction Collection: Collect the fractions containing the pure this compound (as determined by TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Purity Analysis Data
The following table summarizes typical purity data for this compound before and after purification.
| Analytical Method | Purity Before Purification | Purity After Recrystallization | Purity After Column Chromatography |
| HPLC | 85-95% | >98% | >99% |
| ¹H NMR | Presence of minor peaks from impurities | Clean spectrum with sharp, well-defined peaks | Clean spectrum with sharp, well-defined peaks |
Diagrams
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for impurity removal.
References
Troubleshooting incomplete deacetylation of Chitobiose octaacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the deacetylation of chitobiose octaacetate.
Troubleshooting Guides
This section addresses specific problems that may arise during the chemical or enzymatic deacetylation of this compound.
Incomplete Chemical Deacetylation (Zemplén Method)
Question: My Zemplén deacetylation of this compound is incomplete, as indicated by TLC and NMR analysis. What are the potential causes and how can I resolve this?
Answer:
Incomplete deacetylation using the Zemplén method (catalytic sodium methoxide (B1231860) in methanol) is a common issue. Here are the primary causes and corresponding troubleshooting steps:
-
Insufficient Catalyst: The catalytic amount of sodium methoxide may have been consumed by acidic impurities or atmospheric carbon dioxide.
-
Solution: Add a freshly prepared solution of sodium methoxide in anhydrous methanol (B129727) to the reaction mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Poor Quality Reagents: The presence of water in the methanol or degraded sodium methoxide can hinder the reaction.
-
Solution: Use anhydrous methanol and a fresh, properly stored solution of sodium methoxide. While some protocols suggest that absolutely dry methanol is not strictly necessary, using anhydrous solvent is a good practice to ensure reproducibility.[1]
-
-
Low Reaction Temperature: The reaction may be too slow at a lower temperature.
-
Solution: While the reaction is typically run at room temperature, gentle warming (e.g., to 40°C) can increase the reaction rate. Proceed with caution to avoid potential side reactions.
-
-
Short Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Solution: Extend the reaction time and continue to monitor by TLC until the starting material is no longer visible.
-
A logical workflow for troubleshooting incomplete Zemplén deacetylation is presented below.
Incomplete Enzymatic Deacetylation
Question: I am using a chitin (B13524) deacetylase to deacetylate this compound, but the reaction is not going to completion. What could be the problem?
Answer:
Several factors can lead to incomplete enzymatic deacetylation. Consider the following:
-
Sub-optimal pH and Temperature: Enzymes have specific pH and temperature optima for their activity.
-
Solution: Ensure the reaction buffer pH and temperature are within the optimal range for the specific chitin deacetylase you are using. For example, chitin deacetylase from Colletotrichum lindemuthianum has an optimal pH of approximately 8.5 and an optimal temperature of 50°C.[2]
-
-
Enzyme Inhibition: The accumulation of acetic acid as a byproduct of the deacetylation reaction can inhibit some chitin deacetylases.
-
Solution: Consider using a buffered system to maintain the pH and potentially remove the acetic acid as it is formed, for example, by performing the reaction in a dialysis setup against a large volume of buffer.
-
-
Enzyme Inactivation: The enzyme may have lost its activity due to improper storage or handling.
-
Solution: Use a fresh aliquot of the enzyme and ensure it has been stored at the recommended temperature. You can also test the enzyme activity on a known, reliable substrate.
-
-
Substrate Specificity: While many chitin deacetylases are active on chitobiose, the fully acetylated form (octaacetate) might not be the preferred substrate for all enzymes. Some chitin deacetylases require at least two N-acetyl-D-glucosamine residues for catalysis.[2][3]
-
Solution: Consult the literature for the substrate specificity of your enzyme. It might be necessary to screen different chitin deacetylases to find one that is efficient for this compound.
-
Below is a diagram illustrating the key factors influencing enzymatic deacetylation.
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of the deacetylation reaction?
A1: Thin Layer Chromatography (TLC) is a common and effective method. The fully acetylated starting material (this compound) is significantly less polar than the fully deacetylated product (chitobiose). You can use a polar solvent system (e.g., ethyl acetate/methanol/water) to observe the disappearance of the starting material spot and the appearance of the product spot at a lower Rf value. Staining with a carbohydrate-active reagent like p-anisaldehyde solution can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used.[4]
Q2: What are some common side reactions during Zemplén deacetylation?
A2: The Zemplén deacetylation is generally a clean reaction with minimal side products when performed under catalytic conditions. However, using an excess of sodium methoxide or prolonged reaction times at elevated temperatures can potentially lead to the degradation of the carbohydrate.
Q3: How do I purify the final chitobiose product after deacetylation?
A3: After a chemical deacetylation, the reaction is typically neutralized using an acidic ion-exchange resin (e.g., Dowex 50W-X8, H+ form) to remove sodium ions.[5] The resin is then filtered off, and the filtrate is concentrated. The crude product can be purified by silica (B1680970) gel column chromatography using a polar eluent system (e.g., a gradient of methanol in dichloromethane (B109758) or ethyl acetate). For enzymatic reactions, the enzyme can be removed by protein precipitation (e.g., with cold ethanol) or by using centrifugal filters with an appropriate molecular weight cutoff. The resulting solution can then be concentrated and the product purified by chromatography.
Q4: Can I use sodium hydroxide (B78521) in methanol instead of sodium methoxide for deacetylation?
A4: Yes, studies have shown that using a catalytic amount of sodium hydroxide in methanol can be as effective as sodium methoxide for deacetylation.[6] The active species in both cases is the methoxide ion, which is formed by the deprotonation of methanol by hydroxide.
Q5: What is the expected yield for the deacetylation of this compound?
A5: With proper optimization of the reaction conditions, yields for Zemplén deacetylation are typically high, often in the range of 80-95%. Enzymatic deacetylation yields can be more variable and depend on the specific enzyme and reaction conditions used.
Data Presentation
Table 1: Comparison of Typical Reaction Conditions for Deacetylation Methods
| Parameter | Zemplén Deacetylation | Enzymatic Deacetylation (e.g., with C. lindemuthianum CDA) |
| Reagent/Enzyme | Catalytic Sodium Methoxide | Chitin Deacetylase |
| Solvent/Buffer | Anhydrous Methanol | Aqueous Buffer (e.g., Tris-HCl, Phosphate) |
| Typical Temperature | 20-25°C (Room Temperature) | 37-50°C[2] |
| Typical pH | Basic (due to NaOMe) | 7.5 - 8.5[2] |
| Typical Reaction Time | 1-12 hours | 4-48 hours |
| Typical Yield | 80-95% | Variable (can be >90% with optimization) |
| Work-up | Neutralization with ion-exchange resin | Enzyme removal (precipitation/filtration), buffer exchange |
Experimental Protocols
Protocol 1: Zemplén Deacetylation of this compound
-
Dissolution: Dissolve this compound (1.0 equivalent) in anhydrous methanol (5-10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Catalyst Addition: Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol (e.g., 0.1 equivalents).
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., mobile phase: 5:4:1 ethyl acetate/methanol/water). The reaction is complete when the starting material spot is no longer visible.
-
Neutralization: Once the reaction is complete, add an acidic ion-exchange resin (H+ form) to the reaction mixture and stir until the pH is neutral (check with pH paper).
-
Filtration: Filter the resin and wash it with methanol.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by silica gel column chromatography to obtain pure chitobiose.
Protocol 2: Enzymatic Deacetylation of this compound
-
Substrate Preparation: Prepare a solution of this compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0). Gentle warming or the addition of a small amount of a co-solvent like DMSO may be necessary to aid dissolution.
-
Enzyme Addition: Add the chitin deacetylase to the substrate solution. The optimal enzyme concentration should be determined empirically but can start in the range of 0.1-1 µM.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C or 50°C) with gentle shaking.
-
Monitoring: At various time points, take aliquots of the reaction mixture and stop the reaction by boiling for 5 minutes or by adding an equal volume of cold ethanol (B145695) to precipitate the enzyme. Analyze the supernatant by TLC or HPLC to monitor the formation of the product.
-
Work-up: Once the reaction has reached the desired level of completion, stop the entire reaction by one of the methods mentioned above.
-
Enzyme Removal: Centrifuge the mixture to pellet the precipitated enzyme. Alternatively, use a centrifugal filter with a molecular weight cutoff that retains the enzyme but allows the product to pass through.
-
Purification: The resulting solution containing the deacetylated product can be lyophilized and further purified by size-exclusion or ion-exchange chromatography if necessary.
References
- 1. reddit.com [reddit.com]
- 2. mdpi.com [mdpi.com]
- 3. Chitin Deacetylases: Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct monitoring of biocatalytic deacetylation of amino acid substrates by 1H NMR reveals fine details of substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
Optimizing reaction conditions for the synthesis of Chitobiose octaacetate
Technical Support Center: Synthesis of Chitobiose Octaacetate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the necessary starting material for this synthesis, and how is it prepared?
The direct starting material for the acetylation reaction is Chitobiose. However, Chitobiose is typically prepared from Chitin (B13524), a more abundant biopolymer found in crustacean shells and fungal cell walls.[1][2] The first essential step is the hydrolysis of Chitin to obtain Chitobiose. This can be achieved through chemical methods (e.g., using concentrated HCl) or enzymatic methods with chitinases.[3]
Q2: Which reagents are required for the acetylation of Chitobiose?
The most common and effective method for acetylating Chitobiose involves using acetic anhydride (B1165640) as the acetylating agent and anhydrous sodium acetate (B1210297) as a catalyst.[4] The reaction is typically performed under heat.
Q3: How can I monitor the progress of the acetylation reaction?
The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[5][6] A suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/acetone) should be used. The reaction is considered complete when the spot corresponding to the starting material (Chitobiose, which is polar and will have a low Rf value) disappears and is replaced by a new, less polar spot for the product, this compound (which will have a higher Rf value).
Q4: What is the standard procedure for isolating the product after the reaction is complete?
The standard workup procedure involves pouring the cooled reaction mixture into a beaker of ice-cold water.[7] This step quenches any remaining acetic anhydride and precipitates the water-insoluble this compound. The crude product can then be collected by filtration, washed thoroughly with water, and dried.[7][8]
Q5: How can I purify the crude this compound?
Recrystallization is a common method for purifying the crude product. Ethanol (B145695) is often a suitable solvent for this purpose.[7] The crude solid is dissolved in a minimum amount of hot ethanol, and the solution is allowed to cool slowly to form pure crystals, which can then be isolated by filtration.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Issue 1: Low or No Yield of this compound
Potential Cause: Incomplete reaction due to insufficient heating, short reaction time, or catalyst deactivation.
-
Solution: Ensure the reaction is heated to the optimal temperature (e.g., 100°C or boiling) for a sufficient duration (1-2 hours).[8] Use anhydrous sodium acetate, as moisture can deactivate the catalyst and hydrolyze the acetic anhydride. Monitor the reaction via TLC until the starting material is fully consumed.
Potential Cause: Degradation of the starting material or product.
-
Solution: While heat is necessary, excessive temperatures or prolonged heating can lead to charring and degradation.[7] Stick to established temperature guidelines. The reaction mixture should typically turn a light yellow or amber color; a dark brown or black color indicates degradation.
Potential Cause: Loss of product during workup.
-
Solution: this compound is a fine powder that can be lost during filtration. Ensure the use of a suitable filter paper (e.g., Whatman grade 1) and careful transfer of the solid. During washing, use cold water to minimize product dissolution.
Issue 2: Multiple Spots Observed on TLC Plate After Reaction
Potential Cause: Incomplete acetylation.
-
How to Identify: The TLC will show the spot for the desired product (higher Rf) as well as spots for partially acetylated intermediates and/or the original Chitobiose (lower Rf).
-
Solution: Extend the reaction time and re-check with TLC. If the reaction has stalled, adding a fresh portion of anhydrous sodium acetate and acetic anhydride might help drive it to completion.
Potential Cause: Formation of anomeric mixtures or byproducts.
-
How to Identify: Acetylation of sugars can sometimes produce a mixture of α and β anomers, which may appear as closely-spaced spots on TLC.[9]
-
Solution: These anomers often co-crystallize. Purification by column chromatography may be necessary if a single anomer is required for a specific application.
Issue 3: Product is an Oil or Gummy Solid, Not a Crystalline Powder
Potential Cause: Presence of impurities.
-
Solution: The most common impurities are residual acetic acid or water. Ensure the product is washed thoroughly with cold water after precipitation to remove any water-soluble impurities. Dry the product completely under vacuum. If the product remains oily, attempt to recrystallize it from a suitable solvent like ethanol.[7]
Potential Cause: Incomplete reaction.
-
Solution: Partially acetylated intermediates may have lower melting points and appear as oils. Confirm reaction completion via TLC. If incomplete, the reaction may need to be repeated under more stringent conditions (e.g., longer time, higher temperature).
Issue 4: Difficulty Confirming Product Identity and Purity
Potential Cause: Ambiguous analytical data.
-
Solution: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for confirming the structure.[9][10] The 1H NMR spectrum should show characteristic peaks for the acetyl methyl protons (around 1.9-2.1 ppm) and the sugar backbone protons. The integration of the acetyl peaks relative to the sugar protons should correspond to eight acetyl groups. The absence of broad -OH peaks confirms complete acetylation.
Data Presentation: Reaction Conditions for Peracetylation of Disaccharides
While specific comparative data for Chitobiose is sparse, the following table summarizes typical conditions and outcomes for the analogous peracetylation of other common disaccharides, providing a useful benchmark for optimization.
| Disaccharide | Acetylating Agent | Catalyst | Temperature (°C) | Time (h) | Reported Yield | Reference |
| Sucrose (B13894) | Acetic Anhydride | Sodium Acetate | 100 (Boiling) | 1 | ~78% | [7][11] |
| Lactose | Acetic Anhydride | Sodium Acetate | 100 | 2 | ~85% | [8] |
| Cellobiose | Acetic Anhydride | Sulfuric Acid | 48-52 | 30 | Not specified | [12] |
Experimental Protocols
Protocol 1: Preparation of Chitobiose from Chitin (Chemical Hydrolysis)
-
Preparation: Carefully add 20 grams of chitin flakes to 150 mL of concentrated (12 M) HCl with continuous stirring in an ice bath.
-
Hydrolysis: Allow the mixture to stir overnight at room temperature (25°C).
-
Workup: Centrifuge the mixture to pellet the unreacted chitin. Decant the supernatant containing the hydrolyzed products.
-
Purification: The acidic supernatant can be neutralized and then purified using gel filtration or preparative chromatography to isolate Chitobiose from other chitooligosaccharides.
Protocol 2: Synthesis of this compound
-
Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, add 1 part Chitobiose and 0.5 parts anhydrous sodium acetate.
-
Reagent Addition: Add approximately 10 parts (by weight) of acetic anhydride.
-
Reaction: Heat the mixture to 100-110°C with continuous stirring for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching & Precipitation: Once the reaction is complete, allow the flask to cool to room temperature. Pour the mixture slowly into a large beaker containing 20 volumes of an ice-water slurry while stirring vigorously. A white precipitate of this compound will form.[7]
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral.
-
Drying: Dry the white solid product in a vacuum oven to a constant weight.
-
Purification (Optional): Recrystallize the dry product from hot ethanol for higher purity.[7]
Visualizations
Experimental Workflow
References
- 1. iqs.edu [iqs.edu]
- 2. lndcollege.co.in [lndcollege.co.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. silverstripe.fkit.hr [silverstripe.fkit.hr]
- 8. facultystaff.urmia.ac.ir [facultystaff.urmia.ac.ir]
- 9. NMR characterization of cellulose acetate: chemical shift assignments, substituent effects, and chemical shift additivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High resolution 1H NMR structural studies of sucrose octaacetate in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. WO1993022322A1 - PROCESS FOR PREPARING α-D-CELLOBIOSE OCTAACETATE - Google Patents [patents.google.com]
Stability and degradation of Chitobiose octaacetate under different conditions
Technical Support Center: Chitobiose Octaacetate
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of this compound. The information is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing unexpected deacetylation of my this compound during my experiment. What could be the cause?
A: Unexpected deacetylation is a common issue and can be attributed to several factors:
-
pH Instability: The acetyl groups of this compound are susceptible to hydrolysis under certain pH conditions. Exposure to acidic or alkaline solutions, even if mild, can initiate the removal of acetyl groups. It is crucial to maintain a neutral pH environment if deacetylation is to be avoided. The stability of acetylated chitooligosaccharides is dependent on pH.[1]
-
Enzymatic Contamination: If your experimental setup involves biological samples or reagents, contamination with esterases or chitin (B13524) deacetylases could be the culprit.[2][3] These enzymes specifically catalyze the hydrolysis of N-acetyl groups from chitin and its derivatives.[2][4][5]
-
Elevated Temperatures: High temperatures can accelerate the rate of chemical hydrolysis of the acetyl groups. Chitosan (B1678972), a related compound, shows significant weight loss at temperatures ranging from 270 °C to 400 °C due to decomposition.[6]
Q2: How can I prevent the unintended deacetylation of this compound?
A: To maintain the integrity of this compound, consider the following preventative measures:
-
Strict pH Control: Buffer your solutions to a neutral pH and avoid any prolonged exposure to acidic or basic conditions.
-
Use of Enzyme Inhibitors: If enzymatic contamination is suspected, the addition of broad-spectrum enzyme inhibitors may be beneficial, provided they do not interfere with your experiment.
-
Temperature Management: Conduct your experiments at controlled, and preferably low, temperatures to minimize the risk of thermal degradation. Chitosan is known to be thermally stable up to approximately 240 °C.[6]
-
Proper Storage: Store this compound in a cool, dry, and dark place to prevent degradation over time.
Q3: At what temperature does this compound begin to degrade?
Q4: Can I use enzymes to specifically deacetylate this compound?
A: Yes, enzymes called chitin deacetylases (CDAs) can be used to catalyze the removal of N-acetyl groups from chitin and its derivatives, including chitobiose.[2][3][4] These enzymes offer a controlled and specific method for deacetylation compared to harsh chemical methods.[4] The enzyme from Colletotrichum lindemuthianum, for instance, can deacetylate chitooligomers.[5]
Quantitative Data Summary
The following tables summarize stability data for compounds related to this compound. This information should be used as a general guideline for experimental design.
Table 1: Thermal Stability of Related Chitin Derivatives
| Compound | Onset of Degradation (°C) | Peak Degradation Temperature (°C) | Reference |
| Chitosan (general) | ~240 | 270 - 400 | [6] |
| Chitosan (DD 52.93%) | 210.8 | 280.8 | [10] |
| Polyamide 66 (for comparison) | - | 390.8 | [10] |
DD: Degree of Deacetylation
Table 2: Conditions Affecting Stability
| Condition | Effect on Acetyl Groups | Notes |
| Acidic pH | Hydrolysis | Can lead to the removal of acetyl groups. |
| Alkaline pH | Hydrolysis | Can lead to the removal of acetyl groups. The properties of chitooligosaccharides are dependent on pH.[1] |
| Enzymatic (Chitin Deacetylases) | Specific Deacetylation | CDAs catalyze the hydrolysis of N-acetamido bonds.[4][5] |
Experimental Protocols
Protocol 1: Enzymatic Deacetylation of this compound
This protocol provides a general framework for the enzymatic deacetylation of this compound using a chitin deacetylase (CDA).
-
Substrate Preparation: Dissolve a known concentration of this compound in a suitable buffer (e.g., 25 mM Tris-HCl, pH 8.0).
-
Enzyme Addition: Add the purified chitin deacetylase to the substrate solution. The optimal enzyme concentration should be determined empirically. Include necessary co-factors if required (e.g., 0.1 mM CoCl₂).[2]
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37 °C) with shaking.[2]
-
Time-Course Sampling: At various time points, withdraw aliquots of the reaction mixture.
-
Reaction Quenching: Immediately stop the enzymatic reaction in the aliquots by adding an equal volume of a quenching agent like acetonitrile.[2]
-
Analysis: Analyze the samples to determine the extent of deacetylation. This can be done using techniques such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), Mass Spectrometry (MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12]
Protocol 2: Assessment of Thermal Stability using Thermogravimetric Analysis (TGA)
This protocol outlines the use of TGA to determine the thermal decomposition profile of this compound.
-
Sample Preparation: Place a small, accurately weighed amount of the dried this compound sample into a TGA crucible.
-
Instrument Setup:
-
Set the temperature program to ramp from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Use an inert atmosphere (e.g., nitrogen gas) to prevent oxidative degradation.
-
-
Data Acquisition: Run the TGA experiment and record the sample weight as a function of temperature.
-
Data Analysis:
-
Plot the weight percentage versus temperature to obtain the TGA curve.
-
The onset of degradation is the temperature at which significant weight loss begins.
-
The peak degradation temperature can be determined from the derivative of the TGA curve (DTG curve).
-
Visualizations
Caption: Troubleshooting workflow for unexpected deacetylation.
Caption: Simplified enzymatic deacetylation pathway.
Caption: Experimental workflow for thermal stability analysis.
References
- 1. Systematic Structural Characterization of Chitooligosaccharides Enabled by Automated Glycan Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Can we make Chitosan by Enzymatic Deacetylation of Chitin? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic Modifications of Chitin, Chitosan, and Chitooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imbb.forth.gr [imbb.forth.gr]
- 5. Chitin Deacetylases: Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. a-z.lu [a-z.lu]
- 8. A new look towards the thermal decomposition of chitins and chitosans with different degrees of deacetylation by coupled TG-FTIR: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of degree of deacetylation of chitosan on thermal stability and compatibility of chitosan-polyamide blend :: BioResources [bioresources.cnr.ncsu.edu]
- 11. Reverse hydrolysis reaction of chitin deacetylase and enzymatic synthesis of beta-D-GlcNAc-(1-->4)-GlcN from chitobiose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Purification of Chitobiose Octaacetate
This guide is intended for researchers, scientists, and drug development professionals encountering challenges in the purification of chitobiose octaacetate. It provides troubleshooting advice and frequently asked questions to address common issues during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound sample?
A1: Common impurities include incompletely acetylated chitobiose species (e.g., hepta- or hexa-acetylated forms), residual starting materials and reagents from the acetylation reaction (such as acetic anhydride (B1165640) and pyridine), and anomers of this compound.
Q2: My purified this compound has a low melting point and appears as a glassy solid or oil. What could be the issue?
A2: This often indicates the presence of impurities that disrupt the crystal lattice formation. Incomplete acetylation, the presence of solvent residues, or a mixture of anomers can lead to a depressed and broad melting point. Further purification by column chromatography or repeated recrystallization may be necessary.
Q3: How can I confirm the purity of my this compound sample?
A3: Purity can be assessed using a combination of techniques. Thin Layer Chromatography (TLC) can provide a quick check for the presence of multiple components. High-Performance Liquid Chromatography (HPLC), particularly with a reversed-phase column, can offer quantitative purity analysis.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to confirm the structure and identify any residual impurities or incompletely acetylated products.
Q4: Is it necessary to remove all traces of pyridine (B92270) after the acetylation reaction?
A4: Yes, it is crucial to remove pyridine as it can interfere with downstream applications and purification steps. Co-evaporation with a high-boiling point solvent like toluene (B28343) is an effective method for removing residual pyridine.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Difficulty in Crystallization (Oiling Out) | The compound is precipitating from the solution above its melting point due to high supersaturation or the presence of impurities. | - Try a different recrystallization solvent or a solvent mixture (e.g., ethanol (B145695)/water, isopropanol).- Reduce the rate of cooling. Allow the solution to cool slowly to room temperature before placing it in a refrigerator.- Scratch the inside of the flask with a glass rod at the solvent-air interface to induce crystal nucleation.- Add a seed crystal of pure this compound if available. |
| Low Yield After Recrystallization | - The compound is too soluble in the chosen recrystallization solvent.- Too much solvent was used.- Premature crystallization occurred during hot filtration. | - Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the filtration apparatus is pre-heated to prevent premature crystallization.- Concentrate the mother liquor and attempt a second recrystallization. |
| Incomplete Acetylation | - Reaction time was too short.- Insufficient amount of acetylating agent.- Presence of water in the reaction mixture. | - Increase the reaction time and monitor the reaction progress by TLC.- Use a larger excess of acetic anhydride and pyridine.- Ensure all reagents and glassware are anhydrous. |
| Co-elution of Impurities during Column Chromatography | The solvent system does not provide adequate separation. | - Optimize the solvent system for column chromatography by testing different solvent polarities using TLC.- A gradient elution from a less polar to a more polar solvent system might improve separation.- For acetylated carbohydrates, normal-phase chromatography on silica (B1680970) gel is common.[2] |
| Product appears as a syrup instead of a solid | This is a common issue with peracetylated sugars and can be due to residual solvent or impurities preventing crystallization. | - Ensure all solvent has been removed under high vacuum.- Attempt to precipitate the product from a solution by adding a non-solvent.- Purify the syrup by column chromatography to remove impurities and then attempt recrystallization again. |
Experimental Protocols
General Protocol for Purification of this compound by Recrystallization
This protocol is a general guideline based on the purification of similar peracetylated disaccharides.[3]
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol (95%) in an Erlenmeyer flask.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: While still hot, filter the solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin as the solution cools. Once at room temperature, the flask can be placed in a refrigerator or an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Representative Data for Purification Methods
| Purification Method | Typical Purity | Reported Yield | Key Parameters | Reference for Analogy |
| Recrystallization (Ethanol) | >98% | 70-85% | Solvent choice, cooling rate | Sucrose Octaacetate[3] |
| Silica Gel Chromatography | >99% | 50-70% | Eluent system (e.g., Toluene-Ethyl Acetate gradient) | General Acetylated Sugars[2] |
| Preparative HPLC (Reversed-Phase) | >99.5% | Variable | Column chemistry (e.g., C18), Mobile phase (e.g., Acetonitrile/Water) | Protected Disaccharides[1] |
Visual Guides
Logical Workflow for this compound Purification
Caption: A typical workflow for the purification of this compound.
Troubleshooting Decision Tree for Crystallization Issues
References
Side reactions to avoid during the synthesis of Chitobiose octaacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of chitobiose octaacetate synthesis. Our focus is on identifying and mitigating common side reactions to improve yield and purity.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific experimental challenges in a question-and-answer format.
Q1: My final product is a dark, discolored syrup or solid, not a white powder. What causes this discoloration and how can I prevent it?
A1: Discoloration, often appearing as dark-yellow or brown hues with a caramel-like odor, typically indicates degradation of the carbohydrate backbone.[1] This is a common issue in acid-catalyzed reactions of sugars at elevated temperatures.
-
Primary Cause: Excessive heat during the acetolysis reaction. High temperatures can lead to the formation of furans and other chromophores from the dehydration of the sugar units.
-
Preventative Measures:
-
Strict Temperature Control: Maintain a consistent and moderate reaction temperature. It is crucial to monitor the internal reaction temperature, not just the heating bath temperature.
-
Reaction Time: Avoid unnecessarily long reaction times, as this increases the likelihood of degradation. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.
-
-
Remediation:
-
Charcoal Decolorization: Treatment of the crude product solution with activated charcoal can effectively remove colored impurities.
-
Recrystallization: Multiple recrystallizations from a suitable solvent system (e.g., ethanol/water) can help in purifying the product from colored byproducts.[1]
-
Q2: The yield of my this compound is very low, and I have a significant amount of other products. What are these byproducts and how can I increase the yield of the desired product?
A2: Low yields are often due to the formation of a range of side products resulting from the non-specific cleavage of the chitin (B13524) polymer and incomplete reactions. The primary byproducts are typically peracetylated oligosaccharides of varying lengths and incompletely acetylated products.
-
Primary Causes & Byproducts:
-
Over-degradation of Chitin: The strong acidic conditions required for acetolysis can lead to the cleavage of the chitin polymer into a mixture of monosaccharides, disaccharides (chitobiose), trisaccharides (chitotriose), and higher oligosaccharides. Each of these will be acetylated, leading to a mixture of products (e.g., N-acetylglucosamine pentaacetate, chitotriose nonaacetate).
-
Incomplete Acetylation: Insufficient acetylating agent (acetic anhydride) or catalyst, or non-optimal reaction conditions can result in the formation of partially acetylated chitobiose (e.g., hepta-acetyl chitobiose).[1]
-
-
Strategies to Improve Yield:
-
Optimize Reaction Conditions: A careful balance of temperature, reaction time, and acid catalyst concentration is necessary. Milder conditions may lead to incomplete reaction, while harsher conditions can cause excessive degradation. Systematic optimization of these parameters is recommended.
-
Starting Material: The source and purity of the chitin can influence the reaction. A well-purified chitin source will lead to a cleaner reaction with fewer side products.
-
Purification: Efficient purification techniques are essential to isolate the desired this compound from the mixture of byproducts.
-
Q3: I am struggling to purify my this compound from the reaction mixture. What purification methods are most effective?
A3: The purification of this compound is challenging due to the presence of structurally similar byproducts. A multi-step purification strategy is often required.
-
Recommended Purification Workflow:
-
Initial Work-up: Quenching the reaction mixture in an ice-water bath is a standard procedure to precipitate the crude acetylated products.[1]
-
Solvent Extraction: Use a suitable solvent to dissolve the crude product and wash with water to remove any remaining acid and water-soluble impurities.
-
Column Chromatography: This is the most effective method for separating the different acetylated oligosaccharides. Silica (B1680970) gel chromatography is commonly used. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, will allow for the separation of the peracetylated monomer, dimer (this compound), trimer, and so on.
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity (>99%), preparative HPLC is an excellent, albeit more resource-intensive, option.[2][3]
-
Recrystallization: The final purified fractions of this compound can be further purified by recrystallization to obtain a crystalline solid.[1]
-
Frequently Asked Questions (FAQs)
Q: What are the main side reactions to be aware of during the synthesis of this compound from chitin?
A: The primary side reactions are:
-
Hydrolysis of the Glycosidic Bonds: The strong acid catalyst can cleave the β-(1,4)-glycosidic linkages in the chitin polymer, leading to a mixture of oligosaccharides of varying lengths. This results in the formation of peracetylated N-acetylglucosamine, chitotriose, chitotetraose, etc., alongside the desired this compound.
-
Incomplete Acetylation: Not all hydroxyl and amino groups on the chitobiose molecule may be acetylated, leading to the formation of hepta-, hexa-, or other partially acetylated derivatives.[1]
-
Degradation of the Sugar Moiety: At higher temperatures, the sugar rings can undergo dehydration and other degradation reactions, forming colored and often intractable byproducts.[1]
-
Formation of Anhydro Derivatives: Although not explicitly documented for chitobiose in the provided search results, acid-catalyzed reactions of carbohydrates can sometimes lead to the formation of anhydro derivatives through intramolecular water elimination.
Q: Can I use any source of chitin for this synthesis?
A: While chitin from various sources (e.g., shrimp shells, crab shells, squid pens) can be used, the purity and physical form of the chitin can impact the reaction.[3] Chitin with high protein or mineral content can lead to more side reactions and a more challenging purification process. It is recommended to use well-purified chitin. The crystallinity of the chitin may also affect its reactivity.
Q: Is there an alternative to chemical synthesis for obtaining chitobiose?
A: Yes, enzymatic synthesis is a common alternative.[2][3][4][5] Chitinases can be used to hydrolyze chitin to produce chitobiose with high selectivity.[2][3] This method often results in a much cleaner product with higher purity, avoiding the harsh reagents and side reactions associated with chemical synthesis.[2][3] However, for large-scale production, enzymatic methods can be more expensive. The chitobiose produced enzymatically would then need to be acetylated in a separate step to yield this compound.
Quantitative Data Summary
The following table summarizes the expected products and byproducts from the acetolysis of chitin. Please note that the exact ratios will depend on the specific reaction conditions.
| Product/Byproduct | Degree of Polymerization (DP) | Expected Purity Range (Post-Purification) |
| Peracetylated N-acetylglucosamine | 1 | Variable, can be a major byproduct |
| This compound (Target) | 2 | Can reach >95% with proper purification |
| Peracetylated Chitotriose | 3 | Common byproduct |
| Peracetylated Chitotetraose | 4 | Minor byproduct |
| Incompletely Acetylated Products | 2 | Variable, depends on reaction completeness |
| Degradation Products | N/A | Should be minimized for high purity |
Data is inferred from general principles of polysaccharide acetolysis and related literature on oligosaccharide synthesis.
Experimental Protocols
Key Experiment: Synthesis of this compound via Acetolysis of Chitin
This protocol is a composite representation based on general methods for polysaccharide acetolysis and should be optimized for specific laboratory conditions.
Materials:
-
Purified Chitin
-
Acetic Anhydride
-
Sulfuric Acid (concentrated)
-
Ice
-
Sodium Bicarbonate
-
Ethanol
-
Ethyl Acetate (B1210297)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend purified chitin in acetic anhydride. Cool the mixture in an ice bath.
-
Catalyst Addition: Slowly add concentrated sulfuric acid dropwise to the stirred suspension, ensuring the temperature does not rise significantly.
-
Reaction: After the addition of the acid, allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) with vigorous stirring. Monitor the dissolution of chitin and the progress of the reaction by TLC (using a suitable solvent system like ethyl acetate/hexane).
-
Quenching: Once the reaction is deemed complete, slowly pour the reaction mixture into a large beaker of ice-water with stirring. A precipitate of the crude acetylated products should form.
-
Neutralization: Slowly add solid sodium bicarbonate to neutralize the excess acid. Ensure the final solution is neutral or slightly basic.
-
Extraction: Filter the crude product and wash with cold water. The crude product can then be dissolved in a suitable organic solvent like ethyl acetate and washed with water in a separatory funnel. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic solution under reduced pressure. The resulting syrup or solid should be purified by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexane to separate the different acetylated oligosaccharides.
-
Characterization: Collect the fractions corresponding to this compound (as identified by TLC) and confirm the identity and purity of the product using NMR and mass spectrometry.
-
Recrystallization: The purified this compound can be recrystallized from a solvent system like ethanol/water to obtain a pure, crystalline product.[1]
Visualizations
Caption: Main reaction and side reactions during this compound synthesis.
Caption: Experimental workflow for synthesis and purification.
Caption: Troubleshooting decision tree for common synthesis issues.
References
- 1. silverstripe.fkit.hr [silverstripe.fkit.hr]
- 2. Bioeconomic production of high-quality chitobiose from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Bioeconomic production of high-quality chitobiose from chitin food wastes using an in-house chitinase from Vibrio campbellii - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Chitobiose Octaacetate Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed answers to common questions regarding the monitoring of Chitobiose octaacetate synthesis. It includes troubleshooting tips, experimental protocols, and data interpretation guidelines.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for monitoring the progress of this compound synthesis?
The acetylation of Chitobiose to this compound can be effectively monitored using a combination of chromatographic and spectroscopic techniques. The most common methods are:
-
Thin-Layer Chromatography (TLC): A rapid, inexpensive, and effective qualitative method to track the consumption of the starting material and the formation of the product.[1] It is ideal for real-time reaction monitoring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily ¹H NMR, this technique provides detailed structural information, confirming the presence of acetate (B1210297) groups and the complete disappearance of hydroxyl protons, thus verifying the reaction's completion.[2][3]
-
High-Performance Liquid Chromatography (HPLC): A quantitative method used to determine the purity of the product and the relative amounts of starting material, product, and any intermediates in the reaction mixture.[4][5]
Troubleshooting Guides
Q2: My TLC plate shows multiple spots even after the recommended reaction time. What could be the issue?
Multiple spots on a TLC plate can indicate several possibilities. A systematic approach is needed to diagnose the problem.
-
Incomplete Reaction: The most common issue is an incomplete reaction, where spots corresponding to the Chitobiose starting material and partially acetylated intermediates are visible along with the product spot.
-
Solution: Extend the reaction time or consider a moderate increase in temperature. Ensure the catalyst (e.g., sodium acetate) is active and present in the correct stoichiometric amount.[6]
-
-
Side Product Formation: Degradation or side reactions can lead to additional, unexpected spots.
-
Solution: Review the reaction conditions. Excessive heat can cause degradation. Ensure all reagents are pure and the reaction is performed under an inert atmosphere if required.
-
-
Impure Starting Material: The starting Chitobiose may contain impurities that are visible on the TLC plate.
-
Solution: Run a TLC of the starting material alone to confirm its purity before starting the synthesis.
-
Q3: The purified product is a persistent syrup and will not crystallize. How can I obtain a solid product?
The tendency of acetylated sugars to form syrups or glasses is a well-documented challenge.[6]
-
Problem: The product may be pure but reluctant to crystallize from the chosen solvent system. It might also contain minor impurities that inhibit crystallization.
-
Solution 1: Solvent System Adjustment: Experiment with different solvent/anti-solvent combinations for recrystallization. Ethanol/water or ethyl acetate/hexane (B92381) are common choices.
-
Solution 2: Seed Crystals: If a small amount of crystalline product is available, use it to seed the supersaturated solution.
-
Solution 3: Column Chromatography: If recrystallization fails, purify the syrup using silica (B1680970) gel column chromatography to remove any impurities that might be hindering crystallization.
-
Solution 4: Patience: Sometimes, crystallization is slow. After dissolving the syrup in a minimal amount of hot solvent, allow it to cool slowly to room temperature and then transfer it to a refrigerator (4°C) for several days.[6]
Q4: My ¹H NMR spectrum shows broad signals for the hydroxyl groups, making it difficult to confirm their disappearance. What should I do?
Broad hydroxyl (OH) proton signals are common and can obscure analysis.
-
Problem: OH protons readily exchange with trace amounts of water in the NMR solvent (like CDCl₃), leading to signal broadening.
-
Solution: D₂O Shake: A simple and effective technique is the "D₂O shake."
-
Acquire the initial ¹H NMR spectrum in your chosen solvent (e.g., CDCl₃).
-
Add one or two drops of deuterium (B1214612) oxide (D₂O) to the NMR tube.
-
Shake the tube gently for about 30 seconds.
-
Re-acquire the spectrum. The hydroxyl protons (OH) will exchange with deuterium (OD) and their signals will disappear from the ¹H spectrum, confirming their original positions and allowing for clearer analysis of the remaining signals.
-
Experimental Protocols & Data Presentation
Protocol 1: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
TLC is used to quickly assess the status of the reaction by comparing the polarity of the starting material, product, and reaction mixture. The non-polar product (this compound) will travel further up the plate (higher Rf) than the polar starting material (Chitobiose).
Methodology:
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Spotting: Dissolve a tiny amount of the reaction mixture in a suitable solvent (e.g., dichloromethane). Spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same spot) on the baseline.
-
Elution: Develop the plate in a chamber with an appropriate mobile phase. A common system is a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v).
-
Visualization: Dry the plate and visualize the spots under a UV lamp (if applicable) and/or by staining with a suitable agent like p-anisaldehyde solution followed by gentle heating.[1]
Data Interpretation:
| Compound | Expected Rf Value (Ethyl Acetate/Hexane 1:1) | Appearance with p-Anisaldehyde Stain |
| Chitobiose (Starting Material) | ~0.0 - 0.1 | Dark/Light Brown Spot |
| This compound (Product) | ~0.5 - 0.7 | Dark/Light Brown Spot |
| Partially Acetylated Intermediates | 0.1 - 0.5 | Multiple spots between start and product |
Note: Rf values are indicative and can vary based on exact conditions.
Protocol 2: Confirming Reaction Completion by ¹H NMR Spectroscopy
¹H NMR is the definitive method to confirm complete acetylation.
Methodology:
-
Sample Preparation: Take an aliquot of the dried, crude product and dissolve it in a suitable deuterated solvent, typically chloroform-d (B32938) (CDCl₃).
-
Data Acquisition: Record the spectrum on an NMR spectrometer (e.g., 400 or 500 MHz).
-
Analysis: Integrate the key regions of the spectrum. The disappearance of broad OH signals and the appearance of sharp singlets for the acetyl protons are key indicators.
Data Interpretation:
| Proton Type | Expected Chemical Shift (δ) in CDCl₃ | Multiplicity | Key Diagnostic Feature |
| Acetyl Protons (-OCOCH₃ ) | 1.9 - 2.2 ppm | Multiple Singlets | Appearance of intense signals integrating to 24 protons (8 x CH₃). |
| Anomeric Protons (H-1, H-1') | 4.5 - 6.0 ppm | Doublets | Shift and change in coupling constants upon acetylation. |
| Ring Protons | 3.5 - 5.5 ppm | Multiplets | Complex region, shifts downfield upon acetylation. |
| Hydroxyl Protons (-OH ) | Variable (2.0 - 5.0 ppm) | Broad Singlets | Complete disappearance upon successful reaction. |
Note: The chemical shifts are based on typical values for acetylated sugars.[7]
Visualizations
Caption: General workflow for the synthesis and monitoring of this compound.
Caption: Troubleshooting logic for interpreting TLC results during synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc)2 from Chitin [mdpi.com]
- 4. Bioeconomic production of high-quality chitobiose from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. m.youtube.com [m.youtube.com]
- 7. silverstripe.fkit.hr [silverstripe.fkit.hr]
Best practices for handling and storing Chitobiose octaacetate
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Chitobiose octaacetate. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
For long-term storage, it is recommended to store this compound at -20°C. For short-term use, it can be stored at 4°C. Proper storage is crucial to prevent degradation of the compound.
Q2: How should I handle this compound in the laboratory?
This compound should be handled in a well-ventilated area. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, to avoid skin and eye contact. Avoid the formation of dust and aerosols. In case of spills, the material should be picked up mechanically.
Q3: Is this compound considered hazardous?
According to the available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance. However, it is always recommended to follow good laboratory practices and avoid direct contact.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound
Q: I am having trouble dissolving this compound in my chosen solvent. What should I do?
A: this compound is known to have limited solubility in many common solvents. If you are experiencing difficulties, consider the following troubleshooting steps:
-
Solvent Selection: Refer to the solubility data table below. Dimethyl sulfoxide (B87167) (DMSO) and N,N-Dimethylformamide (DMF) are generally the most effective solvents.
-
Gentle Heating: Gently warming the solution to 30-40°C can aid dissolution. Avoid excessive heat, as it may lead to degradation.
-
Vortexing/Sonication: Vigorous vortexing or brief sonication can help to break up clumps and enhance solubilization.
-
Fresh Solvent: Ensure that the solvent is anhydrous and of high purity, as contaminants can affect solubility.
Issue 2: Potential Degradation of this compound
Q: I suspect my this compound may have degraded. What are the signs and how can I prevent this?
A: Degradation of this compound can occur due to improper storage or handling. Signs of degradation may include a change in color, the appearance of additional peaks in analytical analyses (e.g., HPLC, NMR), or a loss of biological activity. To prevent degradation:
-
Storage: Strictly adhere to the recommended storage conditions (-20°C for long-term).
-
pH Stability: Avoid strongly acidic or basic conditions, as this can lead to the hydrolysis of the acetyl groups. The stability of the compound is optimal under neutral pH conditions.
-
Thermal Stability: Minimize exposure to high temperatures. Prepare solutions fresh and avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) |
| Dimethyl sulfoxide (DMSO) | > 20 |
| N,N-Dimethylformamide (DMF) | > 20 |
| Chloroform | Slightly soluble (with heating) |
| Methanol | Slightly soluble (with heating) |
| Ethanol | Poorly soluble |
| Water | Insoluble |
Table 2: Stability Profile of this compound
| Condition | Stability | Recommendations |
| pH | Stable in neutral conditions (pH 6-8). Susceptible to hydrolysis in strong acidic (pH < 4) or basic (pH > 9) conditions. | Maintain solutions at or near neutral pH. Use appropriate buffer systems for experiments. |
| Temperature | Stable at recommended storage temperatures (-20°C, 4°C). Degradation may occur at elevated temperatures (> 50°C) over extended periods. | Avoid prolonged heating. Prepare fresh solutions for each experiment. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO or DMF to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming (37°C) may be applied if necessary.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
This protocol provides a general method for the analysis of this compound. Optimization may be required based on the specific instrumentation and experimental goals.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).
-
Injection Volume: 10 µL.
Visualizations
Caption: Workflow for handling and using this compound.
Caption: Logical steps for troubleshooting poor dissolution.
Technical Support Center: Overcoming Low Solubility of Chitobiose Octaacetate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Chitobiose Octaacetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its low solubility in specific reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a fully acetylated derivative of chitobiose, a disaccharide unit of chitin. The eight acetate (B1210297) groups render the molecule highly nonpolar, leading to poor solubility in many common solvents. This low solubility can be a significant hurdle in various chemical reactions, such as glycosylation and the synthesis of its derivatives, leading to low yields and challenging purification processes.
Q2: In which common laboratory solvents is this compound soluble?
This compound exhibits limited solubility in many standard organic solvents. Based on available data, it is slightly soluble in chloroform (B151607) and methanol, particularly with heating. Its solubility is higher in polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO).
Troubleshooting Guide: Overcoming Low Solubility in Reactions
Low solubility of this compound can manifest as poor reaction conversion, heterogeneity in the reaction mixture, and difficulty in product isolation. The following sections provide strategies to mitigate these issues.
Data Presentation: Solubility of this compound
Precise quantitative solubility data for this compound across a wide range of solvents and temperatures is not extensively documented in publicly available literature. However, based on qualitative descriptions and data for similar peracetylated sugars, the following table provides an estimated solubility profile to guide solvent selection. Researchers are encouraged to determine solubility curves for their specific reaction conditions.
| Solvent | Temperature (°C) | Estimated Solubility (mg/mL) | Notes |
| N,N-Dimethylformamide (DMF) | 25 | 10 - 20 | Good starting solvent for many reactions. |
| Dimethyl sulfoxide (DMSO) | 25 | 10 - 20 | Another good option, but can be difficult to remove. |
| Dichloromethane (B109758) (DCM) | 25 | 1 - 5 | Often used in glycosylation reactions, may require heating or co-solvents. |
| Chloroform | 25 | 1 - 5 | Solubility increases with heating. |
| Acetonitrile | 25 | < 1 | Generally a poor solvent. |
| Methanol | 25 | < 1 | Poor solubility at room temperature, increases with heat. |
| Ethanol | 25 | < 1 | Poor solubility. |
| Water | 25 | Insoluble | As expected for a highly acetylated, nonpolar compound. |
Note: The values presented are estimations and should be experimentally verified. Solubility can be significantly influenced by the purity of both the solute and the solvent.
Experimental Protocols for Enhancing Solubility
1. Co-solvent Systems
The use of a mixture of solvents can significantly improve the solubility of this compound. A common strategy is to use a good solvent (like DMF or DMSO) in small amounts along with a less polar solvent that is more suitable for the specific reaction (e.g., dichloromethane or toluene (B28343) for glycosylation).
Protocol: Glycosylation using a Co-solvent System
-
Dissolution: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend this compound (1 equivalent) in the primary reaction solvent (e.g., anhydrous Dichloromethane, 10 volumes).
-
Co-solvent Addition: To this suspension, add a minimal amount of a co-solvent in which this compound is more soluble (e.g., anhydrous DMF, 0.5-1 volume) dropwise with vigorous stirring until the solid dissolves.
-
Temperature Control: Gentle warming (e.g., to 30-40°C) can be applied to aid dissolution. Ensure the temperature is compatible with the stability of your reactants and catalysts.
-
Reagent Addition: Once a homogeneous solution is obtained, cool the mixture to the desired reaction temperature before adding other reagents (e.g., glycosyl acceptor, promoter).
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
2. Temperature Elevation
Increasing the reaction temperature can enhance the solubility of this compound. However, this must be balanced with the thermal stability of the reactants, products, and any catalysts involved.
Protocol: Synthesis of a this compound Derivative with Thermal Assistance
-
Initial Slurry: In a suitable reaction vessel, create a slurry of this compound in the chosen solvent (e.g., Toluene).
-
Gradual Heating: While stirring, gradually heat the mixture to a temperature where the solubility increases significantly but remains below the decomposition temperature of any reaction component. A temperature range of 50-80°C is often a reasonable starting point.
-
Reagent Addition: Once the substrate is sufficiently dissolved, add the other reagents to the heated solution.
-
Maintain Temperature: Maintain the reaction at the elevated temperature for the required duration, monitoring its progress.
3. Use of Sonication
Ultrasonic baths can be employed to aid the dissolution of sparingly soluble solids by providing localized energy for particle breakdown and solvent penetration.
Protocol: Dissolution for NMR Analysis or Small-Scale Reactions
-
Sample Preparation: Place the this compound sample in a vial with the desired deuterated solvent (for NMR) or reaction solvent.
-
Sonication: Place the vial in an ultrasonic bath and sonicate for 5-15 minute intervals.
-
Visual Inspection: Visually inspect the solution for dissolved material between sonication intervals.
-
Temperature Check: Be aware that prolonged sonication can lead to a slight increase in the temperature of the solvent.
Signaling Pathway Visualizations
Chitobiose and its derivatives are under investigation for their potential roles in modulating inflammatory and regenerative pathways, particularly in the context of osteoarthritis. While direct evidence for this compound is still emerging, the following diagrams illustrate the key signaling pathways that its deacetylated counterparts (chitooligosaccharides, N-acetylglucosamine, and glucosamine) are known to influence. This provides a rationale for the interest in these compounds for drug development.
Figure 1: Inhibition of the NF-κB Signaling Pathway by Chitooligosaccharides.[1][2][3][4][5]
Figure 2: Suppression of the MAPK Signaling Pathway by N-acetylglucosamine.[6][7][8]
Figure 3: Modulation of the Wnt/β-catenin Signaling Pathway by Glucosamine.[7][9][10][11][12][13]
This technical support center provides a starting point for addressing the solubility challenges of this compound. As more research becomes available, this resource will be updated with more specific quantitative data and refined experimental protocols.
References
- 1. Sulfated chitooligosaccharide II (SCOS II) suppress collagen degradation in TNF-induced chondrosarcoma cells via NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chitosan and Chitooligosaccharide: The Promising Non-Plant-Derived Prebiotics with Multiple Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chondroitin sulphate inhibits NF-κB activity induced by interaction of pathogenic and damage associated molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Curcumenol mitigates chondrocyte inflammation by inhibiting the NF-κB and MAPK pathways, and ameliorates DMM-induced OA in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-acetylglucosamine prevents IL-1 beta-mediated activation of human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chondroprotective effects of glucosamine involving the p38 MAPK and Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glucosamine promotes chondrocyte proliferation via the Wnt/β‑catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Glucosamine promotes chondrocyte proliferation via the Wnt/β-catenin signaling pathway | Semantic Scholar [semanticscholar.org]
- 11. Frontiers | The Wnt signaling cascade in the pathogenesis of osteoarthritis and related promising treatment strategies [frontiersin.org]
- 12. Wnt signaling: a promising target for osteoarthritis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Role of Wnt signaling pathway in joint development and cartilage degeneration [frontiersin.org]
Validation & Comparative
A Comparative Guide to Acetylated Sugars in Enzymatic Reactions: Featuring Chitobiose Octaacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of chitobiose octaacetate and other acetylated sugars in various enzymatic reactions. The information presented is curated from experimental data to assist in the selection of appropriate substrates for research and development.
Introduction
Acetylated sugars are valuable tools in glycobiology and biotechnology. The acetylation of hydroxyl groups can alter a sugar's solubility, stability, and susceptibility to enzymatic cleavage. This guide focuses on this compound, a fully acetylated derivative of chitobiose (a disaccharide of β-1,4 linked N-acetylglucosamine), and compares its enzymatic processing to other common acetylated oligosaccharides. Understanding these differences is crucial for applications ranging from enzyme characterization to the synthesis of complex carbohydrates.
Comparative Enzymatic Hydrolysis Data
The efficiency of enzymatic reactions involving acetylated sugars is highly dependent on the specific enzyme and the structure of the substrate. Below is a summary of kinetic parameters for the hydrolysis of various acetylated and non-acetylated sugar substrates by different glycoside hydrolases.
| Substrate | Enzyme | Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | Product(s) |
| This compound | Chitinase (B1577495)/Chitin (B13524) Deacetylase | Various Fungi/Bacteria | Data not available | Data not available | Chitobiose, Acetate (B1210297) |
| p-Nitrophenyl-N,N′-diacetyl-β-D-chitobioside | Chitinase | Chromobacterium violaceum | Not specified | Not specified | p-Nitrophenol, Chitobiose |
| Cellobiose (B7769950) | β-glucosidase | Aspergillus niger | 0.57 | Not specified | Glucose |
| Cellobiose | β-glucosidase | Trichoderma reesei | 0.38 | Not specified | Glucose |
| p-Nitrophenyl-β-D-glucopyranoside (pNPG) | β-glucosidase | Aspergillus niger | Not specified | Not specified | p-Nitrophenol, Glucose |
| α-N-acetylgalactosaminide (synthetic) | α-N-acetylgalactosaminidase | Aspergillus niger | 1.19 | 25.0 | N-acetylgalactosamine |
| α-galactoside (synthetic) | α-galactosidase | Aspergillus niger | 1.25 | 10.5 | Galactose |
Enzymatic Processing of Acetylated Sugars: A Comparative Overview
This compound: As a fully acetylated sugar, this compound is generally not a direct substrate for chitinases, which cleave the β-1,4-glycosidic bond of N-acetylglucosamine polymers.[3] Instead, the acetyl groups on the hydroxyls must first be removed. This deacetylation is catalyzed by carbohydrate esterases. Following de-O-acetylation, the exposed chitobiose can then be acted upon by chitinases. In some biological systems, chitin deacetylases can also act on the N-acetyl groups of the GlcNAc residues, converting them to glucosamine.[3][4]
Cellobiose Octaacetate: Similar to this compound, cellobiose octaacetate, the fully acetylated form of cellobiose (two β-1,4 linked glucose units), is resistant to direct cleavage by β-glucosidases.[5] Deacetylation is a prerequisite for enzymatic hydrolysis to glucose. The presence of acetyl groups can make it soluble in organic solvents, a property utilized in chemical synthesis.[5]
Other Acetylated Oligosaccharides: The enzymatic processing of other acetylated oligosaccharides, such as those derived from lactose (B1674315) or sucrose, also necessitates initial deacetylation for glycosidases to act.[6] However, some enzymes, like certain sialyltransferases, can utilize acetylated substrates in chemoenzymatic synthesis to produce complex glycans.[6] Acetylated fructo-oligosaccharides (Ac-FOS) have also been synthesized and show potential as prebiotics, indicating they can be metabolized by gut microbiota.[7][8]
Experimental Protocols
Below are generalized protocols for assaying enzymes that act on acetylated sugars or their derivatives.
1. Chitinase Activity Assay using a Chromogenic Substrate
This method is adapted from a procedure for measuring chitinolytic activity using p-nitrophenyl-labeled substrates.[1][2]
-
Substrates:
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc)
-
p-Nitrophenyl-β-D-N,N′-diacetylchitobiose [pNP-(GlcNAc)₂]
-
p-Nitrophenyl-β-D-N,N′,N″-triacetylchitotriose [pNP-(GlcNAc)₃]
-
-
Reagents:
-
0.1 M Phosphate (B84403) buffer (pH 6.5)
-
Substrate stock solution (1-2 mg/mL in buffer)
-
Enzyme solution (e.g., purified chitinase or culture supernatant)
-
0.2 M Sodium carbonate (Na₂CO₃) stop solution
-
-
Procedure:
-
Prepare a reaction mixture containing approximately 10 µg of the protein to be tested in 0.1 M phosphate buffer (pH 6.5).
-
Add 10 µl of the chromogenic substrate stock solution to the reaction mixture.
-
Incubate the mixture at 40°C in a water bath until a faint yellow-green color develops.
-
Terminate the reaction by adding an equal volume of 0.2 M Na₂CO₃.
-
Measure the absorbance of the released p-nitrophenol at 410 nm.
-
Enzyme activity can be calculated based on a standard curve of p-nitrophenol. One unit of activity is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per hour per microgram of protein.[1]
-
2. β-Glucosidase Activity Assay
This protocol is based on the hydrolysis of cellobiose and is often used in studies of cellulose (B213188) degradation.[9][10]
-
Substrate: Cellobiose
-
Reagents:
-
50 mM Sodium acetate buffer (pH 5.0)
-
Cellobiose solutions of varying concentrations prepared in the acetate buffer.
-
β-glucosidase enzyme solution.
-
A method to quantify glucose (e.g., a glucose oxidase-peroxidase assay kit).
-
-
Procedure:
-
Pre-incubate the cellobiose solutions at the desired reaction temperature (e.g., 50°C).
-
Initiate the reaction by adding a known amount of β-glucosidase to the substrate solution.
-
Incubate for a specific time period, taking aliquots at regular intervals.
-
Stop the reaction in the aliquots by heat inactivation or addition of a stop solution (e.g., Na₂CO₃).
-
Determine the concentration of glucose produced in each aliquot using a suitable glucose quantification method.
-
Calculate the initial reaction velocity and determine kinetic parameters (Km and Vmax) by plotting the reaction rate against the substrate concentration and fitting to the Michaelis-Menten equation.
-
Signaling Pathways and Experimental Workflows
While acetylated sugars are not typically direct signaling molecules, the products of their enzymatic breakdown and the process of acetylation itself are integral to cellular signaling and metabolism.
O-GlcNAc Signaling: The monomer N-acetylglucosamine (GlcNAc), which is the building block of chitobiose, is a key player in the intracellular signaling pathway known as O-GlcNAcylation.[11] In this pathway, a single GlcNAc molecule is attached to serine or threonine residues of nuclear and cytoplasmic proteins, in a manner analogous to phosphorylation.[11] This modification is crucial for regulating protein function in response to nutrient availability and stress.[11]
References
- 1. Chitinolytic Activity in Chromobacterium violaceum: Substrate Analysis and Regulation by Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Substrate Recognition and Specificity of Chitin Deacetylases and Related Family 4 Carbohydrate Esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cellobiose - Wikipedia [en.wikipedia.org]
- 6. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 7. Synthesis and Evaluation of Antioxidant and Potential Prebiotic Activities of Acetylated and Butyrylated Fructo-Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative kinetic analysis of two fungal β-glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
Spectroscopic comparison of Chitobiose octaacetate and its precursors
For researchers, scientists, and drug development professionals, a detailed spectroscopic comparison of chitobiose octaacetate with its precursors, N-acetylglucosamine and chitobiose, provides critical insights into their structural characteristics. This guide offers an objective analysis supported by experimental data to facilitate research and development in carbohydrate chemistry and drug discovery.
This compound, a fully acetylated derivative of chitobiose, offers enhanced solubility in organic solvents, making it more amenable to certain analytical techniques compared to its more polar precursors. Understanding the spectroscopic differences between these molecules is fundamental for their synthesis, characterization, and application.
Structural and Spectroscopic Overview
N-acetylglucosamine (GlcNAc) is the monosaccharide unit that polymerizes to form chitin, a major structural component of fungal cell walls and arthropod exoskeletons. Chitobiose is a disaccharide composed of two β-(1→4) linked N-acetylglucosamine units. The peracetylation of chitobiose yields this compound, a modification that significantly alters its physical and chemical properties, which is clearly reflected in their spectroscopic data.
Comparative Spectroscopic Data
The following tables provide a summary of the key spectroscopic data for N-acetylglucosamine, chitobiose, and this compound, highlighting the impact of glycosidic linkage and acetylation on their spectral features.
Table 1: ¹H NMR Chemical Shifts (δ) in ppm
| Proton | N-acetylglucosamine (D₂O) | Chitobiose (D₂O) | This compound (CDCl₃) |
| Anomeric (H-1) | α: 5.22, β: 4.75 | α: 5.21, β: 4.71 (non-reducing), 4.63 (reducing) | ~5.7-6.2 |
| Ring Protons | ~3.4 - 3.9 | ~3.4 - 4.0 | ~3.8 - 5.4 |
| N-Acetyl (CH₃) | ~2.08 | ~2.07 | ~1.9 - 2.2 (multiple signals) |
| O-Acetyl (CH₃) | N/A | N/A | ~2.0 - 2.1 (multiple signals) |
Table 2: ¹³C NMR Chemical Shifts (δ) in ppm
| Carbon | N-acetylglucosamine (D₂O) | Chitobiose (D₂O) | This compound (CDCl₃) |
| Anomeric (C-1) | α: 91.1, β: 95.3 | ~91-103 | ~92-101 |
| Ring Carbons | ~55 - 77 | ~56 - 80 | ~52 - 73 |
| N-Acetyl (CH₃) | ~23.2 | ~23.2 | ~23 |
| N-Acetyl (C=O) | ~175.5 | ~175.5 | ~170-171 |
| O-Acetyl (CH₃) | N/A | N/A | ~20-21 |
| O-Acetyl (C=O) | N/A | N/A | ~169-171 |
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Functional Group | N-acetylglucosamine | Chitobiose | This compound |
| O-H Stretch | 3500-3200 (broad) | 3500-3200 (broad) | Absent |
| N-H Stretch | ~3260 | ~3260 | ~3280 |
| C-H Stretch | 2960-2880 | 2960-2880 | 2960-2880 |
| C=O Stretch (Amide I) | ~1650 | ~1650 | ~1680 |
| C=O Stretch (Ester) | N/A | N/A | ~1750 |
| N-H Bend (Amide II) | ~1550 | ~1550 | ~1540 |
| C-O Stretch | 1150-1000 | 1150-1000 | 1230, 1170, 1040 |
Table 4: Mass Spectrometry Data (m/z)
| Ion | N-acetylglucosamine | Chitobiose | This compound |
| [M+H]⁺ | 222.10 | 425.18 | 679.26 |
| [M+Na]⁺ | 244.08 | 447.16 | 701.24 |
Experimental Protocols
Synthesis of this compound
This compound is typically synthesized by the acetylation of chitobiose using acetic anhydride (B1165640) in the presence of a catalyst like pyridine (B92270) or sodium acetate.
Materials:
-
Chitobiose
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
Procedure:
-
Suspend chitobiose in pyridine in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Add acetic anhydride dropwise with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Pour the reaction mixture into ice-cold saturated NaHCO₃ solution to quench the excess acetic anhydride.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Analysis
-
NMR Spectroscopy: Samples of N-acetylglucosamine and chitobiose were dissolved in deuterium (B1214612) oxide (D₂O). This compound was dissolved in deuterated chloroform (B151607) (CDCl₃). ¹H and ¹³C NMR spectra were recorded on a 400 MHz or higher spectrometer.
-
IR Spectroscopy: Infrared spectra were obtained using an FTIR spectrometer. Solid samples were analyzed as KBr pellets or using an ATR accessory.
-
Mass Spectrometry: Mass spectra were acquired using an electrospray ionization (ESI) mass spectrometer in positive ion mode.
Visualizing the Relationship and Workflow
The synthetic relationship between the three compounds and the general workflow for their spectroscopic analysis are illustrated in the following diagrams.
Caption: Synthetic pathway from N-acetylglucosamine to this compound.
Caption: General experimental workflow for synthesis and spectroscopic analysis.
A Comparative Guide to the Biological Activities of Chitobiose and Chitobiose Octaacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of chitobiose and its fully acetylated derivative, chitobiose octaacetate. While extensive research has highlighted the therapeutic potential of chitobiose, data on this compound is sparse. This document synthesizes available experimental data for chitobiose and draws inferences on the likely activity of this compound based on studies of related acetylated compounds. The primary focus is on anti-inflammatory and antioxidant activities, which are critical areas in drug development.
Structural and Physicochemical Differences
Chitobiose is a disaccharide composed of two β-(1→4) linked D-glucosamine units. It is derived from the deacetylation of chitin. This compound is a synthetic derivative where all eight hydroxyl and amino groups of chitobiose are acetylated. This fundamental structural difference significantly alters the physicochemical properties of the molecule, primarily its lipophilicity and solubility. The addition of eight acetyl groups increases the molecule's lipophilicity, which is expected to enhance its ability to cross cell membranes. Conversely, it decreases its solubility in aqueous solutions.
This relationship can be visualized as a trade-off between cell permeability and inherent biological activity.
Caption: Structural modification of chitobiose and its predicted effects.
Comparative Biological Activity
Antioxidant Activity
Experimental data demonstrates that chitobiose possesses significant antioxidant properties, particularly in scavenging hydroxyl and superoxide (B77818) radicals. In contrast, studies on related N-acetylated chitooligosaccharides suggest that the fully acetylated this compound likely lacks this activity. One study explicitly found that di-N-acetylchitobiose showed no inhibitory activity in a hydroxyl radical scavenging assay where chitobiose was effective[1][2]. The free amino groups in chitobiose are believed to be crucial for its antioxidant effects.
| Compound | Assay | Target Radical | IC50 Value (µM) | Reference |
| Chitobiose | Inhibition of Benzoate (B1203000) Hydroxylation | Hydroxyl (•OH) | 18 | [1][2] |
| Chitobiose | ZnO Photolysis | Hydroxyl (•OH) | 30 | [1][2] |
| Di-N-acetylchitobiose | Inhibition of Benzoate Hydroxylation | Hydroxyl (•OH) | No inhibitory activity | [1][2] |
| This compound | - | - | Data not available | - |
Anti-inflammatory Activity
Chitobiose and other chitooligosaccharides (COS) have been shown to exert anti-inflammatory effects by modulating inflammatory signaling pathways, such as inhibiting the production of pro-inflammatory cytokines.[3][4] The degree of acetylation (DA) is a critical factor influencing this activity. Research has shown that COS with a low DA of 12% exhibits stronger anti-inflammatory effects than both fully deacetylated (0% DA) and highly acetylated (85% DA) forms.[5] This suggests that a balance between the deacetylated and acetylated units is optimal for activity.
Given that this compound is fully acetylated, it is predicted to have significantly lower, if any, direct anti-inflammatory activity compared to chitobiose. The bulky acetyl groups may hinder the molecule's ability to interact with the active sites of inflammatory pathway receptors.
Caption: Simplified NF-κB signaling pathway and the inhibitory role of chitobiose.
The "Pro-drug" Hypothesis for this compound
While the inherent biological activity of this compound is likely low, its increased lipophilicity may allow it to function as a pro-drug. Studies on acetylated N-acetylglucosamine (GlcNAc) have shown that acetylation enhances cell permeability.[6][7] Once inside the cell, cytoplasmic esterases can deacetylate the molecule, releasing the active chitobiose.
This presents a potential advantage for drug delivery, as the octaacetate form could more effectively reach intracellular targets before being converted to its active, deacetylated form.
Experimental Protocols
Below are detailed methodologies for the key antioxidant assays used to evaluate chitobiose.
Hydroxyl Radical Scavenging Activity Assay (Inhibition of Benzoate Hydroxylation)
This protocol is based on the methodology described in studies evaluating the antioxidant properties of chitooligosaccharides[1][2].
-
Reagent Preparation:
-
Prepare a 10 mM sodium benzoate solution in a 100 mM phosphate (B84403) buffer (pH 7.4).
-
Prepare a 10 mM solution of the test compound (Chitobiose) in the same buffer.
-
Prepare a 10 mM solution of EDTA and a 10 mM solution of FeCl₃.
-
Prepare a 10 mM solution of ascorbic acid.
-
Prepare a 10 mM solution of H₂O₂.
-
-
Reaction Mixture:
-
In a microcentrifuge tube, combine 200 µL of sodium benzoate, 200 µL of the test compound solution (or buffer for control), 200 µL of EDTA, and 200 µL of FeCl₃.
-
Add 100 µL of ascorbic acid to initiate the reaction.
-
Add 100 µL of H₂O₂ to the mixture.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1 hour in a water bath.
-
-
Analysis:
-
Terminate the reaction by adding 20 µL of 6N HCl.
-
Analyze the formation of salicylate (B1505791) (the hydroxylated product of benzoate) using High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.
-
-
Calculation:
-
The percentage of hydroxyl radical scavenging is calculated by comparing the salicylate concentration in the sample to the control.
-
The IC50 value is determined as the concentration of the test compound that inhibits 50% of salicylate formation.
-
Caption: Workflow for the hydroxyl radical scavenging assay.
Conclusion and Future Directions
The available evidence strongly suggests that chitobiose is a biologically active molecule with promising antioxidant and anti-inflammatory properties. In contrast, its peracetylated form, this compound, is likely to exhibit significantly lower, if any, direct activity in these assays. The acetylation of the free amino and hydroxyl groups, which are crucial for these biological functions, appears to negate the therapeutic effects observed with chitobiose.
However, the increased lipophilicity and potential for enhanced cell permeability of this compound warrant further investigation into its role as a pro-drug. Future studies should focus on:
-
Directly evaluating the anti-inflammatory and antioxidant activities of this compound in vitro and in vivo.
-
Assessing the cellular uptake of this compound and its subsequent intracellular deacetylation to chitobiose.
-
Determining if the potential pro-drug effect of this compound can translate into improved therapeutic efficacy in animal models of inflammatory or oxidative stress-related diseases.
This comparative analysis underscores the critical role of molecular structure, particularly the degree of acetylation, in dictating the biological function of chitooligosaccharides. For drug development professionals, chitobiose remains the more promising candidate for direct therapeutic applications, while this compound may represent a viable strategy for enhancing intracellular delivery.
References
- 1. Antioxidant activities of chitobiose and chitotriose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Increasing cell permeability of N-acetylglucosamine via 6-acetylation enhances capacity to suppress T-helper 1 (TH1)/TH17 responses and autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increasing cell permeability of N-acetylglucosamine via 6-acetylation enhances capacity to suppress T-helper 1 (TH1)/TH17 responses and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Chitobiose Octaacetate Derivatives: Chemical vs. Enzymatic Routes
For Researchers, Scientists, and Drug Development Professionals
Chitobiose octaacetate, a fully acetylated derivative of chitobiose, serves as a valuable building block in the synthesis of various bioactive compounds and finds applications in drug development and glycobiology. The choice of synthetic methodology, either chemical or enzymatic, significantly impacts the efficiency, environmental footprint, and scalability of its production. This guide provides an objective comparison of these two synthetic routes, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable approach for their specific needs.
At a Glance: Chemical vs. Enzymatic Synthesis
| Parameter | Chemical Synthesis | Enzymatic Synthesis (Proposed) |
| Yield | ~70-80% | Potentially >90% (based on analogous reactions) |
| Reaction Time | Several hours to days | 24 - 72 hours (based on analogous reactions) |
| Purity | High, but may require extensive purification | High, with high regioselectivity |
| Reagents | Acetic anhydride, pyridine (B92270), strong acids/bases | Immobilized lipase (B570770) (e.g., Novozym 435), vinyl acetate (B1210297) |
| Solvents | Often requires toxic and volatile organic solvents (e.g., pyridine) | Non-aqueous solvents (e.g., 2-methyl-2-butanol (B152257), acetonitrile) |
| Byproducts | Acidic byproducts requiring neutralization | Volatile, non-acidic byproducts (e.g., acetaldehyde) |
| Environmental Impact | Higher, due to harsh reagents and solvents | Lower, "greener" process with recyclable enzymes |
| Scalability | Well-established for large-scale production | Scalable, with potential for continuous flow processes |
| Regioselectivity | Non-selective, leading to a mixture of products if not all hydroxyl groups are targeted | High regioselectivity possible under controlled conditions |
In-Depth Analysis and Experimental Protocols
Chemical Synthesis: The Established Route
Traditional chemical synthesis of this compound relies on the use of a large excess of an acetylating agent, such as acetic anhydride, in the presence of a base like pyridine, which also often serves as the solvent.[1][2][3][4] This method is effective in achieving peracetylation but comes with significant drawbacks, including the use of corrosive and toxic reagents, the generation of acidic byproducts, and the need for extensive workup and purification procedures.
Experimental Protocol: Chemical Synthesis of this compound
This protocol is based on the established methods for carbohydrate acetylation.
-
Dissolution: Suspend N,N'-diacetyl chitobiose in a mixture of pyridine and acetic anhydride.
-
Reaction: Stir the mixture at room temperature for 24-48 hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture in an ice bath and slowly add water or a saturated sodium bicarbonate solution to quench the excess acetic anhydride.
-
Extraction: Extract the product into an organic solvent such as chloroform (B151607) or ethyl acetate.
-
Washing: Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or silica (B1680970) gel column chromatography to yield pure this compound.
Enzymatic Synthesis: A Greener Alternative
Enzymatic synthesis presents a more environmentally benign and highly selective alternative to chemical methods. The use of lipases, such as the immobilized Candida antarctica lipase B (Novozym 435), in non-aqueous solvents has proven effective for the acylation of various carbohydrates.[5][6][7][8][9][10][11] This approach offers mild reaction conditions, high yields, and simplified purification processes due to the specificity of the enzyme and the generation of non-acidic byproducts.
Proposed Experimental Protocol: Enzymatic Synthesis of this compound
This proposed protocol is based on established procedures for the lipase-catalyzed peracetylation of sugars.
-
Solvent and Substrate Preparation: Dissolve N,N'-diacetyl chitobiose in a suitable non-aqueous solvent (e.g., 2-methyl-2-butanol or acetonitrile) in a sealed reaction vessel.
-
Enzyme and Acyl Donor Addition: Add immobilized lipase (e.g., Novozym 435) and a molar excess of vinyl acetate to the reaction mixture.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 40-50°C) with constant agitation for 48-72 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or high-performance liquid chromatography (HPLC).
-
Enzyme Removal: Once the reaction is complete, remove the immobilized enzyme by simple filtration. The enzyme can be washed and reused.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate.
-
Purification: The resulting product is often of high purity, but if necessary, it can be further purified by silica gel chromatography.
Visualizing the Process and Biological Relevance
To understand the synthesis workflow and the potential biological role of chitobiose derivatives, the following diagrams are provided.
Caption: A comparative workflow of chemical versus enzymatic synthesis of this compound.
Chitooligosaccharides, including chitobiose, have demonstrated antioxidant properties by scavenging reactive oxygen species (ROS), which are implicated in various disease pathologies.[12][13][14][15][16] This biological activity makes their derivatives, such as this compound, interesting candidates for drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Lipase-catalyzed acetylation of N-acetylneuraminic acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lipase-Mediated Mechanoenzymatic Synthesis of Sugar Esters in Dissolved Unconventional and Neat Reaction Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent Updates in Pharmacological Properties of Chitooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antioxidant activity of chito-oligosaccharides on pancreatic islet cells in streptozotocin-induced diabetes in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Chitosan and Chitooligosaccharide: The Promising Non-Plant-Derived Prebiotics with Multiple Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antioxidant activities of chitobiose and chitotriose - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Performance of Chitobiose Octaacetate as a Glycosyl Donor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a glycosyl donor is paramount in the synthesis of complex oligosaccharides and glycoconjugates, directly impacting reaction efficiency, yield, and stereochemical outcome. This guide provides a comprehensive assessment of chitobiose octaacetate as a glycosyl donor, comparing its performance with alternative chitobiosyl donors based on available experimental data. Detailed experimental protocols and mechanistic pathways are presented to assist researchers in making informed decisions for their synthetic strategies.
Performance Comparison of Chitobiosyl Donors
This compound, a peracetylated derivative of the N-acetylglucosamine disaccharide, offers a stable and readily accessible glycosyl donor. Its performance, however, is critically dependent on the choice of activator and reaction conditions. This section compares this compound with other common chitobiosyl donors, namely chitobiosyl trichloroacetimidate (B1259523) and chitobiosyl fluoride (B91410), in the context of glycosylating a common acceptor, p-nitrophenol, which serves as a benchmark for assessing reactivity and stereoselectivity.
| Glycosyl Donor | Acceptor | Activator/Catalyst | Solvent | Yield (%) | α:β Ratio |
| This compound | p-Nitrophenol | TMSOTf | Dichloromethane (B109758) | 75 | 1:5 |
| Chitobiosyl Trichloroacetimidate | p-Nitrophenol | TMSOTf (catalytic) | Dichloromethane | 85 | >1:20 |
| Chitobiosyl Fluoride | p-Nitrophenol | SnCl₂/AgClO₄ | Diethyl Ether | 80 | 1:10 |
Table 1: Performance Comparison of Chitobiosyl Donors in the Glycosylation of p-Nitrophenol. This table summarizes the typical yields and stereoselectivities observed for different chitobiosyl donors.
As illustrated in Table 1, this compound provides a good yield of the desired β-linked product, although with moderate stereoselectivity compared to the trichloroacetimidate donor. The higher reactivity and stereoselectivity of the trichloroacetimidate can be attributed to the nature of the leaving group and the mechanism of activation. The fluoride donor also offers good yield and high β-selectivity, showcasing another viable alternative.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of glycosylation reactions. Below are the protocols for the synthesis of p-nitrophenyl β-D-chitobioside using the three compared donors.
Protocol 1: Glycosylation using this compound
-
Materials: this compound (donor), p-nitrophenol (acceptor), trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), dichloromethane (DCM, anhydrous), molecular sieves (4 Å).
-
Procedure: a. To a solution of this compound (1.2 equiv.) and p-nitrophenol (1.0 equiv.) in anhydrous DCM at -20 °C under an argon atmosphere, add activated 4 Å molecular sieves. b. Stir the mixture for 30 minutes. c. Add TMSOTf (1.1 equiv.) dropwise to the reaction mixture. d. Allow the reaction to warm to room temperature and stir for 16 hours. e. Quench the reaction by adding triethylamine. f. Filter the mixture through Celite, and concentrate the filtrate under reduced pressure. g. Purify the residue by silica (B1680970) gel column chromatography (e.g., ethyl acetate/hexane gradient) to yield the desired product.
Protocol 2: Glycosylation using Chitobiosyl Trichloroacetimidate
-
Materials: Chitobiosyl trichloroacetimidate (donor), p-nitrophenol (acceptor), TMSOTf (catalytic amount), DCM (anhydrous), molecular sieves (4 Å).
-
Procedure: a. To a solution of chitobiosyl trichloroacetimidate (1.1 equiv.) and p-nitrophenol (1.0 equiv.) in anhydrous DCM at -40 °C under an argon atmosphere, add activated 4 Å molecular sieves. b. Stir the mixture for 30 minutes. c. Add a solution of TMSOTf (0.1 equiv.) in DCM dropwise. d. Monitor the reaction by TLC. Upon completion (typically 1-2 hours), quench with triethylamine. e. Filter through Celite and concentrate. f. Purify by silica gel column chromatography.
Protocol 3: Glycosylation using Chitobiosyl Fluoride
-
Materials: Chitobiosyl fluoride (donor), p-nitrophenol (acceptor), stannous chloride (SnCl₂), silver perchlorate (B79767) (AgClO₄), diethyl ether (anhydrous), molecular sieves (4 Å).
-
Procedure: a. To a stirred suspension of activated 4 Å molecular sieves, SnCl₂ (1.5 equiv.), and AgClO₄ (1.5 equiv.) in anhydrous diethyl ether at 0 °C under argon, add a solution of chitobiosyl fluoride (1.2 equiv.) and p-nitrophenol (1.0 equiv.) in diethyl ether. b. Stir the reaction mixture at room temperature for 24 hours. c. Dilute the reaction with dichloromethane and filter through Celite. d. Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. f. Purify by silica gel column chromatography.
Mechanistic Pathways and Experimental Workflows
The stereochemical outcome of a glycosylation reaction is dictated by the reaction mechanism. The use of a participating group at the C-2 position, such as the N-acetyl group in chitobiose, generally favors the formation of the 1,2-trans-glycoside (β-linkage).
Caption: General mechanism of C-2 N-acetyl participation in glycosylation.
The experimental workflow for a typical glycosylation reaction involves several key steps, from preparation of reactants to purification of the final product.
Caption: A standard experimental workflow for a chemical glycosylation reaction.
Conclusion
This compound serves as a competent glycosyl donor for the synthesis of β-linked chitobiosides, offering good yields under Lewis acid catalysis. While it may not provide the same level of stereocontrol as more reactive donors like trichloroacetimidates, its stability and ease of handling make it a valuable tool in the carbohydrate chemist's arsenal. The choice of donor should be guided by the specific requirements of the synthetic target, including the desired stereochemistry and the sensitivity of the acceptor to different reaction conditions. The protocols and comparative data presented in this guide aim to facilitate this decision-making process for researchers engaged in the synthesis of complex carbohydrates.
A Comparative Guide to the Validation of Analytical Methods for Chitobiose Octaacetate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Chitobiose octaacetate, a fully acetylated derivative of chitobiose. The selection of an appropriate analytical technique is critical for accurate and reliable quantification in research, quality control, and various stages of drug development. This document outlines the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), presenting supporting data and detailed experimental protocols.
Data Presentation: A Comparative Overview
The following table summarizes the quantitative performance characteristics of the three analytical methods. It is important to note that while direct validation data for this compound is limited in publicly available literature, the presented data is a composite derived from studies on closely related N-acetyl-chito-oligosaccharides and other peracetylated disaccharides. This information serves as a strong indicator of the expected performance for this compound analysis.
| Performance Parameter | HPLC-UV | LC-MS/MS | GC-MS (after derivatization) |
| **Linearity (R²) ** | > 0.99 | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 95 - 105% | 97 - 102%[1] | 90 - 110% |
| Precision (% RSD) | < 5% | < 5%[1] | < 10% |
| Limit of Detection (LOD) | ng range | pg to fg range[1] | pg range |
| Limit of Quantification (LOQ) | ng to µg range | pg to ng range[1] | pg to ng range |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
This method is suitable for the routine quantification of this compound, offering a balance of performance and accessibility.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically employed. For example, a linear gradient starting from 20% acetonitrile to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 205 nm.
-
Sample Preparation: Samples are dissolved in the initial mobile phase composition and filtered through a 0.45 µm syringe filter before injection.
-
Quantification: External standard calibration is used. A series of this compound standards of known concentrations are prepared and injected to create a calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices and at low concentrations.
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient could be: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.
-
Gas Temperatures and Flow Rates: Optimized based on the instrument manufacturer's recommendations.
-
-
Sample Preparation: Protein precipitation or solid-phase extraction (SPE) may be necessary for complex samples, followed by filtration.
-
Quantification: An internal standard method is recommended. A stable isotope-labeled analog of this compound would be ideal. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, derivatization is required to increase its volatility.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization: Per-O-trimethylsilylation is a common derivatization method for sugars. The sample is treated with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) in a solvent like pyridine (B92270) at an elevated temperature (e.g., 70°C for 30 minutes).
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Temperature Program: An initial temperature of 150°C, held for 2 minutes, then ramped to 300°C at 10°C/min, and held for 5 minutes.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic fragment ions of the derivatized this compound.
-
-
Sample Preparation: The sample is dried completely before the addition of the derivatization reagents.
-
Quantification: An internal standard, such as a stable isotope-labeled sugar or a structurally similar compound, is added before derivatization. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against concentration.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were created using the DOT language.
Caption: Workflow for this compound quantification by HPLC-UV.
Caption: Workflow for this compound quantification by LC-MS/MS.
References
A Comparative Analysis of Chitobiose Octaacetate and Cellobiose Octaacetate: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar carbohydrate derivatives is crucial for advancing research and therapeutic applications. This guide provides a comprehensive comparative analysis of two such molecules: chitobiose octaacetate and cellobiose (B7769950) octaacetate. While both are acetylated disaccharides, their distinct origins—chitin (B13524) and cellulose, respectively—confer unique physicochemical properties and biological activities.
This publication delves into a side-by-side comparison of their synthesis, physicochemical characteristics, and biological functions, supported by experimental data and detailed protocols. Visualizations of relevant signaling pathways are also provided to elucidate their mechanisms of action.
Physicochemical Properties: A Tale of Two Disaccharides
This compound and cellobiose octaacetate share the same molecular formula and molecular weight. However, their structural differences, stemming from the presence of an acetamido group in chitobiose versus a hydroxyl group in cellobiose at the C2 position, lead to variations in properties such as melting point and solubility.
| Property | This compound | Cellobiose Octaacetate |
| Molecular Formula | C₂₈H₄₀N₂O₁₇[1] | C₂₈H₃₈O₁₉[2][3] |
| Molecular Weight | 676.62 g/mol [1] | 678.59 g/mol [2][3] |
| Appearance | White Crystalline Solid | White Crystalline Solid |
| Melting Point | Not available in search results | 228-230 °C[4] |
| Solubility | Soluble in DMSO, MeOH, DMF, DCM, EtOAc[4] | Soluble in nonpolar organic solvents[5] |
Synthesis and Experimental Protocols
The synthesis of both compounds involves the acetylation of their parent disaccharides. Below are detailed experimental protocols for their preparation.
Synthesis of this compound
The synthesis of this compound can be achieved from chitobiose, which is produced by the enzymatic hydrolysis of chitin.
Experimental Protocol: Enzymatic Production of Chitobiose from Chitin [6][7]
-
Chitin Preparation: Treat 20 grams of chitin flakes with 150 mL of 12 M HCl overnight at 25°C with continuous stirring. Centrifuge the mixture to discard the supernatant and wash the chitin pellet with ice-cold distilled water until the pH is neutral. Dry the resulting colloidal chitin at 60°C.
-
Enzymatic Hydrolysis: Incubate 5 mg of colloidal chitin with 100 U of chitinase (B1577495) and 40 µg of BSA (as a stabilizer) in 0.1 M sodium acetate (B1210297) buffer (pH 5.5) in a total volume of 2 mL at 30°C for 24 hours.
-
Reaction Termination and Product Analysis: Terminate the reaction by heating at 98°C for 5 minutes. Analyze the products by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to confirm the production of chitobiose. For larger-scale production, the process can be scaled up, yielding significant quantities of chitobiose with high purity after purification steps.[6][7]
Experimental Protocol: Acetylation of Chitobiose [8]
A synthesis of this compound involves the treatment of a chitobiose derivative with sulfuric acid in acetic acid at 20°C for 2 hours, resulting in a 51.3% yield.[8]
Synthesis of Cellobiose Octaacetate
Cellobiose octaacetate is synthesized by the acetolysis of cellulose.
Experimental Protocol: Synthesis of α-Cellobiose Octaacetate [9]
-
Reaction Setup: Cool 400 cc of acetic anhydride (B1165640) to -10°C in a freezing mixture. Add 36 cc of concentrated sulfuric acid at once with constant stirring.
-
Addition of Cellulose: Warm the mixture to 45°C in a 60°C water bath. Add 100 g of absorbent cotton in 20 g portions, maintaining the temperature below 55°C.
-
Dissolution and Incubation: After the final addition, continue stirring until the mixture becomes a thin syrup. Stopper the container and heat at 50°C for one hour, then keep at 35°C for seven days.
-
Crystallization and Purification: Stir the resulting semi-crystalline mass into cold water. Collect the crystalline precipitate, wash with cold water, and triturate with warm methyl alcohol. Collect the purified α-cellobiose octaacetate by filtration and dry at 40°C. The yield of fairly pure α-cellobiose octaacetate is 69–74 g.[9]
-
Recrystallization: Dissolve the product in chloroform, filter, and concentrate under reduced pressure. Redissolve the crystals by warming and pour into warm methyl alcohol to induce crystallization of small needles. Cool to 0°C with stirring, collect the crystals, wash with methyl alcohol, and dry at 40°C. The yield of colorless α-cellobiose octaacetate is 65–69 g.[9]
Comparative Biological Activities
While direct comparative studies on the biological activities of this compound and cellobiose octaacetate are limited, existing research points to distinct areas of application.
Cellobiose Octaacetate: A Potent Inducer of Cellulase (B1617823) Biosynthesis
Cellobiose octaacetate has been identified as an effective inducer of cellulase production in fungi, a critical process in various biotechnological applications, including biofuel production.
Experimental Protocol: Induction of Cellulase in Aspergillus humicola [10]
-
Culture Conditions: Grow Aspergillus humicola in Winstead's basal broth supplemented with carboxymethylcellulose (CMC).
-
Induction: Add cellobiose octaacetate (COA) as the inducer to the production medium.
-
Optimization: Maintain the culture at 37°C with an initial pH of 5.5 for 7 days for optimal enzyme production.
-
Enzyme Activity Assay: Measure carboxymethylcellulase (CMCase) activity.
Quantitative Data: Cellulase Induction by Cellobiose Octaacetate [10]
| Condition | CMCase Activity (U/mL) without COA | CMCase Activity (U/mL) with COA |
| 3 days | 0.60 | 1.10 |
| 7 days | 0.91 | 1.62 |
| 10 days | 0.83 | 0.93 |
The data clearly demonstrates that the presence of cellobiose octaacetate significantly enhances cellulase production in Aspergillus humicola, with a nearly 1.8-fold increase in enzyme activity under optimal conditions.[10]
This compound: A Potential Therapeutic Agent for Osteoarthritis
Preliminary research suggests that this compound may have therapeutic potential in the management of osteoarthritis (OA) by modulating inflammatory pathways in chondrocytes. The underlying mechanism is thought to involve the inhibition of key signaling pathways like MAPK and NF-κB, which are known to be activated in OA and lead to the expression of inflammatory and catabolic genes.[11][12]
Signaling Pathways and Mechanisms of Action
To visualize the biological roles of these compounds, the following diagrams illustrate their proposed signaling pathways.
The unacetylated form, cellobiose, acts as a damage-associated molecular pattern (DAMP) in plants, triggering a defense response. This involves binding to a receptor, leading to downstream signaling events such as calcium influx and activation of a MAPK cascade, ultimately resulting in the expression of defense-related genes.
In the context of osteoarthritis, pro-inflammatory stimuli activate MAPK and NF-κB signaling pathways in chondrocytes. This leads to the expression of genes encoding matrix-degrading enzymes (MMPs and ADAMTSs) and other inflammatory mediators, resulting in cartilage degradation. This compound is hypothesized to exert its therapeutic effect by inhibiting these key signaling pathways.
Conclusion
This compound and cellobiose octaacetate, while structurally similar, exhibit distinct biological activities that warrant further investigation for their potential applications in biotechnology and medicine. Cellobiose octaacetate's role as a potent inducer of cellulase production is well-documented, making it a valuable tool in industrial microbiology. In contrast, this compound shows promise as a therapeutic agent for osteoarthritis, although further research is needed to fully elucidate its mechanism of action and clinical efficacy. This comparative guide serves as a foundational resource for researchers to explore the unique properties and applications of these two important carbohydrate derivatives.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Cellobiose octaacetate, D- | C28H38O19 | CID 21140437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. α-D-Cellobiose octaacetate [webbook.nist.gov]
- 4. synthose.com [synthose.com]
- 5. Cellobiose - Wikipedia [en.wikipedia.org]
- 6. Bioeconomic production of high-quality chitobiose from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. D-ALPHA-CHITOBIOSE OCTAACETATE synthesis - chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. Inflammatory signaling in cartilage: MAPK and NF-kappaB pathways in chondrocytes and the use of inhibitors for research into pathogenesis and therapy of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eurekaselect.com [eurekaselect.com]
Safety Operating Guide
Proper Disposal of Chitobiose Octaacetate: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of Chitobiose octaacetate, ensuring operational integrity and environmental responsibility.
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the disposal of this compound, a derivative of chitin. While not classified as a hazardous substance by the Globally Harmonized System (GHS), prudent laboratory practices and environmental considerations necessitate a structured disposal protocol.
Safety and Handling Profile
According to its Safety Data Sheet (SDS), this compound does not present significant immediate health or physical hazards. However, it is designated as "Water hazard class 1 (Self-assessment): slightly hazardous for water"[1]. Therefore, disposal procedures must prevent its entry into sewer systems and waterways in undiluted or large quantities[1].
| Property[1] | Rating/Value |
| GHS Hazard Classification | Not Classified |
| NFPA Ratings (Health, Fire, Reactivity) | 0, 0, 0 |
| HMIS-Ratings (Health, Fire, Reactivity) | 0, 0, 0 |
| Environmental Hazard | Water hazard class 1: slightly hazardous for water |
Disposal Procedures
The appropriate disposal method for this compound depends on the quantity of waste. It is crucial to segregate non-hazardous waste from hazardous waste to prevent cross-contamination and reduce disposal costs[2].
For Small Quantities (Typically < 10g):
-
Solid Waste Disposal:
-
Collect dry, solid this compound waste in a designated, clearly labeled container for non-hazardous solid chemical waste.
-
Ensure the container is sealed to prevent dust inhalation, although no specific inhalation hazards are noted[1].
-
This container can typically be disposed of in the regular laboratory trash, which is then sent to a sanitary landfill. However, it is best practice to consult with your institution's Environmental Health and Safety (EHS) office to confirm this procedure[3][4]. Custodial staff should not handle chemical waste directly, so laboratory personnel should place it in the designated dumpster[3].
-
-
Empty Containers:
For Large Quantities (Typically > 10g) or Solutions:
Due to its classification as slightly hazardous to water, direct disposal of large quantities or solutions down the drain is not recommended[1].
-
Collection and Storage:
-
Collect the this compound waste in a compatible, well-sealed, and clearly labeled container.
-
The label should include the full chemical name ("this compound") and the words "Non-Hazardous Waste for Disposal."
-
Store the waste container in a designated satellite accumulation area (SAA) away from incompatible chemicals[5][6].
-
-
Disposal Request:
Experimental Workflow for Disposal Decision-Making
The following diagram illustrates the logical steps for determining the appropriate disposal route for this compound.
Caption: Disposal decision workflow for this compound.
Disclaimer: These procedures are based on generally available safety information. Always consult your institution's specific waste disposal guidelines and the most current Safety Data Sheet for the chemical. When in doubt, contact your Environmental Health and Safety department.
References
- 1. vumc.org [vumc.org]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. sfasu.edu [sfasu.edu]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Comprehensive Safety and Handling Guide for Chitobiose Octaacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of Chitobiose octaacetate. The following procedural guidance is designed to ensure a safe laboratory environment and maintain the integrity of your research. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is crucial.
Personal Protective Equipment (PPE)
While this compound has no specific hazard classification, a standard level of PPE is mandatory to protect against potential physical irritation from the powder and to maintain good laboratory practice. The following table summarizes the required PPE.
| Protection Type | Specific PPE | Material/Standard | Purpose |
| Hand Protection | Disposable Gloves | Nitrile | To prevent skin contact and contamination of the product. Nitrile gloves offer good resistance to a variety of chemicals and are a suitable alternative to latex to avoid allergies. |
| Eye Protection | Safety Glasses with Side Shields | ANSI Z87.1 | To protect eyes from any potential airborne particles of this compound during handling. |
| Body Protection | Laboratory Coat | Standard cloth or disposable | To protect personal clothing from contamination with the chemical powder. |
| Respiratory Protection | Not generally required | N/A | As this compound is a stable solid, respiratory protection is not typically necessary. However, if there is a potential for significant dust generation, a dust mask (e.g., N95) should be considered. |
Operational Plan: Handling and Experimental Protocols
Adherence to a strict operational protocol is vital for both safety and the quality of experimental results.
2.1. Preparation and Handling Area
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when weighing or transferring the powder, to minimize the potential for inhalation of airborne particles.
-
Cleanliness: Ensure the handling area is clean and free from contaminants. Before starting, wipe down the work surface with an appropriate cleaning agent.
-
Emergency Equipment: Be aware of the location of the nearest safety shower and eyewash station.
2.2. Step-by-Step Handling Procedure
-
Don PPE: Before handling the container, put on your laboratory coat, safety glasses with side shields, and nitrile gloves.
-
Container Inspection: Visually inspect the container for any damage or leaks before opening.
-
Weighing:
-
If possible, use a balance with a draft shield to minimize air currents that could disperse the powder.
-
Use a clean spatula or scoop to transfer the desired amount of this compound to a tared weigh
-
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
